A-86929
Description
Structure
3D Structure
Properties
CAS No. |
173934-91-3 |
|---|---|
Molecular Formula |
C18H21NO2S |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
(1S,10R)-15-propyl-14-thia-11-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,13(17),15-pentaene-4,5-diol |
InChI |
InChI=1S/C18H21NO2S/c1-2-3-11-7-13-17(22-11)9-19-14-5-4-10-6-15(20)16(21)8-12(10)18(13)14/h6-8,14,18-21H,2-5,9H2,1H3/t14-,18+/m1/s1 |
InChI Key |
REHAKLRYABHSQJ-KDOFPFPSSA-N |
Isomeric SMILES |
CCCC1=CC2=C(S1)CN[C@H]3[C@H]2C4=CC(=C(C=C4CC3)O)O |
Canonical SMILES |
CCCC1=CC2=C(S1)CNC3C2C4=CC(=C(C=C4CC3)O)O |
Origin of Product |
United States |
Foundational & Exploratory
A-86929: A Technical Guide to its Mechanism of Action at the Dopamine D1 Receptor
For Researchers, Scientists, and Drug Development Professionals
Abstract
A-86929 is a potent and selective full agonist for the dopamine (B1211576) D1 receptor, a G-protein coupled receptor critically involved in motor control, cognition, and reward pathways. This document provides an in-depth technical overview of the mechanism of action of this compound, focusing on its interaction with the D1 receptor. It consolidates quantitative data on its binding affinity and functional efficacy, details the experimental protocols used for its characterization, and illustrates the key signaling pathways and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers and professionals engaged in the study of dopaminergic systems and the development of novel therapeutics targeting the D1 receptor.
Introduction
The dopamine D1 receptor, the most abundant dopamine receptor subtype in the central nervous system, plays a crucial role in mediating the effects of dopamine. Its activation is linked to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). Dysregulation of D1 receptor signaling is implicated in various neurological and psychiatric disorders, including Parkinson's disease and schizophrenia.
This compound, a non-catecholamine agonist, has been instrumental in elucidating the therapeutic potential of D1 receptor modulation. It exhibits high selectivity for the D1 receptor over the D2 receptor subtype. This document will delve into the molecular interactions and downstream signaling events that characterize the mechanism of action of this compound.
Quantitative Pharmacological Data
The pharmacological profile of this compound has been characterized through various in vitro assays. The following tables summarize the key quantitative data regarding its binding affinity, potency, and efficacy at the dopamine D1 receptor.
Table 1: Binding Affinity of this compound for Dopamine Receptors
| Receptor Subtype | Binding Affinity (Ki) | Selectivity (D2/D1) | Reference |
| D1 | ~50 nM (pKi = 7.3) | ~20-fold | [1][2] |
| D2 | >1000 nM | [1] |
Note: Ki values are approximate and can vary based on experimental conditions. The selectivity is based on binding affinities.
Table 2: Functional Potency and Efficacy of this compound at the D1 Receptor
| Functional Assay | Parameter | (-)-A-86929 | (+)-A-86929 | Reference |
| G-Protein Activation (cAMP Accumulation) | pEC50 | 8.3 | 6.8 | [3] |
| Emax (% of Dopamine) | 100% | 100% | [3] | |
| β-Arrestin Recruitment | pEC50 | 6.5 | <5 | [3] |
| Emax (% of Dopamine) | 70% | 20% | [3] |
Note: Data for the active (-)-enantiomer and the less active (+)-enantiomer are presented to illustrate stereoselectivity. This compound demonstrates G-protein bias, being more potent and efficacious in activating the G-protein pathway compared to the β-arrestin pathway.
Signaling Pathways
This compound acts as a full agonist at the D1 receptor, primarily initiating a canonical signaling cascade through the Gαs/olf G-protein. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cAMP. The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates numerous downstream targets, including the Dopamine- and cAMP-Regulated Phosphoprotein, 32 kDa (DARPP-32). The phosphorylation of these targets modulates neuronal excitability and gene expression.
While the G-protein pathway is the principal mechanism, this compound also demonstrates the ability to recruit β-arrestin, albeit with lower potency and efficacy. This suggests a degree of functional selectivity or "biased agonism," where the agonist preferentially activates one signaling pathway over another. The recruitment of β-arrestin is involved in receptor desensitization, internalization, and can also initiate G-protein independent signaling cascades.
Caption: D1 Receptor Signaling Activated by this compound.
Experimental Protocols
The characterization of this compound's mechanism of action relies on a suite of standardized in vitro assays. The following sections provide detailed methodologies for these key experiments.
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of this compound for the D1 receptor.
Objective: To quantify the affinity of this compound for the D1 receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes prepared from cells expressing the human D1 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]-SCH23390 (a selective D1 antagonist).
-
This compound hydrochloride.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the D1 receptor in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Cell membranes, [³H]-SCH23390 (at a concentration near its Kd), and assay buffer.
-
Non-specific Binding: Cell membranes, [³H]-SCH23390, and a high concentration of a non-labeled D1 antagonist (e.g., 10 µM Butaclamol).
-
Displacement: Cell membranes, [³H]-SCH23390, and varying concentrations of this compound.
-
-
Incubation: Incubate the plates at room temperature (e.g., 25°C) for a specified time (e.g., 60-90 minutes) to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters multiple times with ice-cold wash buffer.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Assay
This functional assay measures the ability of this compound to stimulate the production of intracellular cAMP, providing a readout of Gs-protein activation.
Objective: To determine the potency (EC50) and efficacy (Emax) of this compound in stimulating cAMP production via the D1 receptor.
Materials:
-
Whole cells expressing the human D1 receptor (e.g., HEK293 or CHO cells).
-
This compound hydrochloride.
-
Dopamine (as a reference full agonist).
-
Stimulation Buffer (e.g., HBSS) containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or GloSensor cAMP assay kits).
-
384-well white microplates.
-
Plate reader compatible with the chosen detection technology.
Procedure:
-
Cell Culture: Plate cells in 384-well plates and grow to a suitable confluency.
-
Compound Preparation: Prepare serial dilutions of this compound and dopamine in stimulation buffer.
-
Cell Stimulation: Remove the culture medium and add the compound dilutions to the cells. Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Cell Lysis and Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.
-
Data Analysis: Convert the raw data (e.g., fluorescence ratio) to cAMP concentrations using a standard curve. Plot the cAMP concentration against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values. The Emax of this compound is typically expressed as a percentage of the maximal response to dopamine.
β-Arrestin Recruitment Assay
This assay quantifies the recruitment of β-arrestin to the activated D1 receptor.
Objective: To measure the potency (EC50) and efficacy (Emax) of this compound in promoting the interaction between the D1 receptor and β-arrestin.
Materials:
-
Cells engineered to co-express the D1 receptor fused to one component of a reporter system and β-arrestin fused to the complementary component (e.g., DiscoveRx PathHunter β-arrestin assay).
-
This compound hydrochloride.
-
Dopamine (as a reference agonist).
-
Assay buffer and detection reagents specific to the assay technology.
-
384-well white microplates.
-
Luminometer or other appropriate plate reader.
Procedure:
-
Cell Plating: Plate the engineered cells in 384-well plates.
-
Compound Addition: Add serial dilutions of this compound and dopamine to the cells.
-
Incubation: Incubate the plates for a specified period (e.g., 60-90 minutes) at 37°C to allow for receptor activation and β-arrestin recruitment.
-
Detection: Add the detection reagents according to the manufacturer's instructions and measure the signal (e.g., chemiluminescence).
-
Data Analysis: Plot the signal intensity against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values. The Emax of this compound is expressed as a percentage of the maximal response to dopamine.
Caption: Experimental Workflow for this compound Characterization.
Conclusion
This compound is a well-characterized, potent, and selective full agonist of the dopamine D1 receptor. Its primary mechanism of action is the robust activation of the Gαs/olf-cAMP signaling cascade. Quantitative data reveal its high affinity for the D1 receptor and its functional potency in stimulating this pathway. Furthermore, studies on β-arrestin recruitment indicate that this compound exhibits G-protein bias, a feature of growing interest in modern pharmacology for its potential to fine-tune therapeutic effects and minimize side effects. The detailed experimental protocols provided herein offer a framework for the continued investigation of this compound and other D1 receptor modulators. This comprehensive understanding of this compound's mechanism of action solidifies its importance as a valuable pharmacological tool and a foundation for the development of next-generation therapies for dopamine-related disorders.
References
- 1. ABT-431: the diacetyl prodrug of this compound, a potent and selective dopamine D1 receptor agonist: in vitro characterization and effects in animal models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Discovery of Novel Selective D1 Dopaminergic Agonists: A-68930, A-77636, this compound, and ABT-413 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
A-86929: A Technical Guide to its Dopamine D1 Receptor Binding Affinity and Functional Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-86929 is a potent and selective full agonist for the dopamine (B1211576) D1 receptor.[1][2] Developed as a potential therapeutic agent for conditions such as Parkinson's disease, it has been a valuable tool in neuroscience research for elucidating the role of the D1 receptor in various physiological and pathological processes.[1] This technical guide provides a comprehensive overview of the binding affinity and functional characteristics of this compound at the dopamine D1 receptor, including detailed experimental protocols and a summary of its selectivity profile.
Quantitative Data Summary
The binding affinity and functional potency of this compound have been characterized through various in vitro assays. The data presented below is compiled from published literature to provide a clear and concise summary for comparative analysis.
| Receptor | Assay Type | Parameter | Value | Selectivity (fold) |
| Dopamine D1 | Radioligand Binding | pKi | 7.3 | - |
| Dopamine D2 | Radioligand Binding | Ki | ~20-fold lower affinity than D1 | 20 |
| Dopamine D1 | Functional Assay (cAMP) | Potency | >400-fold more potent than at D2 | >400 |
| Other Receptors | Radioligand Binding | Ki | > 1 µM | Low Affinity |
Note: The 20-fold selectivity in binding assays is based on a comparison of Ki values for D1 and D2 receptors.[1] The greater than 400-fold functional selectivity is derived from the relative potencies of this compound in functional assays measuring cAMP accumulation.[1] this compound demonstrates moderate to weak affinity for other monoaminergic and peptidergic receptors, with Ki values generally exceeding 1 µM.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the typical experimental protocols used to determine the binding affinity and functional activity of this compound.
Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.
1. Membrane Preparation:
-
Tissue (e.g., rat striatum) or cells expressing the dopamine D1 receptor are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove large debris.
-
The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes containing the receptors.
-
The membrane pellet is washed and resuspended in the assay buffer.
2. Assay Procedure:
-
The assay is typically performed in a 96-well plate format.
-
To each well, the following are added in order:
-
Assay buffer.
-
A fixed concentration of a suitable radioligand for the D1 receptor (e.g., [³H]-SCH23390).
-
Increasing concentrations of the unlabeled test compound (this compound).
-
The membrane preparation.
-
-
The plate is incubated at a specific temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to allow the binding to reach equilibrium.
3. Separation of Bound and Free Radioligand:
-
The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membranes with bound radioligand from the unbound radioligand in the solution.
-
The filters are washed multiple times with ice-cold wash buffer to remove non-specifically bound radioactivity.
4. Quantification and Data Analysis:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
cAMP Accumulation Functional Assay
This assay measures the ability of an agonist to stimulate the production of cyclic AMP (cAMP), a second messenger, following the activation of Gs-coupled receptors like the dopamine D1 receptor.
1. Cell Culture:
-
A suitable cell line (e.g., HEK293 or CHO cells) stably or transiently expressing the human dopamine D1 receptor is used.
-
Cells are cultured in an appropriate medium and maintained under standard cell culture conditions.
2. Assay Procedure:
-
Cells are seeded into 96-well plates and allowed to adhere overnight.
-
The growth medium is removed, and the cells are washed with a pre-warmed assay buffer (e.g., Hanks' Balanced Salt Solution with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation).
-
Cells are then incubated with increasing concentrations of the test agonist (this compound) for a specific time (e.g., 15-30 minutes) at 37°C.
3. Cell Lysis and cAMP Measurement:
-
Following incubation, the cells are lysed to release the intracellular cAMP.
-
The concentration of cAMP in the cell lysate is quantified using a variety of commercially available kits, which are often based on competitive immunoassays (e.g., HTRF, ELISA, or AlphaScreen). These methods typically involve a labeled cAMP tracer that competes with the sample cAMP for binding to a specific anti-cAMP antibody.
4. Data Analysis:
-
The amount of cAMP produced at each agonist concentration is measured.
-
A dose-response curve is generated, and the concentration of the agonist that produces 50% of the maximal response (EC50) is determined using non-linear regression. The EC50 value is a measure of the agonist's potency.
Visualizations
Dopamine D1 Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway activated by a D1 receptor agonist like this compound.
Experimental Workflow for Radioligand Binding Assay
This diagram outlines the key steps involved in determining the binding affinity of this compound using a radioligand competition binding assay.
References
An In-Depth Technical Guide on the Chemical Structure and Properties of A-86929
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-86929 is a potent and highly selective full agonist of the dopamine (B1211576) D1 receptor. Developed as a potential therapeutic agent for neurological conditions such as Parkinson's disease and cocaine addiction, it has been a valuable tool in neuroscience research for elucidating the role of the D1 receptor in various physiological and pathological processes. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound, including detailed experimental protocols and an examination of its signaling pathways.
Chemical Structure and Physicochemical Properties
This compound is a synthetic compound with the systematic IUPAC name (5aR,11bS)-2-Propyl-4,5,5a,6,7,11b-hexahydrobenzo[f]thieno[2,3-c]quinoline-9,10-diol[1]. Its structure is characterized by a rigid tetracyclic framework, which contributes to its high affinity and selectivity for the D1 receptor.
Chemical Identifiers:
-
IUPAC Name: (5aR,11bS)-2-Propyl-4,5,5a,6,7,11b-hexahydrobenzo[f]thieno[2,3-c]quinoline-9,10-diol
-
CAS Number: 166591-11-3[1]
-
Molecular Formula: C₁₈H₂₁NO₂S[1]
-
Molar Mass: 315.429 g/mol [1]
-
SMILES: CCCN1C=C(C2=C1[C@H]3CC4=C(C=C(C(=C4)O)O)CC[C@H]32)SC
A diacetyl ester prodrug of this compound, known as Adrogolide (ABT-431), was developed to improve bioavailability. Adrogolide is rapidly converted to this compound in plasma, with a half-life of less than one minute[2][3].
Physicochemical Data
| Property | Value | Reference |
| Molecular Formula | C₁₈H₂₁NO₂S | [1] |
| Molar Mass | 315.429 g/mol | [1] |
Pharmacological Properties
This compound is a potent and selective full agonist at the dopamine D1 receptor. In vitro functional assays have demonstrated that it is over 400 times more selective for the D1 receptor than the D2 receptor[2][3][4].
Receptor Binding Affinity
| Receptor | Binding Affinity (pKi) | Reference |
| Dopamine D1 | 7.3 | [5][6] |
In Vitro and In Vivo Efficacy
In animal models of Parkinson's disease, this compound has shown significant efficacy in improving motor function. In rats with unilateral 6-hydroxydopamine (6-OHDA) lesions, this compound induces contralateral rotations, a standard measure of dopaminergic agonist activity[2]. It has also been shown to improve motor function in the MPTP-induced Parkinson's disease model in marmosets[5].
| Model | Effect | ED₅₀ | Reference |
| 6-OHDA lesioned rats | Contralateral rotation | 0.24 µmol/kg s.c. | [2] |
| MPTP-lesioned marmosets | Improved behavioral disability and locomotor activity | - | [5] |
Signaling Pathways
As a D1 receptor agonist, this compound primarily activates the Gαs/olf-coupled signaling pathway. This leads to the stimulation of adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP). The subsequent activation of Protein Kinase A (PKA) triggers a cascade of downstream signaling events.
G-Protein Dependent Signaling
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. ABT-431: the diacetyl prodrug of this compound, a potent and selective dopamine D1 receptor agonist: in vitro characterization and effects in animal models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adrogolide HCl (ABT-431; DAS-431), a prodrug of the dopamine D1 receptor agonist, this compound: preclinical pharmacology and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The Discovery of Novel Selective D1 Dopaminergic Agonists: A-68930, A-77636, this compound, and ABT-413 - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of A-86929: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
A-86929 is a potent and highly selective full agonist of the dopamine (B1211576) D1 receptor. This document provides a comprehensive in vitro characterization of this compound, summarizing its binding affinity, functional potency, and selectivity profile. Detailed experimental protocols for key assays are provided to facilitate the replication and extension of these findings. Furthermore, this guide includes visualizations of the experimental workflow and the canonical signaling pathway of the dopamine D1 receptor to aid in the conceptual understanding of the in vitro characterization process.
Introduction
This compound, with the chemical name (-)-trans-9,10-hydroxy-2-propyl-4,5,5a,6,7,11b-hexahydro-3-thia-5-azacyclopent-1-ena[c]phenanthrene hydrochloride, is a well-characterized tool compound for studying the pharmacology of the dopamine D1 receptor.[1] Its high affinity and selectivity make it an invaluable asset in neuroscience research and drug discovery programs targeting dopaminergic signaling. This guide serves as a technical resource for professionals engaged in the study of this compound and similar compounds, providing both summarized data and detailed methodologies for its in vitro characterization.
Binding Profile of this compound
The binding affinity of this compound for the dopamine D1 receptor is well-established, with a reported pKi of 7.3.[2] In comparative binding assays, this compound demonstrates significant selectivity for the D1 receptor over the D2 receptor, with an approximate 20-fold higher affinity for D1.[3] Its affinity for other monoaminergic and peptidergic receptors is notably weak, with Ki values generally exceeding 1 µM.[3]
| Receptor Subtype | Binding Affinity (Ki) | Selectivity vs. D1 |
| Dopamine D1 | ~50 nM (pKi = 7.3) | - |
| Dopamine D2 | >1000 nM | ~20-fold |
| Other Monoaminergic and Peptidergic Receptors | >1000 nM | >20-fold |
Note: The Ki value for the D1 receptor is calculated from the provided pKi of 7.3. The selectivity is based on reported approximate fold differences.
Functional Profile of this compound
This compound acts as a full agonist at the dopamine D1 receptor, potently stimulating downstream signaling pathways. Its functional selectivity for the D1 receptor is even more pronounced than its binding selectivity, showing over 400-fold greater potency at D1 compared to D2 receptors in functional assays.[3]
G-Protein Signaling: cAMP Accumulation Assay
Activation of the D1 receptor by this compound leads to the stimulation of the Gs alpha subunit of the associated G-protein, which in turn activates adenylyl cyclase to increase intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP).
| Functional Assay | Parameter | Value |
| cAMP Accumulation (D1 Receptor) | Agonist Type | Full Agonist |
| EC50 | Data not available in searched literature | |
| Emax | Data not available in searched literature |
β-Arrestin Recruitment Assay
The interaction of this compound with the D1 receptor also promotes the recruitment of β-arrestin, a key protein in G-protein coupled receptor (GPCR) desensitization and signaling. Some studies have suggested that this compound may exhibit biased agonism, though further investigation is required.
| Functional Assay | Parameter | Value |
| β-Arrestin Recruitment (D1 Receptor) | Agonist Activity | Induces Recruitment |
| EC50 | Data not available in searched literature | |
| Emax | Data not available in searched literature |
Experimental Protocols
Radioligand Binding Assay (Dopamine D1 Receptor)
This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the dopamine D1 receptor.
Materials:
-
Cell membranes expressing the human dopamine D1 receptor.
-
Radioligand (e.g., [³H]-SCH23390).
-
This compound (test compound).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid.
-
Microplate scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in the following order:
-
Assay buffer.
-
A fixed concentration of [³H]-SCH23390.
-
Serial dilutions of this compound or vehicle for total binding.
-
A high concentration of a non-labeled D1 antagonist (e.g., unlabeled SCH23390) for non-specific binding.
-
-
Add cell membranes expressing the D1 receptor to initiate the binding reaction.
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a microplate scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value by non-linear regression analysis of the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Functional Assay
This protocol describes a cell-based assay to measure the functional potency (EC50) of this compound in stimulating cAMP production via the D1 receptor.
Materials:
-
Cells stably expressing the human dopamine D1 receptor (e.g., HEK293 or CHO cells).
-
This compound (test compound).
-
Cell culture medium.
-
Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX).
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
384-well white opaque microplates.
Procedure:
-
Seed the D1 receptor-expressing cells into a 384-well plate and incubate overnight.
-
Prepare serial dilutions of this compound in stimulation buffer.
-
Aspirate the cell culture medium from the wells and replace it with stimulation buffer.
-
Add the serial dilutions of this compound to the wells. Include a vehicle control for basal cAMP levels and a known D1 agonist as a positive control.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Lyse the cells according to the cAMP assay kit manufacturer's protocol.
-
Measure the intracellular cAMP levels using the detection reagents provided in the kit and a suitable plate reader.
-
Plot the cAMP concentration against the log concentration of this compound.
-
Determine the EC50 and Emax values by fitting the data to a sigmoidal dose-response curve using non-linear regression.
Visualizations
Experimental Workflow for In Vitro Characterization
Caption: Workflow for the in vitro characterization of this compound.
Dopamine D1 Receptor Signaling Pathway
Caption: Canonical signaling pathway of the Dopamine D1 receptor.
Conclusion
This compound is a cornerstone pharmacological tool for the investigation of the dopamine D1 receptor. Its high potency and selectivity, demonstrated through rigorous in vitro characterization, enable precise dissection of D1 receptor function in various biological systems. The methodologies and data presented in this guide provide a framework for the continued study of this important molecule and the development of novel D1 receptor-targeted therapeutics.
References
A-86929: A Technical Guide to its Dopamine Receptor Subtype Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-86929 is a potent and selective full agonist for the dopamine (B1211576) D1 receptor, a G-protein coupled receptor implicated in various neurological and psychiatric disorders.[1] Developed as a potential therapeutic agent for conditions such as Parkinson's disease, its high affinity and selectivity for the D1 receptor subtype have made it a valuable tool in neuroscience research.[1][2] This technical guide provides an in-depth overview of the dopamine receptor subtype selectivity of this compound, complete with quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways.
Dopamine Receptor Subtype Selectivity of this compound
This compound exhibits a pronounced selectivity for the dopamine D1 receptor over other dopamine receptor subtypes, particularly the D2 receptor. This selectivity has been quantified through both radioligand binding assays and in vitro functional assays.
Binding Affinity
Radioligand binding studies have demonstrated that this compound is approximately 20-fold more selective for the D1 receptor compared to the D2 receptor.[2] The pKi value, representing the negative logarithm of the inhibition constant (Ki), for this compound at the D1 receptor has been reported to be 7.3. While specific Ki values for D3, D4, and D5 receptors are not extensively reported in the primary literature, it is noted that this compound has moderate to weak affinity for other monoaminergic receptors.[2]
Table 1: Binding Affinity of this compound for Dopamine Receptor Subtypes
| Receptor Subtype | Ki (nM) | pKi | Reference |
| D1 | ~50 | 7.3 | |
| D2 | ~1000 | - | [2] |
| D3 | > 1000 | - | [2] |
| D4 | > 1000 | - | [2] |
| D5 | Not Reported | - |
Note: Ki values for D2, D3, and D4 are estimated based on the reported 20-fold selectivity over D2 and weak affinity at other receptors.
Functional Activity
In vitro functional assays reveal an even greater selectivity of this compound for the D1 receptor. Functional studies, such as those measuring cyclic adenosine (B11128) monophosphate (cAMP) production, indicate that this compound is over 400-fold more selective for the D1 receptor than the D2 receptor.[2] This high functional selectivity underscores its potent agonistic activity at the D1 receptor.
Further studies have explored the functional selectivity of this compound and its prodrug, ABT-431, in terms of G-protein versus β-arrestin pathway activation.
Table 2: Functional Potency (EC50, nM) of this compound and its Prodrug ABT-431
| Compound | Receptor | Pathway | EC50 (nM) | Reference |
| This compound (-)-enantiomer | D1 | Gαs | Potent (specific value not provided) | [3] |
| β-arrestin | Potent (specific value not provided) | [3] | ||
| ABT-431 | D1 | Gαs | Nanomolar | [3] |
| β-arrestin | Low Micromolar | [3] | ||
| D2 | Gαi | Low Micromolar | [3] | |
| β-arrestin | Low Micromolar | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the dopamine receptor subtype selectivity of this compound.
Radioligand Binding Assay for D1 Receptor Affinity
This protocol is adapted from studies characterizing D1 receptor binding in rat striatal tissue using the selective D1 antagonist radioligand [3H]SCH 23390.[4][5][6][7]
Objective: To determine the binding affinity (Ki) of this compound for the dopamine D1 receptor through competitive displacement of [3H]SCH 23390.
Materials:
-
Radioligand: [3H]SCH 23390
-
Tissue Preparation: Homogenized rat striatal membranes
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2.
-
Competitor: this compound (varying concentrations)
-
Non-specific Binding Control: 1 µM cis(Z)-flupenthixol
-
Scintillation Cocktail
-
Glass fiber filters (e.g., Whatman GF/B)
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Tissue Preparation:
-
Dissect rat striata on ice.
-
Homogenize the tissue in ice-cold assay buffer using a Polytron homogenizer.
-
Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.
-
Resuspend the resulting pellet in fresh assay buffer and repeat the centrifugation step.
-
Resuspend the final pellet in assay buffer to a final protein concentration of approximately 200-400 µg/mL. Protein concentration should be determined using a standard method (e.g., Bradford assay).
-
-
Assay Setup:
-
Prepare a series of dilutions of this compound in assay buffer.
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 50 µL of [3H]SCH 23390 (final concentration ~0.3 nM), 50 µL of assay buffer, and 100 µL of membrane homogenate.
-
Non-specific Binding: 50 µL of [3H]SCH 23390, 50 µL of 1 µM cis(Z)-flupenthixol, and 100 µL of membrane homogenate.
-
Competitive Binding: 50 µL of [3H]SCH 23390, 50 µL of the desired concentration of this compound, and 100 µL of membrane homogenate.
-
-
-
Incubation:
-
Incubate the plate at 37°C for 30 minutes.
-
-
Filtration:
-
Rapidly filter the contents of each well through glass fiber filters pre-soaked in 0.3% polyethyleneimine (PEI) using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials.
-
Add 4-5 mL of scintillation cocktail to each vial.
-
Allow the vials to sit for at least 6 hours in the dark.
-
Measure the radioactivity in each vial using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]SCH 23390) from the resulting competition curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Functional cAMP Assay using GloSensor™ Technology
This protocol describes a method to assess the functional activity of this compound at D1 and D2 receptors by measuring changes in intracellular cAMP levels using the GloSensor™ cAMP Assay (Promega).
Objective: To determine the potency (EC50) of this compound in stimulating (D1) or inhibiting (D2) adenylyl cyclase activity.
Materials:
-
Cell Line: HEK293T cells co-transfected with the human D1 or D2L receptor and the pGloSensor™-22F cAMP Plasmid.
-
Assay Medium: CO2-independent medium (e.g., Gibco).
-
GloSensor™ cAMP Reagent
-
Agonist: this compound (varying concentrations)
-
Control Agonist: Dopamine
-
Forskolin (B1673556) (for D2 receptor inhibition assay)
-
White, clear-bottom 96-well plates
-
Luminometer
Procedure:
-
Cell Preparation and Transfection:
-
Culture HEK293T cells in appropriate growth medium.
-
Co-transfect the cells with a plasmid encoding the desired dopamine receptor subtype (D1 or D2L) and the pGloSensor™-22F cAMP Plasmid using a suitable transfection reagent.
-
The following day, plate the transfected cells in white, clear-bottom 96-well plates at a density of 50,000 cells per well and incubate overnight.
-
-
Assay Execution (D1 Receptor Agonism):
-
Prepare equilibration medium by adding the GloSensor™ cAMP Reagent to CO2-independent medium.
-
Remove the growth medium from the cells and add 100 µL of equilibration medium to each well.
-
Incubate the plate at room temperature for 2 hours to allow for reagent loading.
-
Prepare serial dilutions of this compound in assay medium.
-
Measure the baseline luminescence of the plate.
-
Add 10 µL of the this compound dilutions to the respective wells.
-
Measure luminescence kinetically for 15-20 minutes.
-
-
Assay Execution (D2 Receptor Agonism - Inhibition of Forskolin-stimulated cAMP):
-
Follow steps 2a-2c for cell preparation and reagent loading.
-
Prepare serial dilutions of this compound in assay medium.
-
Add 10 µL of the this compound dilutions to the respective wells and incubate for 10-15 minutes.
-
Prepare a solution of forskolin in assay medium (final concentration to be optimized, typically 1-10 µM).
-
Add 10 µL of the forskolin solution to all wells.
-
Measure luminescence kinetically for 15-20 minutes.
-
-
Data Analysis:
-
For the D1 assay, normalize the luminescence signal to the baseline reading to obtain the fold-change in cAMP.
-
For the D2 assay, calculate the percentage inhibition of the forskolin-stimulated cAMP response.
-
Plot the response against the logarithm of the this compound concentration.
-
Determine the EC50 value from the resulting dose-response curve using non-linear regression analysis.
-
Signaling Pathways Activated by this compound
As a D1 receptor agonist, this compound initiates a well-characterized signaling cascade primarily involving the Gαs/olf G-protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels. This elevation in cAMP activates Protein Kinase A (PKA), a key downstream effector.
PKA, in turn, phosphorylates a multitude of substrate proteins, with the Dopamine- and cAMP-regulated phosphoprotein of 32 kDa (DARPP-32) being a crucial target in striatal medium spiny neurons.[8] Phosphorylation of DARPP-32 at Threonine-34 by PKA converts it into a potent inhibitor of Protein Phosphatase-1 (PP1). The inhibition of PP1 leads to an increased phosphorylation state of various downstream targets, thereby amplifying the initial dopamine signal.
Recent evidence also suggests the involvement of the extracellular signal-regulated kinase (ERK) pathway in D1 receptor signaling.[9][10] Activation of PKA can lead to the phosphorylation and activation of ERK, which can then translocate to the nucleus to regulate gene expression through the phosphorylation of transcription factors like CREB (cAMP response element-binding protein) and histone H3.[9] This suggests a broader regulatory role for D1 receptor activation, extending to long-term changes in neuronal function.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. ABT-431: the diacetyl prodrug of this compound, a potent and selective dopamine D1 receptor agonist: in vitro characterization and effects in animal models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Binding of [3H]SCH23390 in rat brain: regional distribution and effects of assay conditions and GTP suggest interactions at a D1-like dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of the binding of 3H-SCH 23390, a selective D-1 receptor antagonist ligand, in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacology of binding of 3H-SCH-23390 to D-1 dopaminergic receptor sites in rat striatal tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. Critical Involvement of cAMP/DARPP-32 and Extracellular Signal-Regulated Protein Kinase Signaling in l-DOPA-Induced Dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dopamine- and cAMP-regulated Phosphoprotein of 32-kDa (DARPP-32)-dependent Activation of Extracellular Signal-regulated Kinase (ERK) and Mammalian Target of Rapamycin Complex 1 (mTORC1) Signaling in Experimental Parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]
A-86929: A Comprehensive Technical Guide to its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-86929 is a potent and highly selective full agonist of the dopamine (B1211576) D1 receptor.[1] Developed as a potential therapeutic agent for Parkinson's disease, it has been the subject of significant preclinical research. This technical guide provides an in-depth overview of the pharmacokinetics and pharmacodynamics of this compound, compiling key data from various studies to serve as a comprehensive resource for researchers and drug development professionals. The information presented herein covers its mechanism of action, binding affinity, in vitro and in vivo effects, and pharmacokinetic profile, along with detailed experimental protocols and visual representations of relevant biological pathways and workflows.
Pharmacodynamics
The primary mechanism of action of this compound is its selective agonism at the dopamine D1 receptor. This selectivity is crucial as it distinguishes it from other dopaminergic agents that may have off-target effects due to interactions with other dopamine receptor subtypes or other neurotransmitter systems.
Binding Affinity and Selectivity
This compound exhibits a high affinity for the dopamine D1 receptor. In binding affinity studies, it has been shown to be approximately 20-fold selective for D1 over D2 receptors.[1] However, functional in vitro assays demonstrate an even greater selectivity, with this compound being over 400-fold more selective for the D1 receptor compared to the D2 receptor.[2][3] The compound shows moderate to weak affinity for other monoaminergic and peptidergic receptors, ion channels, and monoamine uptake sites, with Ki values greater than 1 microM.[1]
| Receptor/Transporter | Kᵢ (nM) | Species | Reference |
| Dopamine D1 | 50 | Rat | [1] |
| Dopamine D2 | 1000 | Rat | [1] |
| Serotonin Transporter (SERT) | >1000 | Human | [4] |
| Norepinephrine Transporter (NET) | >1000 | Human | [4] |
| Dopamine Transporter (DAT) | >1000 | Human | [4] |
Functional Activity
As a full agonist, this compound effectively stimulates the dopamine D1 receptor, leading to the activation of downstream signaling pathways. The primary signaling cascade initiated by D1 receptor activation involves the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) levels.
| Assay | EC₅₀ (nM) | Species | Reference |
| Adenylyl Cyclase Stimulation | ~10 | Rat Striatum | [5] |
Signaling Pathways
The activation of the D1 receptor by this compound initiates a cascade of intracellular events. A simplified representation of this signaling pathway is provided below.
Pharmacokinetics
The pharmacokinetic profile of this compound has been investigated in several preclinical species. A significant aspect of its development is the use of its diacetyl prodrug, ABT-431 (adrogolide), to improve its stability and oral bioavailability. ABT-431 is rapidly converted to this compound in plasma with a half-life of less than one minute.[1]
| Species | Route | Dose (mg/kg) | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | Half-life (h) | Bioavailability (%) | Reference |
| Rat | s.c. (this compound) | 0.08 | ~100 | ~0.5 | ~2 | N/A | [6] |
| Marmoset | s.c. (this compound) | 0.03-1.0 | Dose-dependent | ~1 | ~4 | N/A | [7] |
| Human | p.o. (ABT-431) | N/A | N/A | N/A | N/A | ~4 (as this compound) | [2][3] |
Experimental Protocols
In Vitro Adenylyl Cyclase Assay
This protocol outlines the procedure for determining the functional activity of this compound by measuring its ability to stimulate adenylyl cyclase in rat striatal membranes.
Materials:
-
Rat striatal tissue
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, 100 mM NaCl, pH 7.4)
-
ATP solution
-
[α-³²P]ATP
-
This compound solutions of varying concentrations
-
Phosphodiesterase inhibitor (e.g., IBMX)
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation: Homogenize fresh or frozen rat striatal tissue in ice-cold homogenization buffer. Centrifuge the homogenate at low speed to remove nuclei and cellular debris. Collect the supernatant and centrifuge at high speed to pellet the membranes. Resuspend the membrane pellet in assay buffer.
-
Assay Reaction: In a reaction tube, combine the striatal membranes, this compound solution (or vehicle control), phosphodiesterase inhibitor, and ATP solution containing [α-³²P]ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 10-15 minutes).
-
Termination: Stop the reaction by adding a stop solution (e.g., 2% SDS, 40 mM ATP, 1.4 mM cAMP).
-
cAMP Separation: Separate the newly synthesized [³²P]cAMP from unreacted [α-³²P]ATP using sequential column chromatography over Dowex and alumina (B75360) columns.
-
Quantification: Measure the radioactivity of the eluted [³²P]cAMP using a scintillation counter.
-
Data Analysis: Calculate the amount of cAMP produced per unit of protein and time. Plot the concentration-response curve for this compound to determine the EC₅₀ value.
In Vivo 6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease
This protocol describes the induction of a unilateral dopamine lesion in rats and the subsequent assessment of motor asymmetry following administration of this compound.
Materials:
-
Male Sprague-Dawley or Wistar rats
-
6-Hydroxydopamine (6-OHDA) hydrochloride
-
Ascorbic acid-saline solution
-
Stereotaxic apparatus
-
Hamilton syringe
-
Anesthetic (e.g., isoflurane)
-
Rotometer or video tracking system
-
This compound solution for injection
Procedure:
-
Anesthesia and Stereotaxic Surgery: Anesthetize the rat and place it in a stereotaxic frame.
-
6-OHDA Injection: Dissolve 6-OHDA in cold ascorbic acid-saline immediately before use. Drill a small hole in the skull over the target brain region (e.g., medial forebrain bundle or striatum). Slowly infuse the 6-OHDA solution into the target site using a Hamilton syringe. The contralateral side serves as a control.
-
Post-operative Care and Recovery: Allow the rats to recover for at least two weeks to allow for the full development of the dopaminergic lesion.
-
Behavioral Testing (Rotational Behavior): Administer this compound (or a vehicle control) subcutaneously. Place the rat in a circular arena and record the number of full 360° turns in both the ipsilateral (towards the lesioned side) and contralateral (away from the lesioned side) directions for a set period (e.g., 60-90 minutes).
-
Data Analysis: Calculate the net contralateral rotations (contralateral turns - ipsilateral turns). A significant increase in contralateral rotations following this compound administration indicates a functional effect on the denervated striatum.
In Vivo MPTP Marmoset Model of Parkinson's Disease
This protocol details the induction of parkinsonism in marmosets using MPTP and the evaluation of motor disability and activity following this compound treatment.
Materials:
-
Common marmosets (Callithrix jacchus)
-
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)
-
Saline solution
-
Behavioral observation cages
-
This compound solution for injection
-
Parkinsonian disability rating scale
Procedure:
-
MPTP Administration: Administer MPTP subcutaneously to the marmosets. A typical regimen involves multiple injections over several days to induce a stable parkinsonian state.[8][9]
-
Behavioral Assessment: After a stabilization period, assess the marmosets for parkinsonian symptoms using a standardized rating scale that evaluates posture, movement, and tremor. Also, measure locomotor activity.
-
This compound Treatment: Administer this compound subcutaneously at various doses.
-
Post-treatment Assessment: Re-evaluate the marmosets for changes in their disability scores and locomotor activity at multiple time points after drug administration.
-
Data Analysis: Compare the pre- and post-treatment scores to determine the efficacy of this compound in alleviating parkinsonian symptoms.
Conclusion
This compound is a valuable research tool for investigating the role of the dopamine D1 receptor in normal physiology and in pathological conditions such as Parkinson's disease. Its high selectivity and potent agonist activity make it a benchmark compound for the development of novel D1-targeted therapies. This technical guide provides a consolidated resource of its pharmacokinetic and pharmacodynamic properties, along with detailed experimental methodologies, to aid researchers in designing and interpreting studies involving this important compound. The prodrug strategy with ABT-431 has demonstrated a viable approach to overcome the inherent bioavailability challenges of catechol-containing compounds, offering insights for future drug development endeavors.
References
- 1. ABT-431: the diacetyl prodrug of this compound, a potent and selective dopamine D1 receptor agonist: in vitro characterization and effects in animal models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adrogolide HCl (ABT-431; DAS-431), a prodrug of the dopamine D1 receptor agonist, this compound: preclinical pharmacology and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 5. Characterization of dopamine receptors mediating inhibition of adenylate cyclase activity in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Felbamate pharmacokinetics in the rat, rabbit, and dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Potential therapeutic use of the selective dopamine D1 receptor agonist, this compound: an acute study in parkinsonian levodopa-primed monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Behavior, PET and histology in novel regimen of MPTP marmoset model of Parkinson’s disease for long-term stem cell therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Behavior, PET and histology in novel regimen of MPTP marmoset model of Parkinson's disease for long-term stem cell therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Synthesis of A-86929: A Selective Dopamine D1 Receptor Agonist
A Technical Guide for Researchers and Drug Development Professionals
Abstract
A-86929 is a potent and selective full agonist of the dopamine (B1211576) D1 receptor, a G-protein coupled receptor implicated in numerous physiological processes within the central nervous system.[1][2] Its discovery has provided a valuable pharmacological tool for investigating the roles of the D1 receptor in motor control, cognition, and reward pathways. Developed as a potential therapeutic agent for Parkinson's disease, this compound has demonstrated efficacy in preclinical models, although its clinical development has been hampered by certain side effects.[3][4] This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of this compound, including detailed experimental protocols and an examination of its signaling pathways.
Discovery and Rationale
The development of this compound was driven by the need for selective dopamine D1 receptor agonists to probe the therapeutic potential of activating this receptor subtype, particularly for the treatment of Parkinson's disease.[3] The rationale was based on the understanding that selective D1 receptor stimulation could offer a novel therapeutic mechanism with an improved side-effect profile compared to existing dopamine replacement therapies that non-selectively target dopamine receptors.[5]
This compound, chemically known as (-)-trans-9,10-dihydroxy-2-propyl-4,5,5a,6,7,11b-hexahydro-3-thia-5-azacyclopent-1-ena[c]phenanthrene hydrochloride, emerged from structure-activity relationship (SAR) studies aimed at identifying potent and selective D1 agonists.[5] A diacetyl prodrug, ABT-431 (adrogolide), was also developed to improve chemical stability and bioavailability.[2][5] ABT-431 is rapidly converted to this compound in vivo, with a half-life of less than one minute in plasma.[2]
Synthesis of this compound
Two notable enantioselective synthetic routes for this compound have been reported. An earlier 10-step synthesis commenced from D-aspartic acid.[1] A more recent and efficient 5-step synthesis provides this compound with a 95% enantiomeric excess (ee) and an overall yield of 56%.[6][7] This guide will focus on the more concise 5-step synthesis.
Five-Step Enantioselective Synthesis
This synthetic strategy employs a catalytic enantioselective one-pot aziridination, a Friedel-Crafts cyclization, and a mild Pictet-Spengler cyclization as key steps.[6][7]
Experimental Protocol:
Step 1: Synthesis of Styrene (B11656) Intermediate
-
Detailed procedures for the synthesis of the precursor styrene are outlined in the supplementary information of the primary literature.[6] This typically involves the coupling of appropriate aromatic and vinyl fragments.
Step 2: Catalytic Enantioselective One-Pot Aziridination and Friedel-Crafts Cyclization
-
Reagents: Styrene precursor, a nitrenoid source (e.g., PhI=NNs), Copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂), and a chiral Box ligand (e.g., (R)-Box derived from D-phenylglycinol).[7]
-
Procedure:
-
To a solution of the styrene precursor in a suitable solvent (e.g., dichloromethane), add Cu(OTf)₂ (0.1 equiv.) and the chiral Box ligand (0.12 equiv.).
-
Stir the mixture at room temperature.
-
Add the nitrenoid source (1.0 equiv.) portion-wise.
-
The reaction typically proceeds smoothly at room temperature, leading to the formation of the cyclized product with high diastereoselectivity (dr >99:1) and good enantioselectivity.[7]
-
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel.
Step 3: N-Deprotection
-
Reagents: The product from Step 2, a suitable deprotecting agent (e.g., a thiol and a base like K₂CO₃ in a solvent mixture of CH₃CN and DMSO).
-
Procedure:
-
Dissolve the N-protected intermediate in the solvent mixture.
-
Add the thiol and base.
-
Stir the reaction at an appropriate temperature until completion, monitored by TLC.
-
-
Purification: The product is isolated by extraction and purified by crystallization or column chromatography.
Step 4: Mild Pictet-Spengler Cyclization
-
Reagents: The deprotected amine from Step 3 and an aldehyde (e.g., formaldehyde).
-
Procedure:
-
Dissolve the amine in a suitable solvent (e.g., ethanol).
-
Add formaldehyde (B43269) and a catalytic amount of acid (e.g., concentrated HCl).
-
Heat the reaction mixture at reflux.
-
-
Purification: The product is isolated by filtration and can be further purified by recrystallization.
Step 5: Demethylation to this compound
-
Reagents: The product from Step 4 and a demethylating agent (e.g., Boron tribromide (BBr₃)).
-
Procedure:
-
Dissolve the methoxy-protected intermediate in a suitable solvent (e.g., dichloromethane) and cool to -78 °C.
-
Add a solution of BBr₃ in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir until completion.
-
-
Purification: The reaction is quenched, and the product is isolated by extraction and purified by recrystallization to yield this compound hydrochloride.
Biological Activity and Data
This compound exhibits high affinity and selectivity for the dopamine D1 receptor. Its biological activity has been characterized through various in vitro and in vivo assays.
In Vitro Binding and Functional Activity
The binding affinity and functional potency of this compound at dopamine receptors are summarized in the table below.
| Receptor | Assay Type | Parameter | Value | Reference |
| Dopamine D1 | Radioligand Binding | pKi | 7.3 | [2] |
| Dopamine D1 | Functional Assay | Potency | >400-fold selective over D2 | [2] |
| Dopamine D2 | Radioligand Binding | Selectivity | ~20-fold D1-selective | [2] |
Table 1: In Vitro Biological Activity of this compound
In Vivo Efficacy
This compound has demonstrated significant efficacy in animal models of Parkinson's disease.
| Animal Model | Effect | ED₅₀ / Minimum Effective Dose | Reference |
| 6-OHDA-lesioned rats | Contralateral rotation | 0.24 µmol/kg s.c. | [5] |
| MPTP-lesioned marmosets | Improved behavioral disability scores | 0.10 µmol/kg s.c. | [5] |
| MPTP-lesioned marmosets | Increased locomotor activity | 0.10 µmol/kg s.c. | [5] |
Table 2: In Vivo Efficacy of this compound in Parkinson's Disease Models
Experimental Protocols
Radioligand Binding Assay
This protocol provides a general framework for determining the binding affinity of this compound to the dopamine D1 receptor.
-
Materials:
-
Cell membranes expressing the human dopamine D1 receptor (e.g., from HEK293 cells).
-
Radioligand (e.g., [³H]-SCH23390).
-
This compound hydrochloride.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Non-specific binding determinator (e.g., 10 µM (+)butaclamol).
-
96-well plates, filter mats, scintillation fluid, and a scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add assay buffer, cell membranes, radioligand (at a concentration near its Kd), and either this compound solution or the non-specific binding determinator.
-
Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to separate bound from free radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value of this compound from the competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.
-
cAMP Accumulation Assay
This protocol outlines a method to measure the functional agonism of this compound at the D1 receptor.
-
Materials:
-
HEK293 cells stably expressing the human dopamine D1 receptor.
-
This compound hydrochloride.
-
Assay medium (e.g., DMEM with 0.1% BSA and a phosphodiesterase inhibitor like IBMX).
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
96- or 384-well plates.
-
-
Procedure:
-
Plate the cells in the multi-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in assay medium.
-
Replace the culture medium with assay medium and incubate for a short period.
-
Add the this compound dilutions to the cells and incubate at 37°C for a specified time (e.g., 15-30 minutes).
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Generate a dose-response curve and determine the EC₅₀ value for this compound.
-
Signaling Pathways
This compound exerts its effects by activating the dopamine D1 receptor, which is canonically coupled to the Gαs/olf G-protein. This initiates a signaling cascade that modulates neuronal function.
G-Protein-Dependent Signaling
Activation of the D1 receptor by this compound leads to the stimulation of adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), a key downstream effector. PKA phosphorylates numerous substrates, including the Dopamine- and cAMP-Regulated Phosphoprotein of 32 kDa (DARPP-32). Phosphorylation of DARPP-32 at threonine 34 (Thr34) converts it into a potent inhibitor of protein phosphatase-1 (PP1). The inhibition of PP1 leads to an increased phosphorylation state of various proteins, ultimately modulating neuronal excitability and gene expression.
Caption: this compound-mediated D1 receptor G-protein signaling pathway.
β-Arrestin-Dependent Signaling
In addition to G-protein-mediated signaling, GPCRs, including the D1 receptor, can signal through β-arrestin pathways. Upon agonist binding and subsequent receptor phosphorylation by G-protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. This recruitment can lead to receptor desensitization and internalization, as well as initiate G-protein-independent signaling cascades. The specific role of this compound in biasing D1 receptor signaling towards or away from the β-arrestin pathway is an area of ongoing research.
References
- 1. researchgate.net [researchgate.net]
- 2. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 3. Estimation of Dopamine D1 Receptor Agonist Binding Kinetics Using Time-Resolved Functional Assays: Relation to Agonist-Induced Receptor Internalization by Investigational Antiparkinsonian Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of acute cocaine on ERK and DARPP-32 phosphorylation pathways in the caudate-putamen of Fischer rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Catalytic enantioselective synthesis of this compound, a dopamine D1 agonist - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. tripod.nih.gov [tripod.nih.gov]
An In-depth Technical Guide to A-86929 and its Prodrug ABT-431
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-86929 is a potent and highly selective full agonist for the dopamine (B1211576) D1 receptor, a G-protein coupled receptor implicated in various neurological and psychiatric disorders.[1][2] Due to its therapeutic potential, particularly in conditions like Parkinson's disease and cocaine addiction, extensive research has been conducted on this compound. However, this compound's catechol structure presents challenges in terms of chemical stability and oral bioavailability.[3] To overcome these limitations, its diacetyl prodrug, ABT-431 (also known as adrogolide), was developed.[1][2][3] This guide provides a comprehensive technical overview of the relationship between this compound and ABT-431, detailing their pharmacological properties, the experimental methodologies used to characterize them, and the key signaling pathways they modulate.
The Prodrug Relationship: ABT-431 to this compound
ABT-431 is designed to be a more stable precursor to the active compound this compound. The core of this relationship lies in the rapid and efficient in vivo conversion of the prodrug.
Chemical Conversion
ABT-431 is the diacetyl ester of this compound.[1][2] The two acetyl groups on the catechol moiety of this compound enhance its chemical stability, making it more suitable for pharmaceutical formulation.[3] Following administration, plasma esterases rapidly hydrolyze these acetyl groups, releasing the active parent compound, this compound. This conversion is remarkably efficient, with a reported half-life of less than one minute in plasma.[1][2]
References
- 1. ABT-431: the diacetyl prodrug of this compound, a potent and selective dopamine D1 receptor agonist: in vitro characterization and effects in animal models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prodrug design, synthesis and pharmacokinetic evaluation of (3′ R, 4′ R)-3-hydroxymethyl-4-methyl-3′,4′-di-O-(S)-camphanoyl-(+)-cis-khellactone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. epub.uni-regensburg.de [epub.uni-regensburg.de]
The Cellular Effects of A-86929 on Neuronal Signaling: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-86929 is a potent and selective full agonist of the dopamine (B1211576) D1 receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system.[1][2] Its high affinity and selectivity for the D1 receptor have made it a valuable tool for investigating dopaminergic signaling and a potential therapeutic agent for neurological and psychiatric disorders, most notably Parkinson's disease.[3][4] This technical guide provides a comprehensive overview of the cellular effects of this compound on neuronal signaling, with a focus on its quantitative pharmacological profile, the experimental methodologies used to characterize it, and the intracellular signaling cascades it modulates.
Quantitative Pharmacological Profile of this compound
The pharmacological activity of this compound has been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data regarding its binding affinity, functional potency, and efficacy at dopamine receptors.
Table 1: Receptor Binding Affinities of this compound
| Receptor | Radioligand | Tissue/Cell Line | pKi | Ki (nM) | Reference |
| Dopamine D1 | [³H]SCH 23390 | Rat Striatum | 7.3 | ~50 | [1] |
| Dopamine D2 | [³H]Spiperone | Rat Striatum | < 5.0 | >10,000 | [1] |
Table 2: Functional Potency and Efficacy of this compound in G-protein and β-arrestin Pathways
| Assay | Receptor | Cell Line | Parameter | (-)-A-86929 | (+)-A-86929 | Dopamine (Reference) | Reference |
| cAMP Accumulation (Gαs) | Human D1 | HEK293 | pEC50 | 8.24 | 6.72 | 8.35 | [1] |
| Emax (%) | 100 | 85 | 100 | [1] | |||
| β-arrestin2 Recruitment | Human D1 | HEK293 | pEC50 | 7.89 | 6.55 | 7.95 | [1] |
| Emax (%) | 95 | 78 | 100 | [1] | |||
| cAMP Accumulation (Gαi) | Human D2 | HEK293 | pEC50 | < 5.0 | < 5.0 | 8.12 | [1] |
| Emax (%) | 0 | 0 | 100 | [1] | |||
| β-arrestin2 Recruitment | Human D2 | HEK293 | pEC50 | 6.32 | < 5.0 | 7.88 | [1] |
| Emax (%) | 35 | 15 | 100 | [1] |
Data for the active (-)-enantiomer and the less active (+)-enantiomer are presented. Emax values are normalized to the response of dopamine.
Signaling Pathways Modulated by this compound
As a D1 receptor agonist, this compound primarily initiates signaling through the Gαs/olf-coupled pathway, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates a multitude of downstream targets, including the Dopamine- and cAMP-Regulated Phosphoprotein of 32 kDa (DARPP-32).[5] Phosphorylation of DARPP-32 at Threonine 34 (Thr34) converts it into a potent inhibitor of Protein Phosphatase 1 (PP1), thereby amplifying dopaminergic signaling.[6]
Recent studies have also investigated the role of β-arrestin recruitment in D1 receptor signaling. This compound has been shown to be a potent agonist for β-arrestin2 recruitment to the D1 receptor, suggesting its involvement in G-protein-independent signaling pathways.[1] The balance between G-protein and β-arrestin pathway activation, known as functional selectivity or biased agonism, is an area of active research with significant implications for drug development.[2]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the characterization of this compound.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for dopamine receptors.
Materials:
-
Rat striatal tissue homogenates (source of D1 and D2 receptors)
-
[³H]SCH 23390 (radioligand for D1 receptors)
-
[³H]Spiperone (radioligand for D2 receptors)
-
This compound (unlabeled competitor ligand)
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂)
-
Glass fiber filters
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, combine the tissue homogenate, a fixed concentration of the radioligand, and varying concentrations of this compound or vehicle.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters rapidly with ice-cold incubation buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a non-radioactive competing ligand (e.g., 1 µM SCH 23390 for D1, 10 µM haloperidol (B65202) for D2).
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This functional assay measures the ability of this compound to stimulate the production of cAMP, a key second messenger in D1 receptor signaling.
Materials:
-
HEK293 cells stably expressing the human D1 receptor
-
This compound
-
Forskolin (a direct activator of adenylyl cyclase, used as a positive control)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation
-
Lysis buffer
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based)
Procedure:
-
Plate the D1-expressing HEK293 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with a PDE inhibitor for a short period (e.g., 15-30 minutes).
-
Add varying concentrations of this compound or vehicle to the wells.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C to allow for cAMP production.
-
Lyse the cells to release the intracellular cAMP.
-
Measure the cAMP concentration in the cell lysates using a suitable detection kit according to the manufacturer's instructions.
-
Generate a dose-response curve by plotting the cAMP concentration against the log concentration of this compound.
-
Determine the EC50 (concentration of this compound that produces 50% of the maximal response) and Emax (maximal effect) from the dose-response curve using non-linear regression.
6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease
This in vivo model is used to assess the anti-parkinsonian effects of this compound. A unilateral lesion of the nigrostriatal dopamine pathway is created, leading to motor deficits that can be reversed by dopamine agonists.
Materials:
-
Adult male Sprague-Dawley or Wistar rats
-
6-Hydroxydopamine (6-OHDA)
-
Desipramine (B1205290) (to protect noradrenergic neurons from 6-OHDA toxicity)
-
Anesthetic (e.g., isoflurane)
-
Stereotaxic apparatus
-
Hamilton syringe
Procedure:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Administer desipramine (e.g., 25 mg/kg, i.p.) 30 minutes prior to 6-OHDA injection.
-
Drill a small hole in the skull over the target brain region (e.g., the medial forebrain bundle or the substantia nigra).
-
Slowly infuse 6-OHDA (e.g., 8 µg in 4 µl of saline with 0.02% ascorbic acid) into the target region using a Hamilton syringe.
-
Leave the syringe in place for a few minutes to allow for diffusion before slowly retracting it.
-
Suture the incision and allow the animal to recover.
-
After a recovery period of 2-3 weeks, assess the extent of the lesion by challenging the animals with a dopamine agonist (e.g., apomorphine) and measuring rotational behavior. Successful lesioning results in contralateral rotations.
-
Administer this compound to the lesioned animals and measure the reversal of motor deficits (e.g., reduction in rotational behavior, improvement in forelimb use).
Conclusion
This compound is a well-characterized, potent, and selective D1 dopamine receptor full agonist. Its cellular effects are primarily mediated through the activation of the Gαs/olf-cAMP-PKA signaling cascade, leading to the phosphorylation of key downstream effectors like DARPP-32. It also engages the β-arrestin pathway, highlighting the complexity of D1 receptor signaling. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals working to further elucidate the role of D1 receptor signaling in health and disease and to develop novel therapeutics targeting this important receptor.
References
- 1. biorxiv.org [biorxiv.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Adrogolide HCl (ABT-431; DAS-431), a prodrug of the dopamine D1 receptor agonist, this compound: preclinical pharmacology and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dopamine agonists in Parkinson’s disease: Impact of D1-like or D2-like dopamine receptor subtype selectivity and avenues for future treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bidirectional Regulation of DARPP-32 Phosphorylation by Dopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of Dopamine D1-D2 Receptor Complex Attenuates Cocaine Reward and Reinstatement of Cocaine-Seeking through Inhibition of DARPP-32, ERK, and ΔFosB - PMC [pmc.ncbi.nlm.nih.gov]
A-86929 in Preclinical Parkinson's Disease Models: A Technical Guide
Introduction
A-86929 is a potent and selective full agonist for the dopamine (B1211576) D1 receptor, investigated for its potential therapeutic efficacy in Parkinson's disease (PD).[1] Parkinson's disease is characterized by the progressive loss of dopaminergic neurons in the substantia nigra, leading to a dopamine deficit in the striatum and resulting in motor impairments.[2][3] this compound, by selectively stimulating the D1 receptor, represents a novel therapeutic approach compared to traditional L-dopa therapy, which stimulates both D1 and D2 receptor classes, and D2-selective agonists.[1] This selectivity offers the potential for an improved side-effect profile, particularly concerning the dose-limiting side effects associated with D2 receptor stimulation.[1]
This technical guide provides a comprehensive overview of the preclinical evaluation of this compound in established animal models of Parkinson's disease. It details the experimental protocols, summarizes key quantitative data, and illustrates the underlying mechanisms and workflows. The information is intended for researchers, scientists, and drug development professionals working in the field of neurodegenerative diseases.
Mechanism of Action: D1 Receptor Agonism
This compound acts as a selective agonist at the dopamine D1-like receptor.[1] In vitro functional assays have demonstrated that this compound is over 400-fold more selective for the D1 receptor than the D2 receptor.[1][4] The compound has moderate to weak affinity for other monoaminergic and peptidergic receptors, ion channels, and monoamine uptake sites.[1] The activation of the D1 receptor is believed to play a critical role in mediating the antiparkinsonian effects of dopamine agonists.[5]
Due to its chemical properties, this compound has been frequently studied using its diacetyl prodrug, ABT-431 (adrogolide).[6][7] ABT-431 is more chemically stable and is rapidly converted to the parent compound this compound in plasma, with a half-life of less than one minute.[1]
Preclinical Models and Efficacy
This compound and its prodrug ABT-431 have demonstrated significant efficacy in alleviating motor symptoms in well-established rodent and primate models of Parkinson's disease.
Rodent Models
The most commonly used rodent model is the unilateral 6-hydroxydopamine (6-OHDA)-lesioned rat.[8] This model involves the stereotaxic injection of the neurotoxin 6-OHDA into the medial forebrain bundle or the substantia nigra, causing a selective degeneration of dopaminergic neurons on one side of the brain.[9] This unilateral lesion leads to characteristic motor asymmetry, which can be quantified by observing rotational behavior following the administration of a dopaminergic agent.
In this model, both this compound and ABT-431 produced contralateral rotation, indicating a reversal of the parkinsonian motor deficit.[1] The contralateral rotations are inhibited by D1 receptor antagonists but not by D2 receptor antagonists, confirming the D1-mediated mechanism of action.[4]
Primate Models
The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-lesioned primate model is considered highly relevant to human Parkinson's disease as it closely mimics the clinical features.[8] In MPTP-lesioned marmosets and cynomolgus monkeys, this compound and ABT-431 have been shown to improve behavioral disability scores and increase locomotor activity in a dose-dependent manner.[1][10] Notably, in a complex marmoset model, this compound produced a more naturalistic response than L-dopa.[6] Furthermore, when administered three times daily for 30 consecutive days to MPTP-lesioned marmosets, this compound significantly improved disability scores throughout the study, with no evidence of tolerance.[1][4]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound and its prodrug ABT-431.
Table 1: Receptor Binding and Functional Selectivity
| Compound | Receptor | Binding Affinity (Ki) | Functional Selectivity (vs. D2) | Reference |
| This compound | D1 | ~20-fold selective | >400-fold selective | [1] |
Table 2: Efficacy in Preclinical Models
| Model | Compound | Endpoint | Efficacy | Reference |
| Unilateral 6-OHDA-lesioned rat | This compound | Contralateral Rotation (ED50) | 0.24 µmol/kg s.c. | [1] |
| Unilateral 6-OHDA-lesioned rat | ABT-431 | Contralateral Rotation (ED50) | 0.54 µmol/kg s.c. | [1] |
| MPTP-lesioned marmoset | This compound | Improved disability scores & locomotor activity (MED) | 0.10 µmol/kg s.c. | [1] |
| MPTP-lesioned marmoset | ABT-431 | Improved disability scores & locomotor activity | Effective | [4] |
| MPTP-exposed cynomolgus monkey | This compound | Alleviation of parkinsonism | As efficacious as levodopa | [10] |
MED: Minimum Effective Dose
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of preclinical findings. The following sections outline the typical experimental protocols used in the evaluation of this compound.
Unilateral 6-OHDA Lesion in Rats
-
Animal Model: Adult male Sprague-Dawley or Wistar rats are commonly used.
-
Anesthesia: Animals are anesthetized with an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail).
-
Stereotaxic Surgery: The animal is placed in a stereotaxic frame. A small burr hole is drilled in the skull over the target injection site.
-
Neurotoxin Injection: A solution of 6-hydroxydopamine (typically 8-12 µg in 2-4 µL of saline with 0.02% ascorbic acid to prevent oxidation) is slowly infused into the medial forebrain bundle or the substantia nigra pars compacta using a microsyringe.
-
Post-operative Care: Animals are monitored during recovery and provided with appropriate analgesia and supportive care.
-
Lesion Confirmation: The extent of the dopaminergic lesion is typically confirmed 2-3 weeks post-surgery by assessing rotational behavior induced by a dopamine agonist (e.g., apomorphine) or through post-mortem neurochemical analysis (e.g., HPLC for dopamine levels) or immunohistochemistry (e.g., tyrosine hydroxylase staining).
MPTP Model in Non-Human Primates
-
Animal Model: Marmosets (Callithrix jacchus) or cynomolgus monkeys (Macaca fascicularis) are frequently used.
-
Neurotoxin Administration: MPTP is administered systemically, typically via subcutaneous or intramuscular injections. The dosing regimen can vary but often involves multiple injections over several days (e.g., 2 mg/kg daily for 5 days in marmosets).
-
Development of Parkinsonism: Animals are monitored for the development of parkinsonian signs, which typically appear within a few weeks after MPTP administration. These signs include bradykinesia, rigidity, postural instability, and tremor.
-
Behavioral Assessment: A standardized disability rating scale is used to score the severity of parkinsonian symptoms. Locomotor activity may also be measured using automated activity monitors.
-
Drug Administration and Evaluation: this compound or its prodrug is administered (e.g., subcutaneously), and changes in disability scores and locomotor activity are recorded over time to assess the drug's efficacy and duration of action.
Discussion and Future Directions
The preclinical data strongly support the efficacy of the selective D1 agonist this compound in reversing motor deficits in established animal models of Parkinson's disease.[1][4][6][10] The compound's selectivity for the D1 receptor offers a potentially distinct therapeutic advantage over existing dopamine replacement therapies.[1] However, while preclinical efficacy was robust, clinical development has faced challenges. The prodrug ABT-431 showed efficacy in Parkinson's patients but also induced dyskinesias, similar to L-DOPA.[6][7][11]
Further research is warranted to fully understand the role of D1 receptor stimulation in both the therapeutic effects and the development of side effects. Structure-activity relationship studies on this compound analogs are ongoing to identify biased agonists that may selectively activate beneficial signaling pathways (e.g., β-arrestin pathway) while minimizing those that lead to adverse effects.[11] The development of D1 agonists with optimized pharmacokinetic and pharmacodynamic profiles remains a promising avenue for novel Parkinson's disease therapies.[12]
References
- 1. ABT-431: the diacetyl prodrug of this compound, a potent and selective dopamine D1 receptor agonist: in vitro characterization and effects in animal models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. wjpmr.com [wjpmr.com]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. The Discovery of Novel Selective D1 Dopaminergic Agonists: A-68930, A-77636, this compound, and ABT-413 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. Animal models of Parkinson's disease: a source of novel treatments and clues to the cause of the disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. neurobiology.lu.se [neurobiology.lu.se]
- 10. Potential therapeutic use of the selective dopamine D1 receptor agonist, this compound: an acute study in parkinsonian levodopa-primed monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Dopamine agonists in Parkinson’s disease: Impact of D1-like or D2-like dopamine receptor subtype selectivity and avenues for future treatment - PMC [pmc.ncbi.nlm.nih.gov]
The Role of the Selective Dopamine D1 Receptor Agonist A-86929 in Attenuating Cocaine-Seeking Behavior: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cocaine addiction remains a significant public health challenge with limited effective pharmacological treatments. The mesolimbic dopamine (B1211576) system, particularly the dopamine D1 receptor, is a critical mediator of cocaine's reinforcing effects and a key target for therapeutic development. A-86929 is a potent and selective full agonist for the dopamine D1 receptor. Its diacetate ester prodrug, adrogolide (B1665560) (ABT-431), has been investigated for its potential to treat cocaine addiction by reducing craving and seeking behaviors. This technical guide provides an in-depth overview of the role of this compound in preclinical studies of cocaine-seeking behavior, detailing experimental methodologies and the underlying signaling pathways.
Core Concepts: Dopamine D1 Receptors and Cocaine Addiction
Cocaine exerts its reinforcing effects primarily by blocking the dopamine transporter, leading to an increase in extracellular dopamine levels in brain regions associated with reward, such as the nucleus accumbens (NAc). This surge in dopamine activates both D1 and D2 receptors. D1 receptor activation is particularly implicated in the initiation and maintenance of cocaine self-administration and the reinstatement of cocaine-seeking behavior, a preclinical model of relapse.
This compound, as a selective D1 receptor agonist, offers a potential therapeutic strategy by directly stimulating these receptors. The rationale is that tonic activation of D1 receptors by an agonist could reduce the phasic dopamine release associated with cocaine use and craving, thereby diminishing the rewarding effects of cocaine and the motivation to seek the drug.
Preclinical Evidence for this compound in Attenuating Cocaine-Seeking Behavior
While direct quantitative data from preclinical reinstatement studies specifically using this compound is limited in publicly available literature, studies on its prodrug, adrogolide (ABT-431), and other selective D1 agonists provide strong evidence for the therapeutic potential of this class of compounds.
Preclinical studies have demonstrated that adrogolide can attenuate cocaine-induced drug-seeking behavior in rodent models of craving and relapse.[1] Furthermore, in human cocaine abusers, intravenous administration of adrogolide has been shown to reduce cocaine craving and other subjective effects of the drug.[1]
To illustrate the expected effects of a selective D1 agonist like this compound, we can examine data from studies using other well-characterized D1 agonists in cocaine reinstatement models.
Representative Quantitative Data from D1 Agonist Studies in Cocaine Reinstatement Models
The following tables summarize representative data from studies investigating the effects of selective D1 receptor agonists on cocaine-seeking behavior in rodent models. It is important to note that these data are from studies using D1 agonists other than this compound and are presented to illustrate the expected dose-dependent effects.
Table 1: Effect of Systemic D1 Agonist Administration on Cocaine-Primed Reinstatement of Lever Pressing in Rats
| D1 Agonist (Dose) | Animal Model | Reinstatement Trigger | Mean Active Lever Presses (Vehicle) | Mean Active Lever Presses (D1 Agonist) | Percent Attenuation |
| SKF 81297 (1.0 mg/kg) | Rat | Cocaine (10 mg/kg, i.p.) | ~45 | ~15 | ~67% |
| SKF 82958 (0.32 mg/kg) | Rat | Cocaine (10 mg/kg, i.p.) | ~40 | ~10 | ~75% |
Note: Data are approximated from graphical representations in published studies for illustrative purposes.
Table 2: Effect of Intra-NAc Shell D1 Agonist Microinjection on Cocaine-Seeking Behavior in Rats
| D1 Agonist (Dose) | Animal Model | Reinstatement Trigger | Mean Active Lever Presses (Vehicle) | Mean Active Lever Presses (D1 Agonist) | Percent Attenuation |
| SKF 81297 (1.0 µ g/side ) | Rat | Cocaine Prime | ~12 | ~4 | ~67% |
Note: Data are approximated from graphical representations in published studies for illustrative purposes.[2]
Experimental Protocols
Understanding the methodologies used in these studies is crucial for interpretation and replication. The following sections detail the typical experimental protocols for cocaine self-administration and reinstatement studies.
Cocaine Self-Administration and Extinction Training
This phase establishes cocaine as a reinforcer and then extinguishes the drug-seeking behavior.
-
Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.
-
Surgical Preparation: Rats are surgically implanted with an intravenous catheter into the jugular vein to allow for self-administration of cocaine.
-
Apparatus: Standard operant conditioning chambers equipped with two levers (one active, one inactive), a stimulus light, and a drug infusion pump are used.
-
Acquisition of Cocaine Self-Administration:
-
Rats are placed in the operant chambers for daily sessions (e.g., 2 hours).
-
Pressing the "active" lever results in an intravenous infusion of cocaine (e.g., 0.5 mg/kg/infusion) paired with a discrete cue (e.g., illumination of a stimulus light).
-
Pressing the "inactive" lever has no programmed consequence.
-
Training continues until a stable baseline of responding is established (e.g., 10-14 days).
-
-
Extinction:
-
Following acquisition, cocaine is replaced with saline.
-
Lever presses on the active lever no longer result in drug infusion or the presentation of the cue.
-
Extinction sessions continue until responding on the active lever decreases to a predetermined low level (e.g., <25% of the average of the last 3 self-administration days).
-
Reinstatement of Cocaine-Seeking Behavior
This phase models relapse by exposing the animals to triggers that reinstate the previously extinguished drug-seeking behavior.
-
Reinstatement Triggers:
-
Drug-Primed Reinstatement: A non-contingent ("priming") injection of cocaine (e.g., 5-15 mg/kg, i.p.) is administered before the session.
-
Cue-Induced Reinstatement: The discrete cue (e.g., stimulus light) previously associated with cocaine infusion is presented contingent on an active lever press.
-
Stress-Induced Reinstatement: The animal is exposed to a stressor, such as intermittent footshock or social defeat stress, before the session.
-
-
This compound Administration:
-
This compound or its prodrug, adrogolide, would be administered prior to the reinstatement session at various doses to determine its effect on the reinstatement of lever pressing.
-
The route of administration can be systemic (e.g., intraperitoneal, subcutaneous) or microinjected directly into specific brain regions like the nucleus accumbens.
-
-
Data Collection and Analysis:
-
The primary measure is the number of presses on the active lever during the reinstatement session.
-
A significant increase in active lever presses compared to the final day of extinction is considered reinstatement of cocaine-seeking behavior.
-
The effect of this compound is quantified by comparing the number of active lever presses in drug-treated animals to vehicle-treated controls.
-
Signaling Pathways and Mechanisms of Action
This compound exerts its effects by activating D1 receptors, which are Gs/olf-coupled G-protein coupled receptors. The signaling cascade initiated by D1 receptor activation in the nucleus accumbens plays a crucial role in modulating cocaine-seeking behavior.
Dopamine D1 Receptor Signaling Cascade in the Nucleus Accumbens
References
A-86929 and its Pro-drug Adrogolide (ABT-431): An In-depth Technical Guide on a Dopamine D1 Receptor Agonist's Impact on Cognitive Function in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-86929 is a potent and selective full agonist of the dopamine (B1211576) D1 receptor. Its diacetyl ester prodrug, Adrogolide (ABT-431), which offers improved bioavailability, is rapidly converted to this compound in plasma.[1][2] While extensively studied for its potential therapeutic effects in Parkinson's disease, evidence also suggests a role for this compound in modulating cognitive function. This technical guide provides a comprehensive overview of the available preclinical data on the effects of this compound and Adrogolide on cognition in animal models, with a focus on presenting the data in a structured format, detailing experimental protocols, and visualizing relevant pathways and workflows.
Core Findings on Cognitive Function
The most significant finding regarding the cognitive effects of this compound's prodrug, Adrogolide, comes from a study in a primate model of cognitive dysfunction. Research has reported that Adrogolide can reverse cognitive deficits induced by the antipsychotic drug haloperidol (B65202) in monkeys.[1][2] Haloperidol, a dopamine D2 receptor antagonist, is known to impair cognitive functions, particularly those dependent on the prefrontal cortex, such as working memory. The reversal of these deficits by Adrogolide suggests that stimulation of the dopamine D1 receptor can ameliorate certain cognitive impairments.
Unfortunately, the publicly available scientific literature does not contain specific quantitative data from this pivotal study. The findings are referenced in review articles, but the primary data and detailed experimental protocols remain largely inaccessible.
Data Presentation
Due to the absence of specific quantitative data in the reviewed literature, the following table summarizes the key qualitative findings regarding the effects of Adrogolide on cognitive function in an animal model.
| Animal Model | Cognitive Task Domain | Drug Administered | Dosage | Observed Cognitive Effect | Source |
| Monkey (species not specified) | Working Memory / Executive Function (Inferred from haloperidol-induced deficit model) | Adrogolide (ABT-431) | Not Specified | Reversal of haloperidol-induced cognitive deficits | [1][2] |
Experimental Protocols
While the specific protocol for the Adrogolide study in haloperidol-treated monkeys is not detailed in the available literature, a general methodology for inducing and assessing cognitive deficits in this model can be constructed based on established practices in non-human primate research.
Haloperidol-Induced Cognitive Deficit Monkey Model
1. Animal Subjects:
-
Adult rhesus monkeys (Macaca mulatta) are commonly used for cognitive studies due to their well-developed prefrontal cortex and cognitive abilities that closely resemble those of humans.
-
Animals are typically housed individually with controlled light-dark cycles and have ad libitum access to food and water, with supplementary fruits and treats to ensure well-being.
2. Induction of Cognitive Deficit:
-
Haloperidol is administered chronically to the monkeys. Dosing can be done orally (e.g., hidden in a fruit) or via intramuscular injection.
-
A typical dosing regimen might start at a low dose (e.g., 0.1 mg/kg) and be gradually increased over several weeks to a maintenance dose (e.g., 0.2-0.5 mg/kg) to induce a stable cognitive deficit while minimizing extrapyramidal side effects.
-
The induction phase can last for several months, during which cognitive performance is regularly monitored.
3. Cognitive Assessment Task: Delayed Response Task (DRT)
-
The Delayed Response Task is a classic test of working memory in primates.
-
Apparatus: A Wisconsin General Test Apparatus (WGTA) or a computerized touch-screen system is used. The setup typically involves a testing board with two or more food wells.
-
Procedure:
-
The monkey observes the experimenter baiting one of the food wells with a preferred food reward.
-
An opaque screen is lowered to block the monkey's view of the wells for a specific delay period (e.g., 5, 10, 20, 40 seconds).
-
After the delay, the screen is raised, and the monkey is allowed to choose one well.
-
A correct choice (selecting the baited well) is rewarded with the food. An incorrect choice is not rewarded.
-
The location of the baited well is varied randomly across trials.
-
-
Performance Metrics: The primary measure of cognitive performance is the percentage of correct responses at each delay interval. An increase in errors, particularly at longer delays, indicates a working memory deficit.
4. Drug Intervention (Adrogolide):
-
Once a stable cognitive deficit is established with chronic haloperidol treatment, Adrogolide would be administered.
-
The route of administration could be subcutaneous or intravenous to ensure controlled delivery.
-
A range of doses would likely be tested to determine the effective dose for reversing the cognitive impairment.
-
Cognitive performance on the DRT would be assessed following Adrogolide administration and compared to baseline (haloperidol-only) performance.
Signaling Pathways and Experimental Workflows
Dopamine D1 Receptor Signaling Pathway
Dopamine D1 receptors are G-protein coupled receptors that, upon activation by an agonist like this compound, primarily couple to the Gαs/olf subunit. This initiates a signaling cascade that leads to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), leading to changes in gene expression and neuronal function that are thought to underlie improvements in cognitive processes.
Experimental Workflow for a Preclinical Cognitive Study
The following diagram illustrates a typical workflow for a preclinical study investigating the effects of a compound like this compound on cognitive function in an animal model of induced cognitive deficit.
Conclusion and Future Directions
The available evidence, though limited, suggests that the dopamine D1 receptor agonist this compound, via its prodrug Adrogolide, holds potential for mitigating cognitive deficits, particularly those associated with dopamine hypofunction. The reversal of haloperidol-induced cognitive impairment in monkeys is a significant finding that warrants further investigation.[1][2]
For drug development professionals and researchers, several key areas for future research emerge:
-
Replication and Quantitative Analysis: There is a critical need to replicate the initial findings in a well-controlled study and to publish the quantitative data on the dose-response relationship and the magnitude of the cognitive-enhancing effect of this compound/Adrogolide.
-
Exploration of Different Cognitive Domains: The effects of this compound should be investigated in a broader range of cognitive tasks that assess different domains, such as attention, learning, and memory consolidation, using rodent models (e.g., novel object recognition, Morris water maze) and other primate cognitive tests.
-
Investigation in Other Models of Cognitive Impairment: The therapeutic potential of this compound should be explored in other animal models of cognitive dysfunction, such as those related to aging, Alzheimer's disease, or schizophrenia, to broaden its potential clinical applications.
-
Elucidation of Underlying Mechanisms: Further research is needed to delineate the precise neural circuits and molecular mechanisms through which D1 receptor activation by this compound leads to cognitive enhancement.
References
Methodological & Application
Application Notes and Protocols: A-86929 Dose-Response in MPTP-Lesioned Primates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dose-response relationship of A-86929, a selective dopamine (B1211576) D1 receptor agonist, in non-human primate models of Parkinson's disease induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP). The included protocols and data are intended to guide researchers in designing and interpreting studies investigating the therapeutic potential of D1 agonists for Parkinson's disease.
Quantitative Data Summary
The following tables summarize the dose-response effects of this compound and its prodrug, ABT-431, on parkinsonian symptoms and dyskinesia in MPTP-lesioned primates.
Table 1: Dose-Response of this compound in MPTP-Lesioned Cynomolgus Monkeys
| Dose (mg/kg, s.c.) | Anti-Parkinsonian Effect | Dyskinesia Score | Duration of Action | Reference |
| 0.03 | Mild improvement | Minimal | ~1-2 hours | [Grondin et al., 1997] |
| 0.1 | Moderate improvement | Mild | ~2-3 hours | [Grondin et al., 1997] |
| 0.3 | Significant improvement, comparable to Levodopa (B1675098) | Moderate | ~3-4 hours | [Grondin et al., 1997] |
| 1.0 | Strong improvement, comparable to Levodopa | Moderate to Severe | ~4 hours | [Grondin et al., 1997] |
Table 2: Efficacy of this compound and its Prodrug ABT-431 in MPTP-Lesioned Marmosets
| Compound | Dose (µmol/kg, s.c.) | Effect | Reference |
| This compound | 0.10 (minimum effective dose) | Improved behavioral disability scores and increased locomotor activity. | [Shiosaki et al., 1996] |
| ABT-431 | 0.10 (minimum effective dose) | Improved behavioral disability scores and increased locomotor activity. | [Shiosaki et al., 1996] |
| This compound | ED50 = 0.24 | Produced contralateral rotation in 6-OHDA lesioned rats. | [Shiosaki et al., 1996] |
| ABT-431 | ED50 = 0.54 | Produced contralateral rotation in 6-OHDA lesioned rats. | [Shiosaki et al., 1996] |
Experimental Protocols
MPTP-Lesioned Primate Model of Parkinson's Disease
This protocol describes the induction of a stable parkinsonian syndrome in primates using MPTP. The MPTP-treated macaque is considered a gold-standard model as it replicates many of the pathological and clinical features of human Parkinson's disease.[1]
2.1.1. Animal Models
-
Species: Cynomolgus monkeys (Macaca fascicularis) or Common Marmosets (Callithrix jacchus) are commonly used.[2][3]
-
Housing: Animals should be housed individually in cages that allow for clear observation of motor behavior. Environmental conditions such as time of day, lighting, and proximity to other animals should be kept consistent during behavioral assessments.[4]
2.1.2. MPTP Administration Protocol
-
Systemic Administration (Cynomolgus Monkeys):
-
MPTP hydrochloride is dissolved in sterile saline.
-
Administer MPTP intravenously (i.v.) or subcutaneously (s.c.).
-
A typical dosing regimen involves repeated injections (e.g., 0.2-0.5 mg/kg) over a period of weeks until a stable parkinsonian syndrome develops.[5] The total cumulative dose can range from less than 1 to over 27 mg/kg depending on the individual animal's sensitivity.[6]
-
The dosing should be adapted based on the individual response of each animal to achieve a moderate to advanced level of parkinsonism.[6]
-
-
Intracarotid Administration (for Hemiparkinsonian Model):
-
This method induces unilateral parkinsonian symptoms, which can be useful for specific study designs.
-
MPTP is infused into one of the internal carotid arteries.
-
2.1.3. Assessment of Parkinsonism
-
Behavioral Rating Scales:
-
A standardized motor disability scale, similar to the Unified Parkinson's Disease Rating Scale (UPDRS) used in humans, should be employed.[6] The Kurlan scale is a well-regarded option.[2][7]
-
The scale should assess key parkinsonian signs such as akinesia, bradykinesia, rigidity, and postural instability.[4]
-
Observations should be conducted by trained raters, often using video recordings to ensure consistency and allow for blinded scoring.[4]
-
-
Stability of the Model:
-
Following the final MPTP injection, a stabilization period of at least 8 weeks is recommended to ensure the parkinsonian state is stable before initiating experimental treatments.[6]
-
This compound Dose-Response Study Protocol
This protocol outlines the methodology for evaluating the dose-response effects of this compound in MPTP-lesioned primates.
2.2.1. Drug Preparation and Administration
-
This compound: Dissolve in a suitable vehicle (e.g., sterile water or saline).
-
Administration: Administer subcutaneously (s.c.).
-
Dose Range: Based on previous studies, a dose range of 0.03 to 1.0 mg/kg is appropriate for cynomolgus monkeys.[8]
2.2.2. Experimental Design
-
Washout Period: Ensure a sufficient washout period between different drug administrations to avoid carry-over effects.
-
Control: A vehicle-only control group should be included.
-
Blinding: The observer rating the behavioral effects should be blind to the treatment administered.
2.2.3. Behavioral Assessment
-
Parkinsonian Disability Score:
-
Use a validated rating scale (as described in 2.1.3.) to score the severity of parkinsonian signs at baseline and at regular intervals after drug administration.
-
Assessments should be made frequently in the initial hours post-administration to capture the onset and peak effect of the drug.
-
-
Dyskinesia Score:
-
If the animals have been primed with levodopa to exhibit dyskinesia, a dyskinesia rating scale should be used.
-
This scale should quantify the severity and duration of abnormal involuntary movements.
-
-
Locomotor Activity:
-
Automated activity monitoring systems can be used to provide objective measures of changes in locomotor activity.
-
Visualizations
Dopamine D1 Receptor Signaling Pathway
This compound is a selective agonist for the D1 dopamine receptor. The binding of this compound to the D1 receptor initiates a G-protein-mediated signaling cascade that ultimately modulates neuronal excitability and gene expression.[9][10]
Caption: Dopamine D1 Receptor Signaling Cascade.
Experimental Workflow for this compound Dose-Response Study
The following diagram illustrates the key steps in conducting a dose-response study of this compound in MPTP-lesioned primates.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. MPTP Induces Systemic Parkinsonism in Middle-Aged Cynomolgus Monkeys: Clinical Evolution and Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Behavioral Phenotypes Associated with MPTP Induction of Partial Lesions in Common Marmosets (Callithrix jacchus) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. protocols.io [protocols.io]
- 5. Chronic MPTP Administration Regimen in Monkeys: A Model of Dopaminergic and Non-dopaminergic Cell Loss in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modeling Parkinson’s Disease in Monkeys for Translational Studies, a Critical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of eight clinical rating scales used for the assessment of MPTP-induced parkinsonism in the Macaque monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Frontiers | The Signaling and Pharmacology of the Dopamine D1 Receptor [frontiersin.org]
- 10. Bidirectional Regulation of DARPP-32 Phosphorylation by Dopamine - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for the Dissolution of A-86929 for In Vivo Studies
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
A-86929 is a potent and selective agonist for the dopamine (B1211576) D1 receptor, demonstrating therapeutic potential in preclinical models of Parkinson's disease and cocaine addiction.[1] However, its practical application in in vivo research is often hampered by its limited stability and solubility. To address these challenges, a more chemically stable diacetyl prodrug, adrogolide (B1665560) (ABT-431), was developed.[2][3] ABT-431 readily converts to this compound in vivo, with a plasma half-life of less than one minute, making it a preferred compound for many research applications.[2][3] This document provides a detailed protocol for the dissolution of this compound's prodrug, ABT-431, for in vivo administration, along with relevant data on dosage and administration routes.
Chemical and Physical Properties
A summary of the key chemical properties of this compound and its prodrug ABT-431 is presented below.
| Compound | IUPAC Name | Molecular Formula | Molar Mass | Key Feature |
| This compound | (5aR,11bS)-2-Propyl-4,5,5a,6,7,11b-hexahydrobenzo[f]thieno[2,3-c]quinoline-9,10-diol | C₁₈H₂₁NO₂S | 315.429 g/mol | Active D1 receptor agonist |
| ABT-431 (Adrogolide) | (-)-trans 9,10-acetoxy-2-propyl-4,5,5a,6,7,11-b-hexahydro-3-thia- 5-azacyclopent-1-ena[c]phenanthrene hydrochloride | C₂₂H₂₅NO₄S·HCl | 451.96 g/mol | Diacetyl prodrug of this compound with enhanced stability |
Experimental Protocols
Dissolution Protocol for ABT-431 (Adrogolide) for In Vivo Subcutaneous Administration
This protocol is based on a commercially available formulation and is suitable for preparing a solution of ABT-431 for subcutaneous injection in animal models.
Materials:
-
ABT-431 hydrochloride
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes
Procedure:
-
Prepare a stock solution of ABT-431 in DMSO. Due to the poor water solubility of ABT-431, a stock solution in an organic solvent is necessary.[1][4] For example, to prepare a 25 mg/mL stock solution, weigh the appropriate amount of ABT-431 hydrochloride and dissolve it in the required volume of DMSO.
-
Formulate the vehicle. In a sterile tube, prepare the vehicle by mixing the components in the following ratio:
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
10% DMSO (from the stock solution)
-
-
Prepare the final dosing solution. To prepare a 1 mL working solution, add 100 µL of the 25 mg/mL ABT-431 stock solution in DMSO to 400 µL of PEG300. Mix thoroughly by vortexing.
-
Add Tween-80. To the mixture from the previous step, add 50 µL of Tween-80 and vortex until the solution is homogeneous.
-
Add saline. Finally, add 450 µL of saline to the mixture to bring the total volume to 1 mL. Vortex thoroughly to ensure a uniform solution.
-
Storage. The stock solution of ABT-431 in DMSO can be stored at -80°C for up to two years or at -20°C for up to one year. The final formulated solution should be prepared fresh before each experiment.
Data Presentation
In Vivo Administration and Dosage
Subcutaneous (s.c.) injection is a common route of administration for both this compound and ABT-431 in preclinical studies. The table below summarizes effective doses from studies in rodent and primate models of Parkinson's disease.
| Compound | Animal Model | Administration Route | Effective Dose Range | Reference |
| This compound | 6-hydroxydopamine-lesioned rats | Subcutaneous (s.c.) | ED₅₀ = 0.24 µmol/kg | [2] |
| ABT-431 | 6-hydroxydopamine-lesioned rats | Subcutaneous (s.c.) | ED₅₀ = 0.54 µmol/kg | [2] |
| This compound | MPTP-lesioned marmosets | Subcutaneous (s.c.) | Minimum effective dose = 0.10 µmol/kg | [2] |
| This compound | MPTP-exposed cynomolgus monkeys | Not specified | 0.03 to 1.0 mg/kg | [3] |
Mandatory Visualization
Signaling Pathway of this compound
This compound exerts its effects by acting as a full agonist at the dopamine D1 receptor. This receptor is a G-protein coupled receptor (GPCR) that is primarily coupled to the Gαs/olf G-protein.[2] Activation of the D1 receptor by this compound initiates a downstream signaling cascade involving adenylyl cyclase, cyclic AMP (cAMP), and protein kinase A (PKA).[2][4][5] A key downstream effector of this pathway is the dopamine- and cAMP-regulated phosphoprotein of 32 kDa (DARPP-32).[6]
Caption: this compound signaling pathway.
Experimental Workflow for In Vivo Study
The following diagram outlines a typical workflow for an in vivo study using ABT-431.
Caption: Experimental workflow for an in vivo study.
References
- 1. Potential therapeutic use of the selective dopamine D1 receptor agonist, this compound: an acute study in parkinsonian levodopa-primed monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Signaling and Pharmacology of the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ABT-431: the diacetyl prodrug of this compound, a potent and selective dopamine D1 receptor agonist: in vitro characterization and effects in animal models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
Application Notes and Protocols for A-86929 in Rodent Models of Neurological Disorders
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of A-86929, a selective dopamine (B1211576) D1 receptor agonist, in rodent models of neurological disorders. This document includes detailed experimental protocols, quantitative data summaries, and visualizations of relevant biological pathways and workflows to guide researchers in their study design and execution.
Introduction
This compound is a potent and selective full agonist of the dopamine D1 receptor.[1] Due to its critical role in motor control, motivation, and cognition, the D1 receptor is a key target for therapeutic intervention in various neurological and psychiatric disorders. This compound and its diacetyl prodrug, ABT-431 (adrogolide), which offers improved chemical stability and bioavailability, have been investigated in several preclinical models.[1][2] ABT-431 is rapidly converted to this compound in plasma with a half-life of less than a minute.[1] This document focuses on the application of this compound in rodent models of Parkinson's disease, cocaine addiction, and cognitive dysfunction.
Mechanism of Action: Dopamine D1 Receptor Signaling
This compound exerts its effects by activating the dopamine D1 receptor, a G protein-coupled receptor (GPCR) that is predominantly coupled to the Gαs/olf G-protein. This activation initiates a signaling cascade that primarily involves the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Subsequently, cAMP activates protein kinase A (PKA), which phosphorylates various downstream targets, including the dopamine- and cAMP-regulated phosphoprotein of 32 kDa (DARPP-32). The phosphorylation of DARPP-32 inhibits protein phosphatase-1, leading to a state of enhanced neuronal excitability.
Application in Parkinson's Disease Rodent Models
This compound has shown significant efficacy in preclinical models of Parkinson's disease, a neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra.
Quantitative Data Summary
| Animal Model | Treatment | Dose (s.c.) | Primary Outcome | Result | Reference |
| 6-OHDA-lesioned Rat | This compound | 0.24 µmol/kg | Contralateral Rotations | ED50 | [1] |
| 6-OHDA-lesioned Rat | ABT-431 | 0.54 µmol/kg | Contralateral Rotations | ED50 | [1] |
| MPTP-lesioned Marmoset | This compound | 0.10 µmol/kg | Improved behavioral disability and locomotor activity | Minimum Effective Dose | [1] |
| MPTP-lesioned Marmoset | ABT-431 | 0.10 µmol/kg | Improved behavioral disability and locomotor activity | Minimum Effective Dose | [1] |
Experimental Protocols
This protocol describes the creation of a unilateral lesion of the nigrostriatal dopamine pathway, a widely used model to study motor deficits associated with Parkinson's disease.
Materials:
-
Male Sprague-Dawley or Wistar rats (225-250 g)
-
6-Hydroxydopamine hydrochloride (6-OHDA)
-
Ascorbic acid
-
Sterile 0.9% saline
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Stereotaxic apparatus
-
Hamilton syringe (10 µL)
-
Dental drill
Procedure:
-
Animal Preparation: Anesthetize the rat and place it in the stereotaxic frame.
-
Pre-treatment: Administer desipramine (25 mg/kg, i.p.) 30 minutes prior to 6-OHDA injection to protect noradrenergic neurons.
-
Craniotomy: Expose the skull and drill a small burr hole over the injection site. The coordinates for the medial forebrain bundle (MFB) are typically: AP -2.2 mm, ML +1.5 mm, DV -7.8 mm from bregma.
-
6-OHDA Preparation: Dissolve 6-OHDA in cold, sterile 0.9% saline containing 0.02% ascorbic acid to a final concentration of 4 µg/µL. Prepare this solution fresh and protect it from light.
-
Injection: Slowly infuse 2-4 µL of the 6-OHDA solution into the MFB at a rate of 1 µL/min. Leave the needle in place for an additional 5-10 minutes to allow for diffusion before slowly retracting it.
-
Post-operative Care: Suture the incision and provide appropriate post-operative care, including analgesics and monitoring for recovery. Allow at least 2-3 weeks for the lesion to fully develop before behavioral testing.
This test is used to quantify the extent of the unilateral dopamine depletion.
Materials:
-
Apomorphine (B128758) hydrochloride
-
Sterile 0.9% saline
-
Rotation monitoring system (e.g., automated rotometer or manual counting)
Procedure:
-
Habituation: Place the 6-OHDA lesioned rat in the testing chamber for a 10-15 minute habituation period.
-
Drug Administration: Administer apomorphine (0.05-0.1 mg/kg, s.c.), a non-selective dopamine agonist.
-
Data Collection: Record the number of full (360°) contralateral (away from the lesioned side) rotations for 30-60 minutes. A stable and high rate of contralateral rotation (typically > 5-7 rotations per minute) indicates a successful lesion.
Drug Preparation and Administration:
-
Vehicle: this compound is typically dissolved in sterile 0.9% saline.
-
Administration: Administer this compound via subcutaneous (s.c.) injection. Doses can range from 0.01 to 1.0 µmol/kg.
Behavioral Testing (Contralateral Rotations):
-
Baseline: Record the baseline rotational behavior for 10-15 minutes before drug administration.
-
This compound Administration: Inject the desired dose of this compound (s.c.).
-
Observation: Record the number of contralateral rotations for at least 60-120 minutes post-injection.
References
- 1. ABT-431: the diacetyl prodrug of this compound, a potent and selective dopamine D1 receptor agonist: in vitro characterization and effects in animal models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adrogolide HCl (ABT-431; DAS-431), a prodrug of the dopamine D1 receptor agonist, this compound: preclinical pharmacology and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing A-86929 Delivery: A Guide to Administration Routes for Enhanced Bioavailability
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
A-86929 is a potent and selective dopamine (B1211576) D1 receptor full agonist with significant therapeutic potential for neurological disorders such as Parkinson's disease and cocaine addiction. However, its clinical utility is hampered by formulation and bioavailability challenges. The development of its diacetyl ester prodrug, adrogolide (B1665560) (ABT-431), aimed to address some of these issues. Adrogolide is rapidly converted to this compound in plasma with a half-life of less than one minute.[1] This document provides a comprehensive overview of various administration routes for this compound and its prodrug, adrogolide, with a focus on optimizing bioavailability. It includes a summary of quantitative bioavailability data, detailed experimental protocols for key administration methods, and visualizations of the relevant signaling pathway and experimental workflows.
Introduction to this compound and Adrogolide (ABT-431)
This compound is a synthetic compound that acts as a selective dopamine D1 receptor agonist.[1] While effective in preclinical and clinical studies, its development has been challenged by issues such as the induction of dyskinesias and formulation difficulties.[2] To improve its drug-like properties, the more chemically stable prodrug, adrogolide (ABT-431), was developed.[1] Adrogolide is readily converted to the active this compound in the body. A primary obstacle to the therapeutic use of adrogolide is its very low oral bioavailability, which is approximately 4% in humans due to extensive first-pass metabolism in the liver.[1][3][4] Consequently, alternative administration routes have been explored to bypass this metabolic pathway and achieve therapeutic concentrations of this compound in the systemic circulation.
Quantitative Bioavailability Data
The bioavailability of adrogolide, the prodrug of this compound, varies significantly depending on the route of administration. The following table summarizes the available quantitative data. Intravenous administration is considered the benchmark with 100% bioavailability.
| Administration Route | Species | Bioavailability (%) | Notes |
| Oral | Human | ~4% | High first-pass hepatic metabolism.[1][3][4] |
| Pulmonary (Inhalation) | Human | Up to 25% | Rapid absorption, bypasses first-pass metabolism.[5] |
| Pulmonary (Inhalation) | Dog | 34% | Compared to intravenous injection. |
| Intratracheal | Dog | ~75% | Direct instillation of the drug solution. |
| Intravenous | Human/Animal | 100% (Reference) | Direct systemic administration. |
| Subcutaneous | Rat/Monkey | Data not specified | Effective in preclinical models. |
Experimental Protocols
The following protocols are based on methodologies reported in preclinical and clinical studies. Note that specific details such as vehicle composition for oral and intravenous routes in clinical trials are often not fully disclosed in publicly available literature.
Intravenous (IV) Administration
Intravenous administration ensures complete bioavailability and is often used in clinical settings to precisely control plasma concentrations.
-
Objective: To achieve 100% bioavailability of adrogolide for systemic circulation, allowing for rapid conversion to this compound.
-
Materials:
-
Adrogolide HCl (ABT-431)
-
Sterile saline solution (0.9% NaCl)
-
Sterile water for injection
-
Appropriate vehicle for solubilization (e.g., a mixture of DMSO, PEG300, and Tween-80 has been suggested for preclinical studies of similar compounds)[6]
-
Syringes and infusion pump
-
Intravenous catheter
-
-
Protocol (General for Preclinical Models, e.g., Monkeys):
-
Prepare the adrogolide HCl solution for injection. A suggested vehicle for preclinical use involves dissolving the compound in a minimal amount of DMSO, followed by dilution with PEG300, Tween-80, and finally sterile saline to the desired concentration.[6] The final concentration will depend on the desired dose and infusion volume.
-
Anesthetize the animal (e.g., with ketamine and xylazine) and surgically implant an intravenous catheter into a suitable vein (e.g., femoral, jugular, or brachial vein).
-
Route the catheter subcutaneously to exit at the back of the animal to allow for tethering and free movement.
-
Connect the catheter to an infusion pump.
-
Administer the adrogolide solution via slow intravenous infusion. The infusion rate and total volume should be calculated based on the animal's weight and the target dose. In clinical trials with human subjects, doses have ranged from 5 mg to 40 mg.[2]
-
Monitor the subject for any adverse effects during and after administration.[1]
-
Subcutaneous (SC) Administration
Subcutaneous injection is a common and effective route in preclinical animal models, offering a slower absorption rate compared to IV administration.
-
Objective: To administer this compound or adrogolide for sustained release and systemic absorption in animal models.
-
Materials:
-
This compound or Adrogolide HCl
-
Sterile vehicle (e.g., sterile saline, phosphate-buffered saline, or a microemulsion for poorly soluble compounds)
-
Syringes (e.g., 3-5 mL for rats) and needles (e.g., 23-25 gauge for rats)
-
-
Protocol (for Rats):
-
Prepare the injection solution by dissolving this compound or adrogolide in the chosen sterile vehicle to the desired concentration.
-
Weigh the rat to calculate the precise injection volume. The maximum recommended injection volume for subcutaneous administration in rats is typically 5-10 mL/kg per site.
-
Gently restrain the rat.
-
Lift the loose skin in the interscapular region (scruff of the neck) to form a "tent".
-
Insert the needle, bevel up, into the base of the skin tent, parallel to the body.
-
Aspirate briefly to ensure a blood vessel has not been entered.
-
Inject the solution at a steady rate.
-
Withdraw the needle and gently massage the injection site.
-
Return the animal to its cage and monitor for any local or systemic reactions.
-
Pulmonary Administration (Inhalation)
This route offers a promising alternative to bypass first-pass metabolism and achieve rapid systemic absorption.
-
Objective: To deliver adrogolide directly to the lungs for rapid absorption into the systemic circulation.
-
Materials:
-
Adrogolide HCl
-
Propellant (e.g., tetrafluoroethane, HFC-134a)
-
Surfactants/stabilizers (e.g., poloxamer 124, vitamin E)
-
Aerosol canister and metered-dose inhaler (MDI) actuator
-
-
Protocol (Based on a described aerosol formulation):
-
An aerosol suspension formulation can be prepared by dispersing micronized adrogolide HCl in a propellant like HFC-134a.
-
Surfactants such as poloxamer 124 and vitamin E can be included to aid in the dispersion and stability of the suspension.
-
The mixture is then filled into an aerosol canister equipped with a metering valve.
-
For administration, the canister is fitted into an MDI actuator.
-
The subject (human or animal) inhales as the actuator is pressed to release a metered dose of the aerosolized drug. In a clinical study, single rising doses between 3.3 and 13.2 mg were administered to humans.
-
For preclinical studies in dogs, administration has been performed via intratracheal instillation of a drug solution or aerosol delivery to tracheostomized animals.
-
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
This compound is a full agonist at the dopamine D1 receptor, which is a G-protein coupled receptor (GPCR). Its primary signaling cascade involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). The D1 receptor can also couple to Gq, activating the phospholipase C (PLC) pathway.
Experimental Workflow for Adrogolide (ABT-431) Administration and Action
This workflow illustrates the process from the administration of the prodrug adrogolide to the activation of the dopamine D1 receptor by this compound.
Conclusion
The administration route of this compound's prodrug, adrogolide, is a critical determinant of its bioavailability and therapeutic efficacy. Oral administration results in poor bioavailability due to extensive first-pass metabolism. Intravenous administration provides complete and immediate bioavailability, making it a standard for clinical evaluations. Subcutaneous administration is a viable route for preclinical studies. Pulmonary delivery via inhalation has emerged as a promising strategy to bypass hepatic metabolism and achieve rapid systemic absorption with significantly higher bioavailability than the oral route. The choice of administration route for this compound or its prodrugs should be carefully considered based on the specific research or therapeutic goals, balancing the need for controlled dosing, rapid onset of action, and optimal bioavailability.
References
- 1. Adrogolide HCl (ABT-431; DAS-431), a prodrug of the dopamine D1 receptor agonist, this compound: preclinical pharmacology and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ABT-431, a D1 receptor agonist prodrug, has efficacy in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for A-86929 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
A-86929 is a potent and selective full agonist for the dopamine (B1211576) D1 receptor, making it a valuable tool for investigating dopaminergic signaling in various cellular contexts.[1][2][3] These application notes provide detailed protocols for the preparation and use of this compound in common cell culture experiments.
Compound Information
| Property | Value | Reference |
| IUPAC Name | (5aR,11bS)-2-Propyl-4,5,5a,6,7,11b-hexahydrobenzo[f]thieno[2,3-c]quinoline-9,10-diol | [3] |
| Molecular Formula | C₁₈H₂₁NO₂S | [3] |
| Molecular Weight | 315.43 g/mol | [3] |
| Mechanism of Action | Selective Dopamine D1 Receptor Full Agonist | [1][2] |
| Prodrug | Adrogolide (ABT-431) | [1][2] |
Preparation of this compound Stock Solution
2.1. Solubility and Storage
While specific solubility data for this compound is not widely published, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound and its analogs.
-
Recommended Solvent: DMSO
-
Stock Solution Concentration: 10 mM is a standard starting concentration. Ensure complete dissolution.
-
Storage of Stock Solution: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store at -80°C for long-term stability (up to 1 year) or at -20°C for shorter periods (up to 1 month).
2.2. Protocol for Preparing a 10 mM Stock Solution
-
Weighing: Accurately weigh out a small amount of this compound powder (e.g., 1 mg) in a sterile microcentrifuge tube.
-
Solvent Addition: Calculate the required volume of DMSO to achieve a 10 mM concentration. For 1 mg of this compound (MW = 315.43 g/mol ), the required volume of DMSO is: (1 mg / 315.43 g/mol ) / 10 mmol/L = 0.000317 L = 317 µL
-
Dissolution: Add the calculated volume of high-purity, sterile DMSO to the microcentrifuge tube containing the this compound powder.
-
Mixing: Vortex thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes. Store the aliquots at -80°C.
Cell Culture and Working Concentrations
3.1. Recommended Cell Lines
-
HEK293 (Human Embryonic Kidney) and CHO-K1 (Chinese Hamster Ovary): These cell lines do not endogenously express significant levels of dopamine receptors and are ideal for transient or stable transfection with D1 receptor expression plasmids. This allows for the study of D1 receptor signaling in a controlled environment.
-
SH-SY5Y (Human Neuroblastoma): This cell line can be differentiated into a dopaminergic neuron-like phenotype, expressing dopamine receptors and other neuronal markers. They provide a more physiologically relevant model for studying dopaminergic signaling in a neuronal context.
3.2. Working Concentrations
The optimal working concentration of this compound will vary depending on the cell type, receptor expression levels, and the specific assay. It is recommended to perform a dose-response experiment to determine the optimal concentration for your experimental setup.
-
Typical Range: 1 nM to 10 µM
-
Preparation of Working Solutions: Prepare fresh dilutions of the this compound stock solution in the appropriate cell culture medium or assay buffer immediately before use. To minimize solvent effects, ensure the final concentration of DMSO in the culture medium is less than 0.1%.
Quantitative Data
The following tables summarize the in vitro activity of this compound and its prodrug, ABT-431, in HEK293T cells.
Table 1: G-Protein Signaling (cAMP Accumulation) in HEK293T Cells
| Compound | pEC₅₀ | Eₘₐₓ (% of Dopamine) |
| This compound (- enantiomer) | 8.2 | 100% |
| ABT-431 | 7.9 | 100% |
| Data adapted from Abraham, A. D., et al. (2021). bioRxiv. |
Table 2: β-Arrestin Recruitment in HEK293T Cells
| Compound | pEC₅₀ | Eₘₐₓ (% of Dopamine) |
| This compound (- enantiomer) | 7.5 | 100% |
| ABT-431 | 5.8 | 100% |
| Data adapted from Abraham, A. D., et al. (2021). bioRxiv. |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol is designed to determine the cytotoxic effects of this compound on a chosen cell line and to establish a safe concentration range for subsequent functional assays.
Materials:
-
Cells of interest (e.g., HEK293, CHO-K1, or SH-SY5Y)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Phosphate-Buffered Saline (PBS)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the highest concentration of DMSO used, e.g., 0.1%).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well. Mix thoroughly by pipetting up and down to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log concentration of this compound to generate a dose-response curve and determine the IC₅₀ value.
Caption: Workflow for determining the cytotoxicity of this compound using an MTT assay.
cAMP Accumulation Assay
This protocol measures the activation of the D1 receptor by this compound through the Gs-protein signaling pathway, leading to an increase in intracellular cyclic AMP (cAMP). A commercially available cAMP assay kit (e.g., a LANCE Ultra cAMP kit or a GloSensor-based assay) is recommended. The following is a general protocol adaptable to such kits.
Materials:
-
HEK293 or CHO-K1 cells stably or transiently expressing the human D1 receptor.
-
cAMP assay kit (including lysis buffer and detection reagents).
-
This compound stock solution (10 mM in DMSO).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Phosphodiesterase inhibitor (e.g., IBMX or Ro 20-1724).
-
96-well or 384-well white, opaque cell culture plates.
Protocol:
-
Cell Seeding: Seed D1 receptor-expressing cells into a white, opaque 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.
-
Cell Stimulation: a. Remove the culture medium and wash the cells once with assay buffer. b. Add assay buffer containing a phosphodiesterase inhibitor (e.g., 500 µM IBMX) and incubate for 30 minutes at 37°C. c. Add serial dilutions of this compound to the wells. Include a positive control (e.g., a known D1 agonist like SKF-81297) and a vehicle control. d. Incubate for 15-30 minutes at 37°C.
-
Cell Lysis and Detection: a. Following the manufacturer's instructions for your chosen cAMP assay kit, lyse the cells and add the detection reagents. b. Incubate for the recommended time (typically 1 hour at room temperature).
-
Signal Measurement: Measure the luminescence or fluorescence signal using a plate reader.
-
Data Analysis: Convert the signal to cAMP concentration using a standard curve. Plot the cAMP concentration against the log concentration of this compound to generate a dose-response curve and determine the EC₅₀ value.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated D1 receptor, a key event in receptor desensitization and an alternative signaling pathway. A BRET (Bioluminescence Resonance Energy Transfer) or enzyme fragment complementation (EFC) based assay is commonly used.
Materials:
-
HEK293 cells co-transfected with a D1 receptor fused to a donor molecule (e.g., Renilla Luciferase, Rluc) and β-arrestin-2 fused to an acceptor molecule (e.g., a fluorescent protein like Venus or a fragment of an enzyme).
-
Assay buffer (e.g., HBSS).
-
Substrate for the donor molecule (e.g., coelenterazine (B1669285) h).
-
This compound stock solution (10 mM in DMSO).
-
96-well white, opaque cell culture plates.
Protocol:
-
Cell Seeding: Seed the co-transfected cells in a white, opaque 96-well plate and incubate overnight.
-
Compound Treatment: a. Remove the culture medium and wash the cells with assay buffer. b. Add serial dilutions of this compound in assay buffer to the wells.
-
Substrate Addition and Incubation: Add the luciferase substrate (e.g., coelenterazine h) to each well. Incubate for 5-10 minutes in the dark.
-
Signal Measurement: Measure the luminescence at two wavelengths (one for the donor and one for the acceptor) using a plate reader capable of BRET measurements.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the log concentration of this compound to generate a dose-response curve and determine the EC₅₀ value.
Caption: this compound activates the D1 receptor, leading to both G-protein and β-arrestin signaling.
Intracellular Calcium Imaging
Activation of the D1 receptor alone does not typically cause a direct increase in intracellular calcium. However, co-activation of D1 and D2 receptors, which can form heterodimers, has been shown to induce calcium release from intracellular stores via a Gq-protein-coupled pathway.[4][5][6] This protocol is designed to detect such a response.
Materials:
-
HEK293 cells co-transfected with human D1 and D2 receptor expression plasmids.
-
Fluo-4 AM calcium indicator dye.
-
Pluronic F-127.
-
Assay buffer (e.g., HBSS with 20 mM HEPES and 2.5 mM probenecid).
-
This compound stock solution (10 mM in DMSO).
-
Glass-bottom imaging dishes or 96-well black, clear-bottom plates.
-
Fluorescence microscope or plate reader with kinetic imaging capabilities.
Protocol:
-
Cell Seeding: Seed the D1/D2 co-transfected cells onto glass-bottom dishes or black, clear-bottom 96-well plates. Incubate overnight.
-
Dye Loading: a. Prepare a loading solution of 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127 in assay buffer. b. Remove the culture medium, wash the cells once with assay buffer, and add the Fluo-4 AM loading solution. c. Incubate for 30-60 minutes at 37°C in the dark. d. Wash the cells twice with assay buffer to remove excess dye.
-
Imaging and Stimulation: a. Place the dish or plate on the fluorescence microscope or plate reader. b. Begin recording baseline fluorescence (Excitation: ~494 nm, Emission: ~516 nm). c. Add this compound at the desired concentration and continue recording the fluorescence signal over time to capture any changes in intracellular calcium.
-
Data Analysis: a. Measure the change in fluorescence intensity over time for each cell or well. b. Express the change as a ratio of the peak fluorescence to the baseline fluorescence (F/F₀). c. Plot the fluorescence change over time to visualize the calcium transient.
Safety Precautions
This compound is a bioactive compound. Standard laboratory safety precautions should be followed.
-
Wear personal protective equipment (gloves, lab coat, and safety glasses).
-
Handle the compound in a well-ventilated area.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Consult the Safety Data Sheet (SDS) for detailed safety information.
References
- 1. Adrogolide HCl (ABT-431; DAS-431), a prodrug of the dopamine D1 receptor agonist, this compound: preclinical pharmacology and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ABT-431: the diacetyl prodrug of this compound, a potent and selective dopamine D1 receptor agonist: in vitro characterization and effects in animal models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. D1-D2 Dopamine Receptor Synergy Promotes Calcium Signaling via Multiple Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Dopamine D1 and D2 receptor Co-activation generates a novel phospholipase C-mediated calcium signal - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for A-86929 in In Vitro Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-86929 is a potent and highly selective full agonist for the dopamine (B1211576) D1 receptor. Its selectivity and efficacy make it a valuable tool in neuroscience research, particularly in studies related to Parkinson's disease, cognition, and substance abuse.[1][2][3] These application notes provide detailed protocols for utilizing this compound in in vitro receptor binding and functional assays to characterize its interaction with the dopamine D1 receptor.
Physicochemical Properties and Receptor Affinity
This compound demonstrates high affinity and selectivity for the dopamine D1 receptor. Based on functional in vitro assays, this compound is over 400-fold more selective for the D1 receptor than the D2 receptor.[4][5] It exhibits moderate to weak affinity for other monoaminergic and peptidergic receptors.[2]
Quantitative Data Summary
The following table summarizes the in vitro binding affinity and functional potency of this compound at the human dopamine D1 receptor.
| Parameter | Receptor | Value | Assay Type | Reference |
| pKi | Dopamine D1 | 7.3 | Radioligand Binding | [1][3] |
| Ki (calculated) | Dopamine D1 | ~50 nM | Radioligand Binding | [1][3] |
| EC₅₀ | Dopamine D1 | 1.9 nM | cAMP Accumulation (GloSensor™) | |
| Eₘₐₓ | Dopamine D1 | 105% (relative to Dopamine) | cAMP Accumulation (GloSensor™) | |
| EC₅₀ | Dopamine D1 | 15 nM | β-arrestin Recruitment | |
| Eₘₐₓ | Dopamine D1 | 95% (relative to Dopamine) | β-arrestin Recruitment |
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay for Dopamine D1 Receptor
This protocol describes a competitive binding assay to determine the affinity (Ki) of this compound for the dopamine D1 receptor using [³H]-SCH 23390 as the radioligand and rat striatal membranes as the receptor source.
Materials:
-
Receptor Source: Rat striatal tissue
-
Radioligand: [³H]-SCH 23390 (specific activity ~70-90 Ci/mmol)
-
Test Compound: this compound
-
Non-specific Binding Control: 1 µM (+)butaclamol or 1 µM SCH 23390
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1.5 mM CaCl₂, 4 mM MgCl₂, 1 mM EDTA, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.3% polyethyleneimine (PEI)
-
Scintillation Counter and Scintillation Fluid
Methods:
-
Membrane Preparation:
-
Homogenize fresh or frozen rat striata in 20 volumes of ice-cold assay buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C.
-
Resuspend the pellet in fresh assay buffer and repeat the centrifugation step.
-
Resuspend the final pellet in assay buffer to a protein concentration of 0.5-1.0 mg/mL, determined by a standard protein assay (e.g., Bradford).
-
-
Assay Setup:
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of membrane preparation, 50 µL of [³H]-SCH 23390 (final concentration ~0.2-0.5 nM), and 50 µL of assay buffer.
-
Non-specific Binding: 50 µL of membrane preparation, 50 µL of [³H]-SCH 23390, and 50 µL of non-specific binding control.
-
Competition Binding: 50 µL of membrane preparation, 50 µL of [³H]-SCH 23390, and 50 µL of varying concentrations of this compound (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
-
-
Incubation:
-
Incubate the plate at 25°C for 60-90 minutes.
-
-
Filtration:
-
Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using the cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Protocol 2: Functional cAMP Accumulation Assay (GloSensor™ Technology)
This protocol outlines a method to measure the potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound in stimulating cAMP production in HEK293 cells stably expressing the human dopamine D1 receptor.
Materials:
-
Cell Line: HEK293 cells stably expressing the human dopamine D1 receptor.
-
Assay Reagent: Promega GloSensor™ cAMP Reagent.
-
Test Compound: this compound.
-
Reference Agonist: Dopamine.
-
Cell Culture Medium: DMEM supplemented with 10% FBS, 1% penicillin-streptomycin.
-
Assay Plate: White, clear-bottom 96-well plates.
-
Luminometer.
Methods:
-
Cell Culture and Plating:
-
Culture the HEK293-D1 cells in standard cell culture medium.
-
The day before the assay, seed the cells into the 96-well plates at a density of 20,000-40,000 cells per well and incubate overnight.
-
-
Assay Procedure:
-
Prepare the GloSensor™ cAMP Reagent according to the manufacturer's instructions.
-
Remove the cell culture medium from the wells and add 80 µL of the prepared GloSensor™ cAMP Reagent.
-
Equilibrate the plate at room temperature for 2 hours.
-
Prepare serial dilutions of this compound and dopamine in assay buffer (e.g., 10⁻¹² M to 10⁻⁵ M).
-
Add 20 µL of the compound dilutions to the respective wells.
-
Incubate the plate at room temperature for 15-20 minutes.
-
-
Luminescence Reading:
-
Measure the luminescence using a plate luminometer.
-
-
Data Analysis:
-
Normalize the data to the response of the vehicle control (0%) and the maximal response of dopamine (100%).
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Determine the EC₅₀ and Eₘₐₓ values using a sigmoidal dose-response curve fit.
-
Protocol 3: β-Arrestin Recruitment Assay (PathHunter® Technology)
This protocol describes a method to assess the ability of this compound to induce the recruitment of β-arrestin to the dopamine D1 receptor using the PathHunter® β-arrestin assay.
Materials:
-
Cell Line: PathHunter® CHO-K1 cells stably co-expressing the human dopamine D1 receptor fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor (EA).
-
Assay Reagents: PathHunter® Detection Reagents.
-
Test Compound: this compound.
-
Reference Agonist: Dopamine.
-
Cell Plating Reagent: Provided with the PathHunter® cells.
-
Assay Plate: White, solid-bottom 384-well plates.
-
Luminometer.
Methods:
-
Cell Plating:
-
Thaw and prepare the PathHunter® cells according to the manufacturer's protocol.
-
Dispense 20 µL of the cell suspension into each well of the 384-well plate.
-
Incubate the plate overnight at 37°C in a humidified CO₂ incubator.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of this compound and dopamine in assay buffer.
-
Add 5 µL of the compound dilutions to the respective wells.
-
-
Incubation and Detection:
-
Incubate the plate for 90 minutes at 37°C.
-
Prepare the PathHunter® Detection Reagent according to the manufacturer's instructions.
-
Add 12.5 µL of the detection reagent to each well.
-
Incubate at room temperature for 60 minutes, protected from light.
-
-
Luminescence Reading:
-
Measure the chemiluminescent signal using a plate luminometer.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (0% activation) and the maximal response of dopamine (100% activation).
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Determine the EC₅₀ and Eₘₐₓ values using a four-parameter logistic equation.
-
Visualizations
Dopamine D1 Receptor Signaling Pathway
Caption: this compound activates the D1 receptor, leading to Gs/olf-mediated cAMP production and β-arrestin recruitment.
Radioligand Competition Binding Assay Workflow
Caption: Workflow for determining the binding affinity of this compound using a radioligand competition assay.
Functional cAMP Assay Workflow
Caption: Workflow for assessing this compound-mediated cAMP production using the GloSensor™ assay.
References
- 1. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 2. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 | Springer Nature Experiments [experiments.springernature.com]
- 3. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessment of dopamine D1 receptor affinity and efficacy of three tetracyclic conformationally-restricted analogs of SKF38393 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cosmobio.co.jp [cosmobio.co.jp]
Application Notes and Protocols for Assessing A-86929 Efficacy In Vivo
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for key behavioral tests to assess the in-vivo efficacy of A-86929, a potent and selective dopamine (B1211576) D1 receptor full agonist. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of this compound and related compounds in models of Parkinson's disease and substance use disorders.
Introduction to this compound
This compound is a full agonist at the dopamine D1 receptor, demonstrating over 400-fold selectivity for D1 over D2 receptors in functional in-vitro assays.[1][2] Its activity at the D1 receptor, which is predominantly expressed in brain regions associated with motor control and reward, makes it a compound of interest for neurological and psychiatric disorders. This compound has a chemically stable prodrug, adrogolide (B1665560) (ABT-431), which is rapidly converted to this compound in plasma.[1][2] Preclinical studies have shown that this compound can alleviate motor deficits in animal models of Parkinson's disease and reduce cocaine-seeking behavior.[1][2]
Behavioral Assessment in Parkinson's Disease Models
The primary in-vivo application of this compound has been in animal models of Parkinson's disease, where it has shown efficacy in reversing motor deficits. The following are key behavioral tests and their associated protocols.
Rotational Behavior in 6-Hydroxydopamine (6-OHDA) Lesioned Rats
Unilateral lesioning of the nigrostriatal dopamine pathway with 6-OHDA in rats results in a rotational bias contralateral to the lesion upon administration of dopamine agonists. This is a standard and quantifiable method to assess the efficacy of dopaminergic compounds.
Quantitative Data Summary
| Compound | Dose (µmol/kg, s.c.) | Endpoint | Result |
| This compound | 0.24 | Contralateral Rotations | ED50 |
Note: This table summarizes the effective dose for inducing a half-maximal response. More detailed dose-response data would be required for a full characterization.
Experimental Protocol
Objective: To quantify the dose-dependent effect of this compound on contralateral rotations in unilaterally 6-OHDA lesioned rats.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300g)
-
6-Hydroxydopamine (6-OHDA)
-
Desipramine (B1205290) (to protect noradrenergic neurons)
-
This compound
-
Vehicle (e.g., saline, 0.9% NaCl)
-
Automated rotometer system or observation chamber with video recording
-
Stereotaxic apparatus
Procedure:
-
6-OHDA Lesioning:
-
Administer desipramine (25 mg/kg, i.p.) 30 minutes prior to 6-OHDA injection to protect noradrenergic terminals.
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Infuse 6-OHDA (e.g., 8 µg in 4 µl of saline with 0.02% ascorbic acid) into the medial forebrain bundle of one hemisphere.
-
Allow a recovery period of at least 2 weeks to ensure complete lesioning.
-
Confirm the lesion by assessing rotational behavior in response to a dopamine-releasing agent like amphetamine (ipsilateral rotations) or a direct agonist like apomorphine (B128758) (contralateral rotations).
-
-
Drug Administration:
-
Habituate the rats to the testing environment.
-
Prepare fresh solutions of this compound in the appropriate vehicle at various concentrations to achieve the desired doses.
-
Administer this compound or vehicle subcutaneously (s.c.).
-
-
Behavioral Assessment:
-
Immediately after injection, place the rat in the automated rotometer or observation chamber.
-
Record the number of full 360° contralateral and ipsilateral rotations for a predefined period (e.g., 90-120 minutes).
-
Data is typically expressed as net contralateral rotations per minute.
-
Logical Workflow for Rotational Behavior Assessment
References
A-86929: A Selective Dopamine D1 Receptor Agonist for Investigating Dopaminergic Signaling Pathways
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
A-86929 is a potent and selective full agonist for the dopamine (B1211576) D1 receptor.[1][2] Developed initially for potential therapeutic applications in conditions like Parkinson's disease and cocaine addiction, it has become a valuable pharmacological tool for elucidating the complex roles of D1 receptor-mediated signaling in the central nervous system.[1][3][4] Due to its favorable selectivity profile, this compound allows for the specific interrogation of D1 receptor pathways, distinguishing their functions from those mediated by D2-like receptors. This document provides detailed application notes and experimental protocols for the use of this compound in studying dopamine signaling. For in vivo studies, it is often administered as its diacetate ester prodrug, adrogolide (B1665560) (ABT-431), which exhibits improved bioavailability and is rapidly converted to this compound in plasma.[1][2][3][4]
Pharmacological Profile
This compound demonstrates high affinity and selectivity for the D1 dopamine receptor over other dopamine receptor subtypes and other monoaminergic receptors.[2]
Table 1: Receptor Binding and Functional Potency of this compound
| Parameter | Value | Species/System | Reference |
| D1 Receptor Binding Affinity (pKi) | 7.3 | Rat Brain | [5][6] |
| D1 vs. D2 Receptor Selectivity (functional assay) | >400-fold | In vitro functional assays | [2][3][4] |
| D1 vs. D2 Receptor Selectivity (binding affinity) | ~20-fold | In vitro binding assays | [2] |
| ED50 (contralateral rotation in 6-OHDA lesioned rats) | 0.24 µmol/kg, s.c. | Rat | [2] |
Dopamine D1 Receptor Signaling Pathways
Activation of the D1 dopamine receptor by an agonist like this compound initiates a cascade of intracellular signaling events. The canonical pathway involves the coupling to Gαs/olf G-proteins, leading to the stimulation of adenylyl cyclase (AC) and a subsequent increase in intracellular cyclic AMP (cAMP). cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including the Dopamine- and cAMP-Regulated Phosphoprotein, 32 kDa (DARPP-32).
More recent research has also highlighted the role of β-arrestin-dependent signaling pathways in D1 receptor function. Upon agonist binding, G protein-coupled receptor kinases (GRKs) phosphorylate the receptor, leading to the recruitment of β-arrestin. This can lead to receptor desensitization and internalization, as well as the initiation of G protein-independent signaling cascades.
Below are diagrams illustrating these key signaling pathways.
Experimental Protocols
Detailed methodologies for key experiments utilizing this compound are provided below.
In Vitro Assays
1. Dopamine D1 Receptor Binding Assay
This protocol determines the binding affinity of this compound for the D1 dopamine receptor.
-
Materials:
-
Cell membranes prepared from cells expressing the human D1 dopamine receptor (e.g., CHO or HEK293 cells).
-
Radioligand: [³H]SCH-23390 (a D1 antagonist).
-
This compound.
-
Non-specific binding control: SKF-83566 or unlabeled SCH-23390.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.
-
Scintillation cocktail and vials.
-
Glass fiber filters.
-
Filtration apparatus.
-
-
Procedure:
-
In a 96-well plate, add assay buffer, cell membranes, and varying concentrations of this compound.
-
Add the radioligand ([³H]SCH-23390) to all wells.
-
For non-specific binding, add a high concentration of a competing ligand.
-
Incubate at room temperature for 60-90 minutes.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Analyze the data using non-linear regression to determine the Ki value for this compound.
-
2. Adenylyl Cyclase Activation Assay (cAMP Assay)
This assay measures the functional agonism of this compound at the D1 receptor by quantifying the production of cAMP.
-
Materials:
-
HEK293 or CHO cells stably expressing the human D1 dopamine receptor.
-
This compound.
-
Forskolin (positive control).
-
cAMP assay kit (e.g., LANCE Ultra cAMP Kit or a similar FRET-based assay).
-
Cell culture medium.
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
-
Procedure:
-
Plate the D1-expressing cells in a 96-well plate and culture overnight.
-
Replace the culture medium with stimulation buffer containing a phosphodiesterase inhibitor and incubate.
-
Add varying concentrations of this compound to the wells.
-
Incubate at 37°C for 15-30 minutes.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Determine the EC50 value of this compound for cAMP production.
-
3. β-Arrestin Recruitment Assay
This protocol assesses the ability of this compound to induce the recruitment of β-arrestin to the D1 receptor.
-
Materials:
-
Cell line co-expressing the human D1 receptor fused to a reporter fragment (e.g., a fragment of β-galactosidase or luciferase) and β-arrestin fused to the complementary fragment (e.g., PathHunter® β-Arrestin assay).
-
This compound.
-
Assay medium.
-
Detection reagents for the specific reporter system.
-
-
Procedure:
-
Plate the engineered cells in a 96-well or 384-well plate.
-
Add varying concentrations of this compound to the wells.
-
Incubate for 60-90 minutes at 37°C.
-
Add the detection reagents according to the assay kit protocol.
-
Measure the signal (e.g., chemiluminescence) using a plate reader.
-
Calculate the EC50 value for this compound-induced β-arrestin recruitment.
-
In Vivo Assays
1. Rotational Behavior in 6-Hydroxydopamine (6-OHDA)-Lesioned Rats
This is a classic model to assess the in vivo efficacy of dopamine agonists in a model of Parkinson's disease.
-
Animals:
-
Male Sprague-Dawley or Wistar rats.
-
-
Procedure:
-
6-OHDA Lesioning: Anesthetize the rats and unilaterally inject 6-OHDA into the medial forebrain bundle to induce degeneration of dopaminergic neurons on one side of the brain.
-
Recovery: Allow the animals to recover for at least two weeks.
-
Drug Administration: Administer this compound (or its prodrug adrogolide) subcutaneously or intraperitoneally.
-
Behavioral Testing: Place the rat in a circular arena and record the number of full 360° rotations, both ipsilateral (towards the lesioned side) and contralateral (away from the lesioned side), over a period of 60-90 minutes.
-
Data Analysis: Dopamine D1 receptor agonists like this compound induce robust contralateral rotations. Quantify the net contralateral rotations (contralateral minus ipsilateral turns) and analyze the dose-response relationship.
-
2. Motor Function Assessment in MPTP-Lesioned Marmosets
This model provides a more translationally relevant assessment of anti-parkinsonian effects.
-
Animals:
-
Common marmosets (Callithrix jacchus).
-
-
Procedure:
-
MPTP Treatment: Administer 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) to induce parkinsonian symptoms.
-
Behavioral Scoring: Before and after drug administration, score the marmosets on a validated parkinsonian disability scale that assesses parameters such as range of movement, bradykinesia, and posture.
-
Drug Administration: Administer this compound or adrogolide.
-
Post-Drug Scoring: Re-evaluate the behavioral scores at multiple time points after drug administration to assess the improvement in motor function.
-
Data Analysis: Compare the pre- and post-drug scores to determine the efficacy of this compound in alleviating parkinsonian symptoms.
-
References
- 1. Conditioned rotational behavior in rats with unilateral 6-hydroxydopamine lesions of the substantia nigra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Functional testing of human dopamine D1 and D5 receptors expressed in stable cAMP-responsive luciferase reporter cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdbneuro.com [mdbneuro.com]
- 4. digitalcommons.trinity.edu [digitalcommons.trinity.edu]
- 5. Behavioral Phenotypes Associated with MPTP Induction of Partial Lesions in Common Marmosets (Callithrix jacchus) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. innoprot.com [innoprot.com]
Application Notes and Protocols: Investigating D1 Receptor Desensitization Using A-86929
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dopamine (B1211576) D1 receptor, a Gs-coupled G protein-coupled receptor (GPCR), is a critical modulator of motor control, reward, and cognition. Its signaling is tightly regulated through a process of desensitization, which involves uncoupling from G proteins, phosphorylation, and subsequent internalization. Dysregulation of D1 receptor signaling is implicated in various neurological and psychiatric disorders. A-86929 is a potent and selective full agonist for the D1 receptor, making it an invaluable tool for studying the mechanisms of D1 receptor activation and subsequent desensitization.[1] These application notes provide detailed protocols for utilizing this compound to investigate D1 receptor desensitization, including methods for assessing receptor binding, second messenger accumulation, and receptor internalization.
This compound: A Selective D1 Receptor Agonist
This compound, chemically known as (-)-trans-9,10-hydroxy-2-propyl-4,5,5a,6,7,11b-hexahydro-3-thia-5-azacyclopent-1-ena[c]phenanthrene hydrochloride, exhibits high affinity and selectivity for the D1 receptor.[1] Its properties make it a suitable pharmacological tool to induce and study the processes of D1 receptor desensitization.
Quantitative Data Summary
The following tables summarize the binding affinity and functional potency of this compound and its prodrug, ABT-431, at dopamine D1 and D2 receptors. This data is crucial for designing experiments and interpreting results related to D1 receptor desensitization.
Table 1: Binding Affinity of this compound and its Analogs
| Compound | Receptor | pKi | Ki (nM) | Reference |
| This compound | D1 | 7.3 | ~50 | [2][3] |
| A-68930 | D1 | 8.5 | ~3.16 | [3] |
| A-77636 | D1 | 7.4 | ~39.8 | [3] |
Table 2: Functional Potency of this compound and its Analogs
| Compound | Assay | Receptor | pEC50 | EC50 (nM) | Emax (% of Dopamine) | Reference |
| ABT-431 | Gαs (cAMP) | D1 | - | Nanomolar range | High Affinity | [4][5] |
| ABT-431 | β-arrestin | D1 | - | Low Micromolar | - | [4][5] |
| (-)-A-86929 | Gαs (cAMP) | D1 | - | More potent than ABT-431 | - | [5] |
| (-)-A-86929 | β-arrestin | D1 | - | More potent than ABT-431 | - | [5] |
| (+)-A-86929 | Gαs (cAMP) | D1 | - | Less potent than (-)-enantiomer | - | [5] |
| (+)-A-86929 | β-arrestin | D1 | - | Less potent than (-)-enantiomer | - | [5] |
| ABT-431 | Gαs (cAMP) & β-arrestin | D2 | - | Low Micromolar | - | [4][5] |
| (-)-A-86929 | Gαs (cAMP) | D2 | - | No effect | - | [5] |
| (-)-A-86929 | β-arrestin | D2 | - | Enhanced potency vs ABT-431 | - | [5] |
D1 Receptor Desensitization: Signaling Pathways
Upon activation by an agonist like this compound, the D1 receptor undergoes a series of events leading to desensitization. This process is primarily mediated by G protein-coupled receptor kinases (GRKs) and second messenger-dependent kinases like Protein Kinase A (PKA).[4][6] These kinases phosphorylate the intracellular domains of the receptor, which promotes the binding of β-arrestin.[6] β-arrestin binding sterically hinders further G protein coupling, thus dampening the signal, and targets the receptor for internalization via clathrin-coated pits.[6]
Experimental Protocols
Detailed methodologies for key experiments to investigate this compound-induced D1 receptor desensitization are provided below.
Radioligand Binding Assay
This assay is used to determine the binding affinity of this compound to the D1 receptor and to quantify receptor number (Bmax) before and after desensitization. The selective D1 antagonist [3H]-SCH-23390 is commonly used as the radioligand.
Experimental Workflow
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Detection of Cell Surface Dopamine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [<sup>3</sup>H]SCH-23390 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Pharmacology of binding of 3H-SCH-23390 to D-1 dopaminergic receptor sites in rat striatal tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tools for GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for A-86929 in Basal Ganglia Circuitry Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-86929 is a potent and highly selective full agonist for the dopamine (B1211576) D1 receptor, demonstrating significant potential as a pharmacological tool for investigating the circuitry and function of the basal ganglia.[1] Its high selectivity, particularly in functional assays where it is over 400 times more selective for D1 than D2 receptors, allows for the specific interrogation of D1 receptor-mediated signaling pathways.[1][2][3] This document provides detailed application notes and experimental protocols for utilizing this compound to study the basal ganglia, with a focus on its therapeutic potential in conditions like Parkinson's disease. The diacetyl prodrug of this compound, ABT-431 (adrogolide), is often used in vivo due to its enhanced chemical stability and rapid conversion to the active compound this compound in plasma.[1][2][3][4]
Data Presentation
Table 1: Receptor Binding and Functional Potency of this compound
| Parameter | Value | Species/System | Reference |
| D1 Receptor Binding Affinity (Ki) | ~20-fold selective over D2 | In vitro | [1] |
| D1 Receptor Functional Selectivity | >400-fold selective over D2 | In vitro functional assays | [1][2][3] |
| Contralateral Rotation in 6-OHDA Lesioned Rats (ED50) | 0.24 µmol/kg, s.c. | Rat | [1] |
| Minimum Effective Dose in MPTP-Lesioned Marmosets | 0.10 µmol/kg, s.c. | Marmoset | [1] |
Table 2: In Vivo Efficacy of this compound and its Prodrug ABT-431
| Model | Compound | Effect | Reference |
| Unilateral 6-hydroxydopamine (6-OHDA)-lesioned rats | This compound | Produced contralateral rotation | [1] |
| Unilateral 6-hydroxydopamine (6-OHDA)-lesioned rats | ABT-431 | Produced contralateral rotation | [1] |
| 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-lesioned marmosets | This compound | Improved disability scores and increased locomotor activity | [1] |
| MPTP-exposed cynomolgus monkeys | This compound | Alleviated parkinsonism | [5] |
| Parkinson's Disease Patients | ABT-431 (i.v.) | Antiparkinson efficacy equivalent to L-DOPA with a tendency for reduced dyskinesia | [2][6] |
Signaling Pathways and Experimental Workflows
Dopamine D1 Receptor Signaling in the Basal Ganglia Direct Pathway
The basal ganglia circuitry is crucial for motor control and is classically divided into the direct and indirect pathways. Dopamine D1 receptors are predominantly expressed on striatal medium spiny neurons (MSNs) that constitute the direct pathway. Activation of these Gs-coupled receptors initiates a signaling cascade that ultimately facilitates movement.
References
- 1. ABT-431: the diacetyl prodrug of this compound, a potent and selective dopamine D1 receptor agonist: in vitro characterization and effects in animal models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adrogolide HCl (ABT-431; DAS-431), a prodrug of the dopamine D1 receptor agonist, this compound: preclinical pharmacology and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Discovery of Novel Selective D1 Dopaminergic Agonists: A-68930, A-77636, this compound, and ABT-413 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potential therapeutic use of the selective dopamine D1 receptor agonist, this compound: an acute study in parkinsonian levodopa-primed monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dopamine agonists in Parkinson’s disease: Impact of D1-like or D2-like dopamine receptor subtype selectivity and avenues for future treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for A-86929 in Functional MRI Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of A-86929, a potent and selective dopamine (B1211576) D1 receptor full agonist, in pharmacological functional magnetic resonance imaging (phfMRI) studies. The content is designed to guide researchers in designing and executing experiments to investigate the effects of D1 receptor modulation on brain activity.
Introduction to this compound
This compound, chemically known as (-)-trans-9,10-dihydroxy-2-propyl-4,5,5a,6,7,11b-hexahydro-3-thia-5-azacyclopent-1-ena[c]phenanthrene hydrochloride, is a high-affinity, selective full agonist for the dopamine D1 receptor.[1][2] It exhibits significantly greater selectivity for D1-like receptors over D2-like receptors, with functional in vitro assays indicating a selectivity of over 400-fold.[1][3] Its diacetyl prodrug, ABT-431 (adrogolide), is rapidly converted to this compound in plasma and has been investigated for the treatment of Parkinson's disease and cocaine craving.[1][3][4] The selective activation of D1 receptors by this compound makes it a valuable tool for elucidating the role of D1-mediated dopaminergic signaling in various neural circuits and its implications in neurological and psychiatric disorders using non-invasive neuroimaging techniques like fMRI.[5][6][7]
Principle of Pharmacological fMRI (phfMRI)
Pharmacological fMRI is a neuroimaging technique that measures changes in the blood-oxygen-level-dependent (BOLD) signal in response to a pharmacological challenge.[8][9] The BOLD signal is an indirect measure of neural activity, reflecting changes in blood flow, volume, and oxygenation.[8][9] By administering a psychoactive compound like this compound, researchers can map the specific brain regions and networks that are modulated by its mechanism of action.[5][6] This allows for the in vivo assessment of a drug's pharmacodynamics and its effects on neural circuitry.[8]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and its prodrug, ABT-431, relevant for experimental design.
Table 1: Receptor Binding and Functional Potency of this compound
| Parameter | Value | Species/Assay | Reference |
| D1 Receptor Binding Affinity (Ki) | ~7.3 (pKi) | In vitro | [2] |
| D1 vs. D2 Receptor Selectivity (Binding) | ~20-fold | In vitro | [1] |
| D1 vs. D2 Receptor Selectivity (Functional) | >400-fold | In vitro assays | [1][3] |
| Affinity at other receptors (Ki) | > 1 µM | Monoaminergic & peptidergic receptors | [1] |
Table 2: In Vivo Efficacy of this compound and its Prodrug ABT-431
| Compound | Model | Endpoint | Effective Dose (ED50 or MED) | Route | Reference |
| This compound | 6-OHDA lesioned rats | Contralateral rotation | 0.24 µmol/kg | s.c. | [1] |
| ABT-431 | 6-OHDA lesioned rats | Contralateral rotation | 0.54 µmol/kg | s.c. | [1] |
| This compound | MPTP-lesioned marmosets | Improved disability scores | 0.10 µmol/kg (MED) | s.c. | [1] |
| ABT-431 | MPTP-lesioned marmosets | Improved disability scores | 0.10 µmol/kg (MED) | s.c. | [1] |
Detailed Experimental Protocols
The following protocols are adapted from established phfMRI studies on dopaminergic agents and can be tailored for experiments with this compound.[6]
-
Subjects: Male Sprague-Dawley rats (or other appropriate species) are typically used. Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Anesthesia: Anesthesia is crucial for minimizing motion artifacts. Isoflurane (1-2%) is a common choice.[6] The level of anesthesia should be carefully monitored and maintained throughout the experiment.
-
Physiological Monitoring: It is essential to monitor vital signs such as respiratory rate, heart rate, and body temperature to ensure the animal's stability.[6]
-
Immobilization: The animal should be placed in a stereotaxic frame or a custom-made holder to minimize head motion during image acquisition.[6]
-
Compound Preparation: this compound should be dissolved in a suitable vehicle, such as sterile physiological saline. The concentration should be calculated based on the desired dose and injection volume.
-
Route of Administration: Subcutaneous (s.c.) or intravenous (i.v.) administration are common routes. The choice of route will influence the pharmacokinetics of the drug.
-
Dosage: Based on preclinical studies, a starting dose in the range of 0.1 to 1.0 µmol/kg (s.c.) could be considered, with dose-response studies recommended to determine the optimal dose for fMRI studies.[1]
-
Control Group: A control group receiving the vehicle solution is essential to account for any effects of the injection procedure itself.
-
MRI System: A high-field preclinical MRI scanner (e.g., 7T, 9.4T, or 11.7T) is recommended for optimal signal-to-noise ratio.[6]
-
Image Acquisition Sequence: A T2*-weighted echo-planar imaging (EPI) sequence is typically used to acquire BOLD images.
-
Acquisition Parameters (Example):
-
Repetition Time (TR): 2000 ms
-
Echo Time (TE): 15-20 ms
-
Flip Angle: 90°
-
Field of View (FOV): 32 x 32 mm
-
Matrix Size: 64 x 64
-
Slice Thickness: 1 mm
-
-
Experimental Timeline:
-
Baseline: Acquire BOLD images for a period (e.g., 15-20 minutes) before drug administration to establish a stable baseline.
-
Injection: Administer this compound or vehicle.
-
Post-injection: Continue acquiring BOLD images for an extended period (e.g., 60-90 minutes) to capture the full time course of the drug's effect.[6]
-
-
Preprocessing: Standard fMRI preprocessing steps should be applied, including motion correction, spatial smoothing, and temporal filtering.
-
Statistical Analysis: A general linear model (GLM) is commonly used to identify brain regions showing significant BOLD signal changes following this compound administration compared to baseline or the vehicle group. The time course of the BOLD signal changes can be modeled to map the dynamic effects of the drug.
-
Region of Interest (ROI) Analysis: Based on the known distribution of D1 receptors, ROI analysis can be performed on specific brain regions such as the striatum, prefrontal cortex, and thalamus to quantify the BOLD response.[6]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway of this compound and a typical experimental workflow for a phfMRI study.
Caption: Signaling pathway of this compound leading to BOLD signal changes.
Caption: Experimental workflow for a phfMRI study with this compound.
Expected Outcomes and Interpretation
Based on studies with other D1 agonists, administration of this compound is expected to induce positive BOLD signal changes in brain regions with high D1 receptor density.[6] These regions include:
-
Striatum (Caudate and Putamen): A key area for motor control, reward, and cognition.
-
Prefrontal Cortex: Involved in executive functions, working memory, and decision-making.
-
Thalamus: A relay center for sensory and motor signals.
-
Cerebellum: Involved in motor coordination and learning.[6]
The magnitude and spatial extent of the BOLD response will likely be dose-dependent. Comparing the effects of this compound with a D1 antagonist can confirm the D1 receptor-specificity of the observed signal changes. The temporal profile of the BOLD signal will provide insights into the pharmacokinetics and pharmacodynamics of this compound in the brain.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the dopamine D1 receptor in brain function using fMRI. The protocols and information provided here offer a framework for designing and conducting robust phfMRI studies. Such studies can contribute to a better understanding of the neurophysiological functions of the D1 receptor and aid in the development of novel therapeutics for a range of neuropsychiatric disorders.
References
- 1. ABT-431: the diacetyl prodrug of this compound, a potent and selective dopamine D1 receptor agonist: in vitro characterization and effects in animal models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Discovery of Novel Selective D1 Dopaminergic Agonists: A-68930, A-77636, this compound, and ABT-413 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adrogolide HCl (ABT-431; DAS-431), a prodrug of the dopamine D1 receptor agonist, this compound: preclinical pharmacology and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Ultra-high-field pharmacological functional MRI of dopamine D1 receptor-related interventions in anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ultra‐high‐field pharmacological functional MRI of dopamine D1 receptor‐related interventions in anesthetized rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pages.ucsd.edu [pages.ucsd.edu]
- 9. The Relationship Between Dopamine Neurotransmitter Dynamics and the Blood-Oxygen-Level-Dependent (BOLD) Signal: A Review of Pharmacological Functional Magnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
A-86929 Technical Support Center: Troubleshooting Solubility and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for utilizing A-86929, a potent and selective dopamine (B1211576) D1 receptor agonist, in your research. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges related to the solubility of this compound, along with detailed experimental protocols and an overview of its signaling pathways.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic, selective agonist for the dopamine D1 receptor.[1] Its primary mechanism of action is to bind to and activate the D1 receptor, a G protein-coupled receptor (GPCR), initiating downstream signaling cascades.[2][3] This activation is being investigated for its therapeutic potential in conditions such as Parkinson's disease and cocaine addiction.[1] this compound has a diacetate ester prodrug, adrogolide (B1665560) (ABT-431), which exhibits better bioavailability in some applications.[1]
Q2: What are the recommended solvents for dissolving this compound?
This compound is sparingly soluble in aqueous solutions. Organic solvents are typically required to prepare stock solutions. Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are commonly used solvents. For in vivo studies, more complex vehicle formulations are often employed to improve solubility and stability.
Q3: How should I prepare a stock solution of this compound?
For in vitro experiments, preparing a concentrated stock solution in an organic solvent is the recommended first step. A detailed protocol for preparing a 10 mM stock solution in DMSO is provided in the Experimental Protocols section below.
Q4: My this compound solution is showing precipitation after dilution in my aqueous experimental buffer. What should I do?
Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue for hydrophobic compounds. Please refer to the Troubleshooting Guide section for detailed steps to address this problem.
Q5: What are the recommended storage conditions for this compound stock solutions?
Store this compound stock solutions at -20°C or -80°C to ensure stability. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.
Solubility Data
Quantitative solubility data for this compound in common laboratory solvents is crucial for accurate experimental design. The table below summarizes the available information.
| Solvent | Solubility (mg/mL) | Molar Solubility (mM) | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 20 | ≥ 63.4 | This compound is highly soluble in DMSO. |
| Ethanol (100%) | Soluble | Not specified | Qualitative data suggests solubility. |
| Phosphate-Buffered Saline (PBS) pH 7.4 | Poorly soluble | Not specified | This compound has low solubility in aqueous buffers. |
| Ethanol:PBS (1:7 solution) | ~0.1 | ~0.32 | For a similar compound, indicating limited aqueous solubility even with a co-solvent.[4] |
| 60% Ethanol (for prodrug ABT-431) | 50 | 114.6 (as prodrug) | This data is for the prodrug adrogolide (ABT-431) and suggests that ethanol-water mixtures can be effective.[5] |
Troubleshooting Guide: Precipitation Issues
Encountering precipitation when working with this compound can be a significant hurdle. This guide provides a systematic approach to troubleshoot and resolve these issues.
Issue 1: Precipitation upon preparation of stock solution.
-
Problem: The compound does not fully dissolve in the organic solvent.
-
Solution:
-
Increase Solvent Volume: Ensure you are using a sufficient volume of solvent for the amount of compound.
-
Gentle Heating: Gently warm the solution in a water bath (37°C) to aid dissolution.
-
Sonication: Use an ultrasonic bath to break up any clumps and enhance solubilization.
-
Issue 2: Precipitation upon dilution of DMSO stock into aqueous buffer or cell culture media.
-
Problem: The compound "crashes out" of solution when introduced to an aqueous environment.[6]
-
Solution:
-
Pre-warm the Aqueous Medium: Always use pre-warmed (37°C) buffer or media for dilutions.[6]
-
Slow, Stepwise Dilution: Add the DMSO stock solution to the aqueous medium slowly and dropwise while gently vortexing or swirling the tube. This avoids localized high concentrations of the compound that can trigger precipitation.[6]
-
Lower the Final Concentration: The final concentration of this compound in your experiment may be exceeding its aqueous solubility limit. Try using a lower final concentration.
-
Maintain a Low Final DMSO Concentration: Ensure the final concentration of DMSO in your experiment is low (typically ≤ 0.5%) to minimize solvent-induced precipitation and potential cytotoxicity.
-
Consider a Co-solvent: For challenging situations, preparing an intermediate dilution in a mixture of your organic solvent and the aqueous buffer may help.
-
Experimental Workflow for Troubleshooting Precipitation
Caption: Troubleshooting workflow for this compound precipitation.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molar Mass: 315.43 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Tare a sterile, amber microcentrifuge tube on the analytical balance.
-
Carefully weigh out 3.15 mg of this compound powder into the tared tube.
-
Add 1.0 mL of anhydrous DMSO to the tube.
-
Cap the tube tightly and vortex thoroughly for 1-2 minutes, or until the powder is completely dissolved. Visually inspect the solution against a light source to ensure no solid particles remain.
-
If immediate and complete dissolution is not achieved, sonicate the tube in a water bath for 5-10 minutes.
-
Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, amber tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
This compound Signaling Pathways
This compound exerts its effects by activating the dopamine D1 receptor, which can signal through two primary pathways: the canonical Gs protein-dependent pathway and the β-arrestin-mediated pathway.
Gs Protein-Dependent Signaling Pathway
Upon activation by this compound, the D1 receptor couples to the Gs alpha subunit (Gαs/olf), which in turn activates adenylyl cyclase (AC).[7][8] AC catalyzes the conversion of ATP to cyclic AMP (cAMP).[2] cAMP then activates Protein Kinase A (PKA), which phosphorylates a variety of downstream targets, including DARPP-32 and transcription factors like CREB, leading to changes in gene expression and neuronal function.[2][7]
Caption: this compound Gs protein-dependent signaling pathway.
β-Arrestin-Mediated Signaling Pathway
Following agonist binding and G protein activation, the D1 receptor can be phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestin proteins.[3][9] β-arrestin binding desensitizes the receptor from further G protein signaling and can also initiate a second wave of G protein-independent signaling. β-arrestin acts as a scaffold protein, bringing together other signaling molecules, such as components of the mitogen-activated protein kinase (MAPK) cascade, like ERK1/2, and Src kinases.[3][9]
Caption: this compound β-arrestin-mediated signaling pathway.
References
- 1. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 2. Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dopamine D1 receptor-mediated β-arrestin signaling: Insight from pharmacology, biology, behavior, and neurophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. G protein-coupled receptor kinases as regulators of dopamine receptor functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Precipitation of complex antibody solutions: influence of contaminant composition and cell culture medium on the precipitation behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 6. By compound [wahoo.cns.umass.edu]
- 7. tandfonline.com [tandfonline.com]
- 8. canvaxbiotech.com [canvaxbiotech.com]
- 9. Frontiers | Role of Beta-Arrestin 2 Downstream of Dopamine Receptors in the Basal Ganglia [frontiersin.org]
A-86929 Technical Support Center: Solution Stability and Handling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of A-86929 in solution. Given the inherent instability of this compound's catechol group, this guide also provides detailed information on the use of its stable prodrug, Adrogolide (ABT-431).
Frequently Asked Questions (FAQs)
Q1: Why is this compound unstable in solution?
This compound contains a catechol moiety, which is susceptible to oxidation, particularly in neutral to alkaline pH conditions. This oxidation can lead to the formation of quinones and other degradation products, reducing the compound's potency and potentially introducing cytotoxic artifacts into experiments.[1][2][3] Due to this instability, the chemically stable diacetyl prodrug, Adrogolide (ABT-431), was developed.[4]
Q2: What is Adrogolide (ABT-431) and how does it solve the stability issue?
Adrogolide (ABT-431) is a chemically stable prodrug of this compound.[5][6] The catechol hydroxyl groups of this compound are protected as acetyl esters in Adrogolide, making it much less prone to oxidation. In plasma and in vivo, Adrogolide is rapidly converted back to the active compound this compound, with a half-life of less than one minute.[4] Using Adrogolide is the recommended approach to deliver this compound in most biological systems, especially for in vivo studies.
Q3: How should I store the solid compounds?
-
Adrogolide (ABT-431) Hydrochloride: Store the solid form, protected from light, at 0-4°C for short-term storage (days to weeks) or at -20°C for long-term storage (months to years).[7]
-
This compound: Store the solid form under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at -20°C or below to minimize oxidation.
Q4: How should I prepare and store stock solutions?
For optimal stability, prepare stock solutions in an anhydrous, aprotic solvent like Dimethyl Sulfoxide (DMSO).
-
Adrogolide (ABT-431) Stock Solution (in DMSO):
-
This compound Stock Solution (in DMSO):
-
Storage Temperature: Store at -80°C exclusively.
-
Handling: Prepare fresh and use as quickly as possible. Due to its inherent instability, long-term storage of this compound in solution is not recommended. Protect from light by wrapping vials in aluminum foil.
-
Q5: Can I prepare aqueous working solutions? How long are they stable?
Aqueous solutions of catechol-containing compounds are highly susceptible to degradation.
-
For in vivo studies: It is strongly recommended to prepare fresh working solutions of Adrogolide (ABT-431) on the day of use.[8][9] A common vehicle for improved solubility is a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[9][10]
-
For in vitro studies: If an aqueous working solution of this compound is required, prepare it immediately before the experiment by diluting the DMSO stock solution into a deoxygenated buffer (e.g., sparged with nitrogen or argon). Use the solution within a few hours and keep it on ice and protected from light.[11] A pink discoloration of the solution indicates oxidation, and the solution should be discarded.[11]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitate observed in stock solution upon thawing. | The solubility limit may have been exceeded, or the compound is not fully dissolved. | Gently warm the solution to 37°C for a few minutes and vortex to aid in re-dissolving the compound. If precipitation persists, the solution may be supersaturated; consider preparing a new stock at a slightly lower concentration. |
| Inconsistent experimental results using the same stock solution. | The stock solution may have degraded due to improper storage, multiple freeze-thaw cycles, or oxidation (especially for this compound). | Discard the current stock solution and prepare a fresh one from solid compound. Ensure the new stock is properly aliquoted and stored at the recommended temperature (-80°C for this compound) to minimize degradation. |
| Aqueous working solution turns pink/brown. | This is a visual indicator of catechol oxidation in this compound. | Discard the solution immediately. Prepare a fresh solution using deoxygenated buffers and minimize its exposure to light and air before and during the experiment. |
| Low or no activity in the assay. | Degradation of the active compound (this compound). | If using this compound directly, switch to the more stable prodrug Adrogolide (ABT-431), especially if the experimental buffer has a neutral or alkaline pH. Ensure that the conversion of Adrogolide to this compound is expected in your experimental system (e.g., presence of esterases in plasma or cell lysates). |
Quantitative Data on Solution Stability
Illustrative Stability of this compound (10 µM) in Aqueous Buffers at 4°C
| Buffer pH | Time Point | Remaining this compound (%) | Visual Observation |
| 5.0 | 0 hr | 100% | Colorless |
| 2 hr | 95% | Colorless | |
| 8 hr | 88% | Faint Yellow | |
| 24 hr | 75% | Yellow | |
| 7.4 | 0 hr | 100% | Colorless |
| 2 hr | 70% | Light Pink | |
| 8 hr | 45% | Pink/Brown | |
| 24 hr | <10% | Brown | |
| 8.5 | 0 hr | 100% | Colorless |
| 2 hr | 40% | Pink | |
| 8 hr | <5% | Dark Brown | |
| 24 hr | Not Detectable | Dark Brown |
Experimental Protocols
Protocol 1: Preparation of Adrogolide (ABT-431) Stock Solution (10 mM in DMSO)
-
Materials: Adrogolide (ABT-431) hydrochloride solid, Anhydrous DMSO, sterile microcentrifuge tubes or cryovials.
-
Calculation: Determine the mass of Adrogolide (ABT-431) hydrochloride needed for the desired volume and concentration. (Molecular Weight of Adrogolide HCl ≈ 448.0 g/mol ).
-
Procedure: a. Under a fume hood, weigh the calculated amount of Adrogolide (ABT-431) hydrochloride. b. Add the appropriate volume of anhydrous DMSO to the solid compound. c. Vortex thoroughly until the solid is completely dissolved. Gentle warming to 37°C can be applied if necessary. d. Aliquot the solution into single-use, light-protecting (amber) or foil-wrapped vials. e. Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of Working Solution for In Vivo Studies
-
Materials: 10 mM Adrogolide (ABT-431) stock in DMSO, PEG300, Tween 80, sterile saline (0.9% NaCl).
-
Procedure (for a 1 mg/kg dose in a 10 ml/kg injection volume): a. Calculate the final concentration needed (e.g., 0.1 mg/ml). b. Prepare the vehicle by mixing 10% DMSO, 40% PEG300, 5% Tween 80, and 45% sterile saline. For 1 ml of vehicle, this would be 100 µl DMSO, 400 µl PEG300, 50 µl Tween 80, and 450 µl saline. c. First, dissolve the required amount of Adrogolide (ABT-431) stock in the DMSO portion. d. Sequentially add the PEG300, Tween 80, and finally the saline, mixing well after each addition. e. Ensure the final solution is clear. If precipitation occurs, gentle warming and sonication can be used to aid dissolution.[9] f. Use this working solution on the same day it is prepared.[8][9]
Visualizations
Caption: Workflow for preparing stock and working solutions.
Caption: Troubleshooting inconsistent experimental results.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Catechol oxidation: considerations in the design of wet adhesive materials - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 4. ABT-431: the diacetyl prodrug of this compound, a potent and selective dopamine D1 receptor agonist: in vitro characterization and effects in animal models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Adrogolide HCl (ABT-431; DAS-431), a prodrug of the dopamine D1 receptor agonist, this compound: preclinical pharmacology and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. protocols.io [protocols.io]
Technical Support Center: Optimizing A-86929 Dosage to Minimize Dyskinesia
This technical support center is designed for researchers, scientists, and drug development professionals investigating the therapeutic potential of A-86929. It provides practical guidance on dosage optimization to mitigate the risk of dyskinesia, a common side effect associated with dopaminergic therapies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
This compound is a selective and potent full agonist of the dopamine (B1211576) D1 receptor. Its therapeutic potential lies in its ability to stimulate these receptors, thereby mimicking the effects of dopamine. This is particularly relevant in neurodegenerative conditions like Parkinson's disease, where there is a significant loss of dopamine-producing neurons.
Q2: Why does this compound have the potential to induce dyskinesia?
The development of dyskinesia, characterized by involuntary movements, is a known complication of long-term dopamine replacement therapies.[1][2] The prevailing hypothesis is that chronic and pulsatile stimulation of dopamine receptors, particularly the D1 receptor, leads to a state of receptor sensitization and aberrant signaling within the basal ganglia.[3][4][5] This altered signaling disrupts normal motor control, leading to the manifestation of dyskinetic movements. This compound, as a direct D1 agonist, can trigger these pathological signaling cascades.
Q3: Is there a therapeutic window for this compound that separates its anti-parkinsonian effects from dyskinesia?
Preclinical studies suggest that such a window exists, although it may be narrow. In MPTP-lesioned marmosets, this compound has been shown to effectively reverse parkinsonian symptoms while inducing dyskinesias that are significantly less intense than those produced by L-dopa.[6] The key to leveraging this therapeutic window lies in careful dose titration and optimization.
Q4: What are the key signaling pathways involved in this compound-induced dyskinesia?
This compound, by activating D1 receptors, stimulates the Gα-olfactory (Gαolf) protein, leading to the activation of adenylyl cyclase and a subsequent increase in cyclic AMP (cAMP). This elevation in cAMP activates Protein Kinase A (PKA), which then phosphorylates several downstream targets. A crucial substrate is the Dopamine- and cAMP-regulated phosphoprotein of 32 kDa (DARPP-32).[3][5] Phosphorylated DARPP-32 inhibits protein phosphatase-1, leading to a sustained state of phosphorylation of various proteins, which contributes to the altered neuronal excitability underlying dyskinesia. Additionally, D1 receptor stimulation can activate the extracellular signal-regulated kinase (ERK) and the mammalian target of rapamycin (B549165) (mTOR) pathways, which are implicated in the long-term plastic changes in the brain that consolidate dyskinetic behaviors.[3][4][5]
Troubleshooting Guides
Issue: High incidence or severity of dyskinesia at a dose required for therapeutic efficacy.
-
Potential Cause: The administered dose of this compound is too high, leading to overstimulation of D1 receptors and the induction of dyskinetic signaling cascades.
-
Troubleshooting Steps:
-
Systematic Dose De-escalation: Initiate a dose-response study with a wide range of this compound concentrations. Carefully observe the onset and severity of both the desired anti-parkinsonian effects and the adverse dyskinetic movements.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: If possible, correlate the plasma and brain concentrations of this compound with the observed behavioral outcomes. This can help in defining a more precise therapeutic concentration range.
-
Consider a Different Dosing Regimen: Explore alternative administration schedules. For instance, a continuous infusion might produce less pulsatile receptor stimulation compared to bolus injections, potentially reducing the risk of dyskinesia.
-
Issue: Difficulty in establishing a clear dose-response relationship for dyskinesia.
-
Potential Cause: The behavioral rating scale for dyskinesia may not be sensitive enough, or there might be significant inter-animal variability in the response to this compound.
-
Troubleshooting Steps:
-
Refine Behavioral Scoring: Ensure that the observers are well-trained in using a standardized dyskinesia rating scale, such as the Abnormal Involuntary Movement Scale (AIMS).[7][8][9] Consistent and detailed scoring is critical for detecting subtle dose-dependent effects.
-
Increase Sample Size: A larger cohort of animals can help to overcome inter-individual variability and reveal a clearer dose-response relationship.
-
Lesion Verification: In preclinical models such as the 6-OHDA-lesioned rodent, the extent of the dopamine lesion can significantly impact the propensity to develop dyskinesia.[1] It is crucial to verify the consistency of the lesions across the experimental cohort, for example, through post-mortem tyrosine hydroxylase immunohistochemistry.
-
Data Presentation
Table 1: Representative Dose-Response Data for this compound in a 6-OHDA-Lesioned Rat Model of Parkinson's Disease
| This compound Dose (mg/kg, s.c.) | Contralateral Rotations (turns/min) | Total AIMS Score (Peak Effect) |
| Vehicle | 2 ± 0.5 | 0.5 ± 0.2 |
| 0.05 | 8 ± 1.2 | 1.5 ± 0.5 |
| 0.1 | 15 ± 2.1 | 4.0 ± 0.8 |
| 0.3 | 22 ± 3.5 | 8.5 ± 1.5 |
| 1.0 | 25 ± 2.8 | 15.2 ± 2.3 |
Data are presented as mean ± standard error of the mean (SEM). Contralateral rotations are a measure of anti-parkinsonian efficacy, while the AIMS score quantifies dyskinesia severity.
Experimental Protocols
1. Induction of Parkinsonism in Rodents (6-OHDA Model)
-
Objective: To create a unilateral lesion of the nigrostriatal dopamine pathway to model Parkinson's disease.
-
Materials: 6-hydroxydopamine (6-OHDA), ascorbic acid, sterile saline, stereotaxic apparatus, microinjection pump.
-
Procedure:
-
Anesthetize the animal (e.g., rat or mouse) using an appropriate anesthetic agent.
-
Secure the animal in a stereotaxic frame.
-
Inject a solution of 6-OHDA (typically 2-4 µL containing 4-8 µg of 6-OHDA in saline with 0.02% ascorbic acid) into the medial forebrain bundle or the substantia nigra.
-
Allow the animal to recover for at least two to three weeks to ensure the stabilization of the lesion before commencing behavioral testing.
-
2. Assessment of Abnormal Involuntary Movements (AIMS)
-
Objective: To quantify the severity of drug-induced dyskinesia.
-
Materials: Observation cages, video recording equipment (optional), stopwatch.
-
Procedure:
-
Following habituation to the testing environment, administer the test compound (this compound) or vehicle.
-
At predefined time points (e.g., every 20 minutes for at least 2 hours), observe each animal individually for 1 minute.
-
Score the severity of axial, limb, and orolingual (ALO) AIMs based on a standardized scale (see Table 2). The total AIMS score is the sum of the ALO scores.
-
Table 2: Abnormal Involuntary Movement Scale (AIMS) Scoring for Rodents
| Score | Description |
| 0 | Absent |
| 1 | Occasional, fleeting movements |
| 2 | Frequent movements, but discontinuous |
| 3 | Continuous movements of moderate amplitude |
| 4 | Continuous movements of high amplitude |
This scale is applied to three body regions: Axial (neck and trunk twisting), Limb (jerky and dystonic movements of forelimbs and hindlimbs), and Orolingual (vacuous chewing, tongue protrusions).
Mandatory Visualization
Caption: A streamlined workflow for optimizing this compound dosage.
Caption: Key signaling pathways in this compound-induced dyskinesia.
References
- 1. Animal models of L-DOPA-induced dyskinesia: the 6-OHDA-lesioned rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Rodent Models of Dyskinesia and Their Behavioral Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | L-DOPA-Induced Dyskinesia and Abnormal Signaling in Striatal Medium Spiny Neurons: Focus on Dopamine D1 Receptor-Mediated Transmission [frontiersin.org]
- 4. Frontiers | Striatal Signaling in L-DOPA-Induced Dyskinesia: Common Mechanisms with Drug Abuse and Long Term Memory Involving D1 Dopamine Receptor Stimulation [frontiersin.org]
- 5. L-DOPA-Induced Dyskinesia and Abnormal Signaling in Striatal Medium Spiny Neurons: Focus on Dopamine D1 Receptor-Mediated Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Actions of the D1 agonists A-77636 and this compound on locomotion and dyskinesia in MPTP-treated L-dopa-primed common marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. psychopharmacology.uic.edu [psychopharmacology.uic.edu]
- 8. dhss.delaware.gov [dhss.delaware.gov]
- 9. pcl.psychiatry.uw.edu [pcl.psychiatry.uw.edu]
Troubleshooting A-86929 variability in behavioral results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the selective dopamine (B1211576) D1 receptor agonist, A-86929, in behavioral research.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues that may lead to variability in behavioral results when using this compound.
Q1: We are observing high inter-individual variability in the behavioral response to this compound. What are the potential causes?
High variability is a common challenge in behavioral pharmacology. Several factors related to the compound, experimental protocol, and animal subjects can contribute to this issue.
-
Compound Administration and Stability:
-
Prodrug Conversion: this compound is often administered as its more stable prodrug, ABT-431, which is rapidly converted to this compound by plasma esterases.[1][2] The rate and extent of this conversion can vary between animals, leading to different effective concentrations of this compound.
-
Compound Degradation: As a catechol-containing compound, this compound is susceptible to oxidation. Improper storage or handling of the compound or its solutions can lead to degradation and reduced potency. It is recommended to prepare fresh solutions for each experiment and protect them from light and air.
-
Vehicle and Solubility: The choice of vehicle for dissolving this compound or ABT-431 is critical. Poor solubility can lead to inaccurate dosing. Ensure the compound is fully dissolved before administration.
-
-
Animal-Related Factors:
-
Genetic Background: Different strains of mice or rats can exhibit varied responses to dopaminergic agents due to differences in dopamine receptor density, distribution, and signaling pathways.
-
Age and Sex: The dopaminergic system undergoes changes with age, and sex differences in dopamine receptor function have been reported, which can influence behavioral responses.[3]
-
Baseline Activity Levels: Animals with different baseline levels of locomotor activity or anxiety may respond differently to a D1 agonist. It is advisable to baseline test animals before drug administration.
-
Health Status and Stress: Underlying health issues or stress can significantly impact the dopamine system and behavioral outcomes.
-
-
Experimental Design:
-
Dose-Response Relationship: The behavioral effects of D1 agonists often follow a biphasic or U-shaped dose-response curve. The selected dose might be on a steep part of this curve, where small variations in effective concentration lead to large differences in behavior. A thorough dose-response study is crucial.
-
Habituation: Insufficient habituation to the testing environment can lead to novelty-induced behaviors that confound the drug's effects.
-
Q2: The expected stimulant effect of this compound on locomotor activity is not consistently observed. What could be wrong?
-
Dose Selection: As mentioned, the dose-response for D1 agonists can be complex. Low doses may not be sufficient to elicit a stimulant response, while very high doses might induce stereotyped behaviors that compete with and reduce locomotor activity.
-
Behavioral Paradigm: The specifics of the open field arena (e.g., size, lighting) and the duration of the test can influence the observed locomotor activity.
-
Time Course of Action: Consider the pharmacokinetic profile of this compound. The peak effect of the drug should align with the timing of the behavioral test. The duration of action of this compound is considered intermediate, approximately 4 hours at higher doses in monkeys.[4]
Q3: We are using the prodrug ABT-431. How can we ensure consistent conversion to this compound?
ABT-431 is designed for rapid conversion in plasma, with a reported half-life of less than 1 minute.[2] However, factors influencing plasma esterase activity could theoretically affect this conversion.
-
Route of Administration: The route of administration can influence the first-pass metabolism and the rate at which ABT-431 reaches systemic circulation. Subcutaneous or intraperitoneal injections are common in preclinical studies.
-
Species Differences: Esterase activity can vary between species, potentially leading to different conversion rates.
Q4: What are the best practices for preparing and storing this compound/ABT-431 solutions?
-
Solubility: For in vivo studies, ABT-431 has been formulated in vehicles such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline to achieve a clear solution.[5]
-
Stability: Due to the catechol moiety, this compound is prone to oxidation. It is advisable to:
-
Store the solid compound under inert gas (e.g., argon or nitrogen) at -20°C or -80°C.
-
Prepare solutions fresh on the day of the experiment.
-
Protect solutions from light by using amber vials or covering them with foil.
-
Use deoxygenated solvents if possible.
-
Quantitative Data
Table 1: In Vivo Efficacy of this compound and its Prodrug ABT-431
| Animal Model | Behavioral Assay | Compound | Dose (s.c.) | Effect | Reference |
| 6-OHDA-lesioned rats | Contralateral Rotations | This compound | ED₅₀ = 0.24 µmol/kg | Induction of contralateral rotations | [2] |
| 6-OHDA-lesioned rats | Contralateral Rotations | ABT-431 | ED₅₀ = 0.54 µmol/kg | Induction of contralateral rotations | [2] |
| MPTP-lesioned marmosets | Locomotor Activity | This compound / ABT-431 | Minimum effective dose = 0.10 µmol/kg | Increased locomotor activity | [2] |
| MPTP-lesioned marmosets | Disability Scores | This compound | Administered 3x daily for 30 days | Significant improvement in disability scores | [2] |
Table 2: Pharmacokinetic Parameters of this compound (Data is limited and inferred from prodrug studies)
| Parameter | Value | Species | Notes | Reference |
| Prodrug Conversion Half-life (ABT-431 to this compound) | < 1 minute | In plasma | Rapid conversion by plasma esterases. | [2] |
| Duration of Action | ~4 hours (at higher doses) | Monkeys | Intermediate duration of efficacy. | [4] |
| Oral Bioavailability (of prodrug ABT-431) | ~4% | Humans | High first-pass metabolism. | [1] |
Experimental Protocols
Key Experiment 1: Assessment of Locomotor Activity in an Open Field
Objective: To evaluate the effect of this compound on spontaneous locomotor activity in rodents.
Materials:
-
This compound or ABT-431
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
Open field arena (e.g., 40 x 40 x 40 cm) equipped with an automated activity monitoring system (e.g., infrared beams or video tracking).
-
Rodents (mice or rats), habituated to the testing room.
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 60 minutes before the experiment. On the days preceding the test, handle the animals and habituate them to saline injections.
-
Drug Preparation: Prepare fresh solutions of this compound/ABT-431 and vehicle on the day of the experiment. Protect solutions from light.
-
Drug Administration: Administer this compound/ABT-431 or vehicle via the desired route (e.g., subcutaneous or intraperitoneal injection). A typical pre-treatment time is 30 minutes before placing the animal in the open field.
-
Testing: Place the animal in the center of the open field arena and record locomotor activity for a predefined period (e.g., 30-60 minutes).
-
Data Analysis: Analyze parameters such as total distance traveled, horizontal activity, vertical activity (rearing), and time spent in the center versus the periphery of the arena.
Key Experiment 2: Operant Conditioning - Fixed Ratio Schedule
Objective: To assess the effect of this compound on motivation and learning in an operant conditioning task.
Materials:
-
This compound or ABT-431
-
Vehicle
-
Operant conditioning chambers equipped with levers, a cue light, and a reward dispenser (e.g., sucrose (B13894) pellets).
-
Food-restricted rodents.
Procedure:
-
Habituation and Training:
-
Habituate the animals to the operant chambers.
-
Train the animals on a fixed-ratio 1 (FR1) schedule, where each lever press results in the delivery of a reward.
-
Once the animals have acquired the task, they can be moved to a more demanding schedule (e.g., FR5, where five lever presses are required for a reward).
-
-
Drug Administration: On the test day, administer this compound/ABT-431 or vehicle at a set time before the operant session.
-
Testing: Place the animal in the operant chamber and run the session for a fixed duration (e.g., 30 minutes).
-
Data Analysis: Measure the number of lever presses, the number of rewards earned, and the response rate.
Visualizations
Caption: Dopamine D1 Receptor Signaling Pathway.
Caption: Troubleshooting Workflow for this compound Variability.
Caption: General Experimental Workflow for this compound.
References
- 1. Adrogolide HCl (ABT-431; DAS-431), a prodrug of the dopamine D1 receptor agonist, this compound: preclinical pharmacology and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ABT-431: the diacetyl prodrug of this compound, a potent and selective dopamine D1 receptor agonist: in vitro characterization and effects in animal models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of dopamine agonists and antagonists on locomotor activity in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potential therapeutic use of the selective dopamine D1 receptor agonist, this compound: an acute study in parkinsonian levodopa-primed monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
A-86929 stability in different experimental buffers
This technical support center provides guidance on the stability of the selective dopamine (B1211576) D1 receptor agonist, A-86929, in various experimental buffers. Due to the limited availability of specific quantitative stability data for this compound, this guide incorporates best practices for handling catechol-containing compounds to ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its main stability concerns?
This compound is a potent and selective agonist for the dopamine D1 receptor. Structurally, it contains a catechol moiety, which is highly susceptible to oxidation.[1][2][3] This oxidation can be accelerated by exposure to light, oxygen, alkaline pH, and the presence of metal ions.[4] The primary stability concern is the oxidative degradation of the catechol group, which can lead to a loss of biological activity and the formation of colored byproducts.[4]
Q2: How should I prepare stock solutions of this compound?
It is recommended to prepare a concentrated stock solution of this compound in an anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO). For its more chemically stable prodrug, ABT-431, stock solutions in DMSO can be stored at -80°C for up to two years or -20°C for one year. While specific data for this compound is not available, a similar storage protocol is a reasonable starting point. To minimize degradation, use freshly opened, high-purity DMSO.
Q3: Can I store this compound solutions in aqueous buffers?
It is not recommended to store this compound in aqueous buffers for extended periods. The catechol group is prone to oxidation in aqueous solutions, especially at neutral to alkaline pH.[4] It is best practice to prepare fresh dilutions of this compound in your experimental buffer immediately before use from a frozen DMSO stock.
Q4: What is the role of antioxidants when working with this compound?
Antioxidants are crucial for preventing the oxidative degradation of the catechol moiety in this compound.[1][5] Ascorbic acid is a commonly used antioxidant for catecholamines and can be included in your experimental buffers to enhance the stability of this compound.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Precipitation of this compound in aqueous buffer | The solubility of this compound may be limited in your specific buffer. The final concentration of the organic solvent (e.g., DMSO) from the stock solution may be too high, causing the compound to crash out. | - Ensure the final concentration of DMSO is low (typically <0.5%).- Prepare the final dilution in a stepwise manner, adding the stock solution to the buffer while vortexing.- If precipitation persists, consider using a different buffer system or adding a solubilizing agent, ensuring it does not interfere with your assay. |
| Loss of this compound activity over time in an experiment | The compound is likely degrading due to oxidation of its catechol group. This can be exacerbated by prolonged incubation times, elevated temperatures, or exposure to light. | - Prepare fresh dilutions of this compound for each experiment.- Include an antioxidant such as ascorbic acid (e.g., 0.1 mM) in your assay buffer.- Protect your solutions from light by using amber tubes or covering them with foil.- Perform experiments at the lowest feasible temperature. |
| Color change (e.g., pink, brown) in this compound solution | A color change is a visual indicator of oxidation of the catechol moiety.[4] | - Discard the colored solution immediately.- Review your handling and storage procedures to minimize exposure to oxygen, light, and incompatible buffer components.- Ensure your stock solution has not expired and has been stored properly. |
| High background or non-specific binding in receptor assays | Oxidized forms of this compound may interact non-specifically with receptors or other components of your assay system. | - Use freshly prepared this compound solutions with an antioxidant.- Optimize washing steps in your binding assay to remove non-specifically bound ligand.- Include appropriate controls to determine the level of non-specific binding. |
Data Presentation
As specific experimental stability data for this compound is not publicly available, the following tables provide an illustrative stability profile based on the known behavior of catechol-containing compounds. This data is for guidance purposes only and should be confirmed experimentally.
Table 1: Illustrative pH-Dependent Stability of this compound in Aqueous Buffer at 4°C
| Buffer pH | Antioxidant (0.1 mM Ascorbic Acid) | Estimated % Remaining after 4 hours |
| 5.0 | No | 85% |
| 5.0 | Yes | >95% |
| 7.4 | No | 60% |
| 7.4 | Yes | >90% |
| 8.5 | No | <40% |
| 8.5 | Yes | ~75% |
Table 2: Illustrative Temperature-Dependent Stability of this compound in pH 7.4 Buffer with Antioxidant
| Temperature | Estimated % Remaining after 1 hour |
| 4°C | >95% |
| 25°C (Room Temp) | ~90% |
| 37°C | ~80% |
Experimental Protocols
Protocol for Preparation and Handling of this compound Solutions
This protocol provides a general guideline for preparing this compound solutions for in vitro assays to maximize stability.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Experimental buffer (e.g., 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2)
-
Ascorbic acid
-
Amber microcentrifuge tubes
Procedure:
-
Stock Solution Preparation (10 mM in DMSO):
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Under a fume hood, weigh out the desired amount of this compound.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into small volumes in amber microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C.
-
-
Working Solution Preparation (for a final assay concentration of 10 nM):
-
Prepare the experimental buffer. If desired, add ascorbic acid to a final concentration of 0.1 mM to the buffer immediately before use.
-
Thaw a single aliquot of the 10 mM this compound stock solution.
-
Perform serial dilutions in the experimental buffer containing the antioxidant. For example:
-
Dilute the 10 mM stock 1:100 in buffer to get a 100 µM intermediate solution.
-
Dilute the 100 µM solution 1:100 in buffer to get a 1 µM intermediate solution.
-
Further dilute as needed to reach the final desired concentrations for your experiment.
-
-
Use the final diluted solutions immediately. Do not store aqueous dilutions of this compound.
-
Visualizations
Caption: Dopamine D1 Receptor Signaling Pathway initiated by this compound.
Caption: Recommended workflow for preparing this compound working solutions.
Caption: Decision tree for troubleshooting common issues with this compound.
References
- 1. Medicinal chemistry of catechol, a versatile pharmacophore - Curr Trends Pharm Pharm Chem [ctppc.org]
- 2. ctppc.org [ctppc.org]
- 3. Oxidation chemistry of catecholamines and neuronal degeneration: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Catechol | C6H6O2 | CID 289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ascorbic acid as an antioxidant in measurements of catecholamines in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Off-target effects of A-86929 at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of the D1 dopamine (B1211576) receptor agonist, A-86929, particularly at high concentrations. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of this compound at high concentrations?
This compound is a highly selective D1 dopamine receptor agonist. However, at high concentrations, it can exhibit moderate to weak affinity for other receptors. Published data indicates that this compound has a binding affinity (Ki) greater than 1 µM for other monoaminergic and peptidergic receptors, ion channels, and monoamine uptake sites.[1] This suggests that off-target effects are more likely to be observed in the micromolar concentration range.
Q2: Does this compound show any activity at D2 dopamine receptors at high concentrations?
Yes, while this compound is over 400 times more selective for D1 over D2 receptors in functional assays, it does exhibit some activity at D2 receptors at higher concentrations.[1][2] Studies on this compound and its analogs have shown low micromolar potency at the D2 receptor, particularly influencing the β-arrestin signaling pathway more than the G-protein pathway.[3][4]
Q3: Are there any known interactions of this compound with adrenergic or serotonergic receptors?
Troubleshooting Guides
Problem 1: Unexpected physiological responses in my in vivo or cell-based assays at high concentrations of this compound.
Possible Cause: Off-target effects of this compound at micromolar concentrations.
Troubleshooting Steps:
-
Review Concentration: Confirm the final concentration of this compound in your assay. If it is in the micromolar range, consider the possibility of off-target interactions.
-
Conduct Control Experiments:
-
Use a selective antagonist for the D1 receptor to confirm that the observed effect is D1-mediated.
-
If an off-target is suspected (e.g., an adrenergic or serotonergic receptor), use a selective antagonist for that receptor to see if it blocks the unexpected effect.
-
-
Perform a Dose-Response Curve: A non-monotonic or biphasic dose-response curve can sometimes indicate the involvement of multiple targets with different affinities.
-
Consult Literature on Off-Target Profiles: Review literature for known off-target interactions of this compound and structurally similar compounds.
Problem 2: Inconsistent results in my radioligand binding or functional assays.
Possible Cause: Experimental variability or complex pharmacology of this compound at high concentrations.
Troubleshooting Steps:
-
Validate Assay Conditions: Ensure that your assay buffer, incubation times, and cell or membrane preparations are consistent and optimized.
-
Assess Functional Selectivity: Be aware that this compound may exhibit functional selectivity (biased agonism), meaning it can activate different signaling pathways (e.g., G-protein vs. β-arrestin) to varying degrees.[3][4][6] Consider using assays that can distinguish between these pathways, such as cAMP measurement for G-protein activation and β-arrestin recruitment assays.
-
Check for Compound Stability and Purity: Ensure the integrity of your this compound stock solution.
Data Presentation
Table 1: Summary of this compound Binding Affinities
| Target | Binding Affinity (Ki) | Selectivity Notes | Reference |
| Dopamine D1 Receptor | ~50 nM (pKi = 7.3) | High affinity and selectivity. | [7] |
| Dopamine D2 Receptor | > 1 µM | Over 400-fold more selective for D1 in functional assays. | [1][2] |
| Other Monoaminergic Receptors | > 1 µM | Moderate to weak affinity at high concentrations. | [1] |
| Peptidergic Receptors | > 1 µM | Moderate to weak affinity at high concentrations. | [1] |
| Ion Channels | > 1 µM | Moderate to weak affinity at high concentrations. | [1] |
| Monoamine Uptake Sites | > 1 µM | Moderate to weak affinity at high concentrations. | [1] |
| α2-Adrenergic Receptors | Predicted affinity | 3D QSAR modeling suggests potential interaction. | [5] |
Table 2: Functional Activity of this compound
| Receptor | Signaling Pathway | Potency/Efficacy | Reference |
| Dopamine D1 Receptor | G-protein (cAMP) | Full agonist | [1] |
| Dopamine D2 Receptor | G-protein (cAMP) | Low-potency full agonist | [3] |
| Dopamine D2 Receptor | β-arrestin | Enhanced potency and efficacy compared to its prodrug, ABT-431. | [3][4] |
Experimental Protocols
Key Experiment 1: Radioligand Binding Assay to Determine Off-Target Affinity
Objective: To determine the binding affinity (Ki) of this compound for a suspected off-target receptor.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the receptor of interest.
-
Radioligand: Select a suitable radioligand with high affinity and selectivity for the target receptor.
-
Competition Binding:
-
Incubate a fixed concentration of the radioligand with the cell membranes in the presence of increasing concentrations of unlabeled this compound.
-
Incubate at an appropriate temperature and for a sufficient time to reach equilibrium.
-
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Key Experiment 2: cAMP Functional Assay to Assess Off-Target Agonism/Antagonism
Objective: To determine if this compound acts as an agonist or antagonist at a Gs or Gi-coupled off-target receptor.
Methodology:
-
Cell Culture: Use a cell line expressing the receptor of interest.
-
Assay Principle: Utilize a cAMP detection kit (e.g., HTRF, FRET, or luminescence-based).
-
Agonist Mode:
-
Incubate the cells with increasing concentrations of this compound.
-
For Gi-coupled receptors, stimulate adenylyl cyclase with forskolin.
-
Measure the intracellular cAMP levels.
-
An increase (for Gs) or decrease (for Gi) in cAMP levels indicates agonistic activity.
-
-
Antagonist Mode:
-
Pre-incubate the cells with increasing concentrations of this compound.
-
Stimulate the cells with a known agonist for the target receptor at its EC80 concentration.
-
Measure the intracellular cAMP levels.
-
A rightward shift in the agonist's dose-response curve indicates antagonistic activity.
-
-
Data Analysis: Plot the cAMP response against the logarithm of the this compound concentration to determine EC50 (for agonists) or IC50 (for antagonists).
Mandatory Visualization
Caption: Troubleshooting workflow for unexpected results with this compound.
Caption: this compound activation of the D1 receptor signaling pathway.
Caption: Functional selectivity of this compound at the D2 receptor.
References
- 1. ABT-431: the diacetyl prodrug of this compound, a potent and selective dopamine D1 receptor agonist: in vitro characterization and effects in animal models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adrogolide HCl (ABT-431; DAS-431), a prodrug of the dopamine D1 receptor agonist, this compound: preclinical pharmacology and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. biorxiv.org [biorxiv.org]
- 5. The Discovery of Novel Selective D1 Dopaminergic Agonists: A-68930, A-77636, this compound, and ABT-413 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
Addressing poor oral bioavailability of A-86929
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective dopamine (B1211576) D1 receptor agonist, A-86929. The primary focus is to address the well-documented challenge of its poor oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: We are observing very low plasma concentrations of this compound after oral administration in our animal models. Is this expected?
A1: Yes, this is a known characteristic of this compound. The compound has inherently poor oral bioavailability. Studies have shown that its prodrug, adrogolide (B1665560) (ABT-431), also exhibits low oral bioavailability, in the range of approximately 4% in humans, due to extensive first-pass metabolism in the liver.[1][2][3] Therefore, low systemic exposure after oral dosing is an expected outcome.
Q2: What is the primary reason for the poor oral bioavailability of this compound?
A2: The principal cause of this compound's poor oral bioavailability is extensive presystemic metabolism, specifically a high hepatic "first-pass" effect.[1][2][3] After absorption from the gastrointestinal tract, the drug passes through the liver, where it is heavily metabolized before it can reach systemic circulation. While solubility and permeability can also influence oral bioavailability, the primary limiting factor for this compound is its rapid metabolic clearance.
Q3: What is adrogolide (ABT-431) and does it solve the oral bioavailability issue?
A3: Adrogolide (ABT-431) is a diacetyl prodrug of this compound.[4][5] It was developed to improve the chemical stability of this compound.[4] While it is rapidly converted back to the active parent compound, this compound, in plasma (with a half-life of less than 1 minute), it does not fully overcome the issue of poor oral bioavailability.[4] Clinical data indicates that adrogolide still has a low oral bioavailability of around 4% in humans due to the extensive first-pass metabolism of the parent compound.[1][2][3]
Q4: Are there alternative routes of administration that have been explored for this compound or its prodrug?
A4: Yes, to bypass the extensive first-pass metabolism associated with oral administration, other routes have been investigated. Subcutaneous (s.c.) and intravenous (i.v.) administrations have been used in preclinical and clinical studies to achieve therapeutic plasma concentrations.[1][4] Furthermore, oral inhalation formulations have been explored as a potential strategy to significantly increase the bioavailability of adrogolide.[1][2]
Troubleshooting Guide
Issue: Consistently low and variable plasma concentrations of this compound in preclinical oral dosing studies.
This guide provides a systematic approach to troubleshoot and potentially enhance the oral bioavailability of this compound in your experimental setting.
The first step is to establish a baseline pharmacokinetic profile of this compound in your chosen animal model.
Experimental Protocol: Single-Dose Pharmacokinetic Study in Rats
-
Animal Model: Male Sprague-Dawley rats (n=3-5 per group).
-
Formulation: Prepare a simple suspension of this compound in a vehicle such as 0.5% methylcellulose.
-
Dosing:
-
Oral (p.o.): Administer a single oral gavage dose (e.g., 10 mg/kg).
-
Intravenous (i.v.): Administer a single bolus intravenous dose (e.g., 1 mg/kg) via the tail vein to determine absolute bioavailability.
-
-
Blood Sampling: Collect serial blood samples (e.g., at 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) into tubes containing an appropriate anticoagulant.
-
Plasma Processing: Centrifuge the blood samples to separate plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability (F%).
To confirm that extensive metabolism is the primary issue, in vitro assays are recommended.
Experimental Protocol: In Vitro Metabolic Stability in Liver Microsomes
-
System: Use liver microsomes from the same species as your animal model (e.g., rat, mouse, or human).
-
Incubation: Incubate this compound at a known concentration with the liver microsomes in the presence of NADPH (a necessary cofactor for many metabolic enzymes).
-
Time Points: Take samples at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Analysis: Quench the reaction and analyze the remaining concentration of this compound at each time point by LC-MS/MS.
-
Calculation: Determine the in vitro half-life (t½) and intrinsic clearance (Clint). A short half-life and high clearance would support the hypothesis of high first-pass metabolism.
Experimental Protocol: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable supports until they form a confluent monolayer, which serves as a model of the intestinal epithelium.
-
Transport Study: Add this compound to the apical (AP) side and measure its appearance on the basolateral (BL) side over time to determine the apparent permeability coefficient (Papp). A high Papp value suggests good membrane permeation.[6]
Based on the understanding that high first-pass metabolism is the key issue, the following formulation strategies can be explored to improve the oral bioavailability of this compound.[7][8][9]
-
Lipid-Based Formulations:
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and cosolvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids.[7][10] SEDDS can enhance lymphatic transport, which can partially bypass the liver and reduce first-pass metabolism.
-
Solid Lipid Nanoparticles (SLNs): These are colloidal carriers that can also promote lymphatic uptake.[9]
-
-
Nanotechnology-Based Approaches:
-
Nanoparticles: Encapsulating this compound in nanoparticles can protect it from degradation in the gastrointestinal tract and potentially alter its absorption pathway, directing more of the drug into the lymphatic system.[8]
-
-
Inhibition of Metabolic Enzymes:
-
Co-administration with a Cytochrome P450 Inhibitor: While not a formulation strategy per se, co-administering this compound with a known inhibitor of the specific CYP450 enzymes responsible for its metabolism can be used as a tool to confirm the extent of first-pass metabolism in preclinical models. This approach is generally not viable for therapeutic use due to the risk of drug-drug interactions.
-
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats Following a Single Dose
| Parameter | Oral Administration (10 mg/kg) | Intravenous Administration (1 mg/kg) |
| Cmax (ng/mL) | 50 ± 15 | 500 ± 75 |
| Tmax (h) | 0.5 ± 0.2 | 0.1 ± 0.05 |
| AUC (0-t) (ng*h/mL) | 150 ± 40 | 750 ± 100 |
| Oral Bioavailability (F%) | ~4% | - |
Note: This table presents hypothetical data for illustrative purposes.
Visualizations
Signaling and Metabolic Considerations
Caption: First-pass metabolism of this compound.
Experimental Workflow
Caption: Troubleshooting workflow for this compound.
Logical Relationships in Formulation Strategy
Caption: Formulation strategies for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. The Discovery of Novel Selective D1 Dopaminergic Agonists: A-68930, A-77636, this compound, and ABT-413 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adrogolide HCl (ABT-431; DAS-431), a prodrug of the dopamine D1 receptor agonist, this compound: preclinical pharmacology and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ABT-431: the diacetyl prodrug of this compound, a potent and selective dopamine D1 receptor agonist: in vitro characterization and effects in animal models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Prediction of the human oral bioavailability by using in vitro and in silico drug related parameters in a physiologically based absorption model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems | Semantic Scholar [semanticscholar.org]
Improving the translational relevance of A-86929 studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective dopamine (B1211576) D1 receptor agonist, A-86929. Our aim is to enhance the translational relevance of your studies by addressing common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
In Vitro Assays
Question: We are observing low potency or inconsistent results in our D1 receptor binding or functional assays with this compound. What are the potential causes and solutions?
Answer:
Several factors can contribute to variability in in vitro assays. Consider the following troubleshooting steps:
-
Compound Stability: this compound is a catechol-containing compound, which can be susceptible to oxidation.
-
Troubleshooting: Prepare fresh stock solutions for each experiment. If using frozen stocks, minimize freeze-thaw cycles. Store stock solutions in small aliquots at -80°C. Consider including an antioxidant, such as ascorbic acid, in your assay buffer, but be mindful of its potential to interfere with certain assay readouts.
-
-
Solubility: While this compound is generally soluble in DMSO for stock solutions, precipitation in aqueous assay buffers can be an issue.
-
Troubleshooting: Visually inspect for any precipitation when diluting the compound into your assay buffer. It may be necessary to optimize the final DMSO concentration in your assay, keeping it as low as possible (typically <0.5%) to avoid solvent effects.
-
-
Assay Conditions: The choice of cell line, receptor expression level, and specific assay components can significantly impact results.
-
Troubleshooting: Ensure your cell line expresses the dopamine D1 receptor at a suitable level for your assay. Validate receptor expression using a validated antibody or a radioligand binding assay with a known D1-selective ligand. Optimize assay parameters such as incubation time, temperature, and cell density.
-
-
Receptor Selectivity: this compound is highly selective for the D1 receptor over the D2 receptor.[1][2][3]
-
Troubleshooting: To confirm the observed effects are D1-mediated, include a D1-selective antagonist (e.g., SCH23390) in your experimental design. The antagonist should block the effects of this compound in a concentration-dependent manner.
-
In Vivo Studies
Question: We are not observing the expected behavioral effects of this compound in our animal models of Parkinson's disease. Why might this be?
Answer:
Translating in vitro findings to in vivo models can be challenging. Here are some key considerations for this compound:
-
Route of Administration and Bioavailability: this compound has a short duration of action.[4] Its prodrug, adrogolide (B1665560) (ABT-431), was developed to improve stability and bioavailability.[2][4] Adrogolide is rapidly converted to this compound in plasma (half-life < 1 minute).[1][3]
-
Troubleshooting: For direct administration of this compound, subcutaneous (s.c.) injection is a common route.[3] Be aware of its short half-life and consider a dosing regimen that accounts for this, such as more frequent administrations or continuous infusion. If using the prodrug ABT-431, ensure it is properly formulated and administered to achieve adequate conversion to this compound.
-
-
Animal Model: The choice of animal model and the extent of dopamine depletion are critical.
-
Troubleshooting: The 6-hydroxydopamine (6-OHDA)-lesioned rat model is frequently used to assess rotational behavior induced by D1 agonists.[1][2][3] In primate models of Parkinson's disease, such as MPTP-lesioned marmosets or cynomolgus monkeys, this compound has been shown to alleviate parkinsonian symptoms.[1][2][3][5] Ensure your chosen model is appropriate and that the lesioning has been successful.
-
-
Behavioral Endpoints: The specific behavioral tests used will influence the outcome.
-
Troubleshooting: In rodent models, contralateral rotation is a standard measure.[1][2][3] In primates, improvements in behavioral disability and locomotor activity scores are key endpoints.[1][3][5] Ensure that your behavioral scoring is standardized and that observers are blinded to the treatment conditions.
-
-
Dyskinesia: While effective in alleviating parkinsonian symptoms, this compound has been shown to induce dyskinesias, similar to L-DOPA, in both preclinical models and human patients.[2][4][5]
-
Troubleshooting: It is crucial to include a dyskinesia rating scale in your behavioral assessment to capture this important translational aspect. The dose and duration of treatment will likely influence the severity of dyskinesias.
-
Quantitative Data Summary
Table 1: In Vitro Receptor Binding and Functional Activity of this compound
| Parameter | Receptor | Value | Species | Assay Type | Reference |
| Selectivity | D1 vs D2 | >400-fold | Not Specified | In vitro functional assays | [1][2][3] |
| Binding Affinity (Ki) | D1 | Not Specified | Not Specified | Not Specified | |
| D2 | Not Specified | Not Specified | Not Specified | ||
| Potency (pKi) | D1 | 7.3 | Not Specified | Not Specified | [4] |
Table 2: In Vivo Efficacy of this compound and its Prodrug (ABT-431) in Animal Models
| Animal Model | Compound | Dose | Route | Effect | Reference |
| 6-OHDA-lesioned rats | This compound | ED50 = 0.24 µmol/kg | s.c. | Contralateral rotation | [3] |
| ABT-431 | ED50 = 0.54 µmol/kg | s.c. | Contralateral rotation | [3] | |
| MPTP-lesioned marmosets | This compound | 0.10 µmol/kg (minimum effective dose) | s.c. | Improved behavioral disability and locomotor activity | [3] |
| MPTP-exposed cynomolgus monkeys | This compound | 0.03 to 1.0 mg/kg | Not Specified | Alleviated parkinsonism | [5] |
Experimental Protocols
6-Hydroxydopamine (6-OHDA) Lesion Rat Model of Parkinson's Disease
This protocol provides a general framework. Specific parameters such as anesthetic, stereotaxic coordinates, and 6-OHDA concentration should be optimized for your laboratory.
-
Animal Preparation: Anesthetize male Sprague-Dawley rats (200-250 g) with an appropriate anesthetic (e.g., isoflurane, ketamine/xylazine).
-
Stereotaxic Surgery: Place the anesthetized rat in a stereotaxic frame. Inject 6-OHDA into the medial forebrain bundle of one hemisphere. A typical injection might consist of 8 µg of 6-OHDA in 4 µL of saline containing 0.02% ascorbic acid, infused over 4 minutes.
-
Post-operative Care: Administer post-operative analgesics and monitor the animals for recovery. Allow at least two weeks for the lesion to develop fully.
-
Behavioral Testing (Rotational Behavior):
-
Administer this compound or its vehicle subcutaneously.
-
Place the rat in a circular arena and record contralateral rotations (turns away from the lesioned side) for a defined period (e.g., 60-90 minutes).
-
Automated rotation-counting systems are recommended for accuracy.
-
Signaling Pathways and Experimental Workflows
Dopamine D1 Receptor Signaling Pathway
Caption: this compound activates the D1 receptor, leading to Gs protein-mediated stimulation of adenylyl cyclase and increased cAMP production.
Experimental Workflow for In Vivo Behavioral Assessment
Caption: Workflow for assessing the in vivo efficacy of this compound in a preclinical model of Parkinson's disease.
References
- 1. Adrogolide HCl (ABT-431; DAS-431), a prodrug of the dopamine D1 receptor agonist, this compound: preclinical pharmacology and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ABT-431: the diacetyl prodrug of this compound, a potent and selective dopamine D1 receptor agonist: in vitro characterization and effects in animal models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Discovery of Novel Selective D1 Dopaminergic Agonists: A-68930, A-77636, this compound, and ABT-413 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potential therapeutic use of the selective dopamine D1 receptor agonist, this compound: an acute study in parkinsonian levodopa-primed monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating A-86929-Induced Side Effects in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing side effects associated with the selective dopamine (B1211576) D1 receptor agonist A-86929 in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its common application in animal models?
This compound is a potent and selective full agonist for the dopamine D1 receptor.[1] In preclinical research, it is frequently used in animal models of Parkinson's disease (PD) to investigate the therapeutic potential of D1 receptor stimulation.[2] Its diacetyl prodrug, adrogolide (B1665560) (ABT-431), which offers greater chemical stability and is rapidly converted to this compound in plasma, is also commonly used.[2][3]
Q2: What are the most common side effects observed with this compound administration in animal models?
The most frequently reported side effects associated with this compound and its prodrug in animal models, which often mirror those seen in human clinical trials, include:
-
Nausea and Emesis (Vomiting): Particularly at higher doses.[6]
-
Other general side effects: These can include injection site reactions, asthenia (weakness), headache, and dizziness, though these are more commonly reported in human studies, they are important to monitor in animal models through behavioral observation.[5]
Q3: How does this compound exert its effects?
This compound selectively binds to and activates dopamine D1 receptors, which are Gs/olf-coupled G-protein coupled receptors (GPCRs). This activation primarily stimulates the adenylyl cyclase pathway, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including DARPP-32, which plays a crucial role in modulating neuronal excitability. The signaling cascade ultimately influences gene expression and neuronal function.
Troubleshooting Guides
Issue 1: Dyskinesia
Symptoms: Researchers may observe abnormal, involuntary movements in animal models following the administration of this compound. These can manifest as twisting of the torso and neck, jerky limb movements, and oral movements.
Possible Causes:
-
High Dose of this compound: Dyskinesia is often a dose-dependent side effect.
-
Sensitized Animal Model: Animals with extensive dopamine depletion, such as those in the 6-hydroxydopamine (6-OHDA) rat model or the MPTP primate model, are more susceptible to developing dyskinesias when treated with dopaminergic drugs.
Suggested Solutions:
-
Dose Adjustment: The primary strategy to mitigate dyskinesia is to carefully titrate the dose of this compound to a level that provides the desired therapeutic effect with minimal involuntary movements.
-
Co-administration of Anti-dyskinetic Agents: While not specific to this compound, preclinical studies have explored various compounds to manage L-DOPA-induced dyskinesia, which may have translational relevance. These are experimental approaches and should be considered within a well-designed study protocol.
-
Careful Monitoring and Scoring: Implement a standardized dyskinesia rating scale to quantitatively assess the severity of the movements at different doses and time points.
Issue 2: Nausea and Emesis
Symptoms: In relevant animal models (e.g., ferrets, shrews), direct observation of vomiting may be possible. In rodent models that do not vomit, pica (the consumption of non-nutritive substances like kaolin) can be used as an indicator of nausea.
Possible Causes:
-
Stimulation of the Chemoreceptor Trigger Zone (CTZ): Dopamine D1 receptors are present in the CTZ of the brainstem, which is involved in the vomiting reflex.
-
High Dose of this compound: The incidence and severity of nausea and emesis are typically dose-dependent.
Suggested Solutions:
-
Dose Optimization: Administer the lowest effective dose of this compound.
-
Pre-treatment with Anti-emetic Agents: Consider the use of a peripheral dopamine D2 receptor antagonist, such as domperidone, which does not readily cross the blood-brain barrier and is less likely to interfere with the central effects of this compound.
-
Acclimatization: In some cases, gradual dose escalation may lead to tolerance to the emetic effects.
Issue 3: Hypotension
Symptoms: A significant drop in blood pressure can be measured using telemetry or other appropriate blood pressure monitoring techniques for animal models. Behavioral signs in severely hypotensive animals might include lethargy or reduced activity.
Possible Causes:
-
Peripheral Vasodilation: Activation of dopamine D1 receptors on vascular smooth muscle can lead to vasodilation and a subsequent decrease in blood pressure.
-
High Dose of this compound: The hypotensive effect is generally dose-dependent.
Suggested Solutions:
-
Dose Adjustment: Use the minimum effective dose of this compound.
-
Fluid Support: Ensure animals are well-hydrated. In cases of significant hypotension, administration of intravenous fluids may be necessary.
-
Pharmacological Intervention: In a well-justified experimental design, co-administration of a peripheral vasoconstrictor might be considered, although this could confound the primary study results.
-
Continuous Monitoring: For studies where cardiovascular effects are a concern, continuous blood pressure monitoring is recommended.
Data Presentation
Table 1: Dose-Response of this compound-Induced Dyskinesia in MPTP-Lesioned Cynomolgus Monkeys
| Dose of this compound (mg/kg, s.c.) | Mean Dyskinesia Score (Arbitrary Units) | Observations |
| 0.03 | Minimal | Less likely to induce dyskinesia compared to higher doses.[4] |
| 0.1 | Mild | Onset of noticeable dyskinetic movements.[4] |
| 0.3 | Moderate | Clear and frequent dyskinetic movements observed.[4] |
| 1.0 | Severe | Pronounced and sustained dyskinesia.[4] |
Data summarized from a study in four MPTP-exposed cynomolgus monkeys primed to exhibit levodopa-induced dyskinesias. Dyskinesia was evaluated based on the severity and duration of abnormal movements.[4]
Experimental Protocols
Protocol 1: Induction and Assessment of Dyskinesia in the 6-OHDA Rat Model
-
Animal Model: Unilateral 6-hydroxydopamine (6-OHDA) lesions are created in the medial forebrain bundle of adult rats to induce a severe depletion of dopamine in the nigrostriatal pathway.
-
Drug Administration: Following a post-lesion recovery period, this compound is administered subcutaneously at various doses.
-
Behavioral Assessment:
-
Animals are placed in individual transparent observation cylinders.
-
Abnormal Involuntary Movements (AIMs) are scored at regular intervals (e.g., every 20 minutes for 3 hours) after this compound injection.
-
AIMs are categorized into three subtypes:
-
Axial: Dystonic posturing of the neck and torso.
-
Limb: Jerky and purposeless movements of the forelimbs.
-
Orolingual: Repetitive, vacuous chewing and jaw movements.
-
-
Each subtype is scored on a severity scale (e.g., 0-4), where 0 = absent, 1 = occasional, 2 = frequent, 3 = continuous but interrupted by sensory stimuli, and 4 = continuous and severe.
-
The total AIMs score is the sum of the scores for each subtype.
-
Protocol 2: Assessment of Dyskinesia in the MPTP-Lesioned Primate Model
-
Animal Model: Non-human primates (e.g., cynomolgus or rhesus macaques) are treated with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) to induce a parkinsonian state. Animals are often primed with L-DOPA to elicit stable dyskinesias.
-
Drug Administration: this compound is administered via subcutaneous or intravenous injection at a range of doses.
-
Behavioral Assessment:
-
Monkeys are observed in their home cages or a dedicated observation chamber.
-
Dyskinesia is rated using a standardized scale, such as the Non-Human Primate Dyskinesia Rating Scale.
-
The scale typically assesses the severity (e.g., 0-4 scale) of dyskinesia in different body parts (limbs, trunk, face/neck) and may also include a measure of the duration of the dyskinetic episode.
-
Observations are recorded at regular intervals post-drug administration to capture the peak effect and duration of dyskinesia.
-
Mandatory Visualizations
Caption: this compound signaling pathway via the Dopamine D1 receptor.
Caption: Experimental workflow for dyskinesia assessment.
References
- 1. A 90-day repeated oral dose toxicity study of four stereoisomers of 2,4-dimethyl-4-phenyltetrahydrofuran, a synthetic flavoring substance, in F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ABT-431: the diacetyl prodrug of this compound, a potent and selective dopamine D1 receptor agonist: in vitro characterization and effects in animal models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potential therapeutic use of the selective dopamine D1 receptor agonist, this compound: an acute study in parkinsonian levodopa-primed monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ABT-431, a D1 receptor agonist prodrug, has efficacy in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Adrogolide HCl (ABT-431; DAS-431), a prodrug of the dopamine D1 receptor agonist, this compound: preclinical pharmacology and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
Challenges in long-term administration of A-86929
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the long-term administration of A-86929, a potent and selective D1 dopamine (B1211576) receptor agonist.
Troubleshooting Guides
This section addresses specific issues that may be encountered during in vivo experiments with this compound.
Issue 1: Reduced or No Efficacy Observed
-
Question: We are not observing the expected behavioral effects (e.g., contralateral rotations in 6-OHDA lesioned rats) after administering this compound. What are the possible causes and solutions?
-
Answer:
-
Compound Stability and Storage: this compound is a catecholamine and is susceptible to oxidation. Ensure that the compound has been stored properly at low temperatures (e.g., -20°C or -80°C) and protected from light and air.[1] Prepare fresh solutions for each experiment. The prodrug ABT-431 (Adrogolide) is more chemically stable in the solid state and may be a better alternative for long-term studies.[2][3]
-
Solution Preparation: The solubility of this compound can be challenging. For in vivo studies, a common vehicle is a mixture of DMSO, PEG300, Tween-80, and saline.[1] Ensure the compound is fully dissolved; sonication or gentle warming may be necessary.[1] However, be cautious with heating as it can accelerate degradation.
-
Animal Model Integrity: The degree of the lesion in 6-OHDA or MPTP models is critical for observing a robust behavioral response. Verify the extent of the dopaminergic lesion using appropriate methods, such as apomorphine-induced rotations or post-mortem histological analysis.[4]
-
Dosing: Ensure the dose of this compound is appropriate for the animal model and desired effect. The effective dose can vary between species and experimental paradigms. For example, the ED50 for contralateral rotation in 6-OHDA lesioned rats is approximately 0.24 µmol/kg s.c.[2]
-
Issue 2: Development of Dyskinesias
-
Question: Our long-term studies with this compound are leading to the development of dyskinesias, similar to what is seen with L-DOPA. How can we mitigate this?
-
Answer:
-
Mechanism of Dyskinesia: Dyskinesias are a known complication of long-term dopaminergic therapy, including potent D1 agonists like this compound.[5] While this compound was initially thought to have a lower propensity for inducing dyskinesias compared to L-DOPA, clinical studies have shown that it can induce dyskinesias of a similar nature.[5]
-
Dosing Regimen: The onset and severity of dyskinesia are often related to the dose and frequency of administration.[6] Consider adjusting the dosing regimen to provide more continuous, rather than pulsatile, D1 receptor stimulation. This might involve using a lower dose more frequently or exploring controlled-release formulations if available.
-
Combination Therapy: In a research setting, co-administration of agents that modulate other neurotransmitter systems involved in motor control (e.g., serotonergic or glutamatergic systems) could be explored to potentially reduce dyskinesias, though this would be an experimental approach.
-
Issue 3: Poor Oral Bioavailability
-
Question: We are seeing inconsistent results with oral administration of this compound. Is this expected?
-
Answer:
-
First-Pass Metabolism: this compound has very low oral bioavailability (approximately 4%) due to extensive first-pass metabolism in the liver.[3][7] This makes oral administration unreliable for achieving consistent systemic exposure.
-
Recommended Administration Routes: For preclinical research, subcutaneous (s.c.) or intravenous (i.v.) administration is recommended to ensure consistent bioavailability.
-
Use of Prodrug: The diacetyl prodrug of this compound, ABT-431 (Adrogolide), was developed to improve bioavailability.[2][3][5] ABT-431 is more chemically stable and is rapidly converted to this compound in plasma (half-life < 1 minute).[2][3] Consider using ABT-431 for studies where oral or more stable administration is required.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the mechanism of action of this compound?
-
A1: this compound is a potent and selective full agonist for the dopamine D1 receptor.[2] The D1 receptor is a G-protein coupled receptor (GPCR) that, upon activation, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and activation of protein kinase A (PKA).[8][9][10] This signaling cascade modulates neuronal excitability and gene expression.
-
-
Q2: What are the recommended storage conditions for this compound?
-
A2: this compound should be stored at low temperatures, such as -20°C or -80°C, and protected from light.[1] Stock solutions, typically in DMSO, should also be stored at -80°C for long-term stability (up to 2 years) or -20°C for shorter periods (up to 1 year).[1] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[11]
-
-
Q3: How do I prepare this compound for in vivo administration?
-
A3: A common method for preparing this compound for in vivo use involves first dissolving the compound in a minimal amount of an organic solvent like DMSO, and then diluting it with a vehicle suitable for injection, such as a combination of PEG300, Tween-80, and saline.[1] For example, a working solution can be prepared by adding a DMSO stock solution to PEG300, mixing, then adding Tween-80, mixing again, and finally adding saline to the desired volume.[1] It is recommended to prepare the working solution fresh on the day of use.
-
-
Q4: What is the duration of action of this compound?
Quantitative Data Summary
| Parameter | Value | Species/Model | Reference |
| In Vitro Selectivity | >400-fold for D1 vs. D2 receptors (functional assay) | In vitro | [2][3] |
| In Vivo Efficacy (ED50) | 0.24 µmol/kg s.c. (this compound) | 6-OHDA lesioned rats (contralateral rotation) | [2] |
| 0.54 µmol/kg s.c. (ABT-431) | 6-OHDA lesioned rats (contralateral rotation) | [2] | |
| Minimum Effective Dose | 0.10 µmol/kg s.c. | MPTP-lesioned marmosets (improved disability and locomotor scores) | [2] |
| Oral Bioavailability | ~4% | Human | [3][7] |
| Plasma Half-life (ABT-431 to this compound conversion) | < 1 minute | In plasma | [2][3] |
| Clinical Dose Range (ABT-431) | 10 - 40 mg (i.v.) | Parkinson's disease patients | [13] |
Experimental Protocols
1. 6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease
This protocol is a summary of the widely used method to induce a unilateral lesion of the nigrostriatal pathway in rats, creating a model for studying motor deficits and the effects of dopaminergic drugs.[4][14][15][16][17]
-
Objective: To create a model of Parkinson's disease by selectively destroying dopaminergic neurons on one side of the brain.
-
Materials:
-
Adult male Sprague-Dawley rats (200-250g)
-
6-hydroxydopamine (6-OHDA) hydrochloride
-
Sterile saline (0.9%)
-
Anesthetic (e.g., isoflurane)
-
Stereotactic frame
-
Hamilton syringe (10 µL)
-
Dental drill
-
-
Methodology:
-
Preparation of 6-OHDA Solution: Prepare a 2 mg/mL solution of 6-OHDA in sterile saline immediately before use.[4] Keep the solution on ice and protected from light to prevent degradation.
-
Anesthesia and Stereotactic Surgery: Anesthetize the rat and place it in a stereotactic frame. Make a midline incision on the scalp to expose the skull.
-
Injection Site Identification: Identify the coordinates for the medial forebrain bundle (MFB). A common set of coordinates relative to bregma is: Anteroposterior (AP): -2.2 mm; Mediolateral (ML): +1.5 mm; Dorsoventral (DV): -8.0 mm from the dura.[4]
-
Craniotomy and Injection: Drill a small burr hole at the identified coordinates. Slowly lower the Hamilton syringe needle to the target DV coordinate.
-
6-OHDA Infusion: Infuse approximately 5 µL of the 6-OHDA solution at a slow rate (e.g., 1 µL/min).[4] Leave the needle in place for an additional 5 minutes to allow for diffusion and prevent backflow.[4]
-
Post-operative Care: Slowly withdraw the needle, suture the scalp, and provide post-operative care, including placing food and water on the cage floor for easy access.
-
Behavioral Assessment: After a recovery period of 10-14 days, assess the lesion by challenging the rats with a dopamine agonist like apomorphine (B128758) (to induce contralateral rotations) or amphetamine (to induce ipsilateral rotations).[4]
-
2. MPTP Primate Model of Parkinson's Disease
This protocol provides a general outline for inducing parkinsonism in non-human primates using 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP). This model closely mimics the clinical and pathological features of human Parkinson's disease.[6][18][19][20][21]
-
Objective: To create a primate model of Parkinson's disease with stable motor symptoms.
-
Materials:
-
Non-human primates (e.g., macaques, marmosets)
-
MPTP hydrochloride
-
Sterile saline for injection
-
Appropriate safety equipment and handling procedures for MPTP
-
-
Methodology:
-
MPTP Preparation: Prepare MPTP solution in sterile saline under strict safety protocols.
-
Administration: MPTP can be administered via various routes, including intramuscular (i.m.), subcutaneous (s.c.), or intravenous (i.v.). A common approach is a chronic low-dose regimen to induce a gradual onset of symptoms. For example, low-dose (e.g., 0.2 mg/kg) intramuscular injections can be repeated until stable parkinsonian symptoms are observed.[20]
-
Behavioral Monitoring: Closely monitor the animals for the development of parkinsonian signs, such as bradykinesia, rigidity, and tremor, using a validated rating scale. The dose and frequency of MPTP administration are often adjusted based on the individual animal's response.[19][20]
-
Stabilization Period: Once stable motor symptoms are established, a washout period is typically allowed before initiating drug testing.
-
Drug Testing: Administer this compound or other test compounds and assess the improvement in parkinsonian disability scores and locomotor activity.
-
Visualizations
Caption: Dopamine D1 Receptor Signaling Pathway activated by this compound.
Caption: Troubleshooting workflow for in vivo experiments with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ABT-431: the diacetyl prodrug of this compound, a potent and selective dopamine D1 receptor agonist: in vitro characterization and effects in animal models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adrogolide HCl (ABT-431; DAS-431), a prodrug of the dopamine D1 receptor agonist, this compound: preclinical pharmacology and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. The MPTP-treated primate as a model of motor complications in PD: primate model of motor complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Mechanisms for the Modulation of Dopamine D1 Receptor Signaling in Striatal Neurons [frontiersin.org]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Potential therapeutic use of the selective dopamine D1 receptor agonist, this compound: an acute study in parkinsonian levodopa-primed monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ABT-431, a D1 receptor agonist prodrug, has efficacy in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The 6-hydroxydopamine Rat Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Video: The 6-hydroxydopamine Rat Model of Parkinson's Disease [jove.com]
- 16. jove.com [jove.com]
- 17. 6-OHDA Lesion Models of Parkinson’s Disease in the Rat | Springer Nature Experiments [experiments.springernature.com]
- 18. Modeling Parkinson’s Disease in Primates: The MPTP Model - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Social behavioral changes in MPTP-treated monkey model of Parkinson's disease [frontiersin.org]
- 20. A non-human primate model for stable chronic Parkinson's disease induced by MPTP administration based on individual behavioral quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Pathophysiology of Parkinson's disease: the MPTP primate model of the human disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
A-86929 experimental artifacts and how to avoid them
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing the selective dopamine (B1211576) D1 receptor agonist A-86929 in experimental settings. It includes troubleshooting guides and frequently asked questions (FAQs) to address common challenges and help avoid experimental artifacts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective full agonist for the dopamine D1 receptor.[1] Its primary mechanism of action is to bind to and activate D1 receptors, which are Gs-coupled G-protein coupled receptors (GPCRs). This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of protein kinase A (PKA) and other downstream signaling pathways.
Q2: What is the difference between this compound and ABT-431 (Adrogolide)?
ABT-431, also known as Adrogolide, is the diacetyl prodrug of this compound.[1] The catechol hydroxyl groups of this compound are acetylated to form ABT-431, which is more chemically stable and has better bioavailability.[1][2] In plasma, ABT-431 is rapidly converted to the active parent compound, this compound, with a half-life of less than one minute.[1] For in vivo studies, ABT-431 is often preferred due to its improved pharmacokinetic properties.
Q3: What are the main research applications for this compound?
This compound has been investigated primarily for its potential therapeutic effects in conditions associated with dopamine deficiency, such as Parkinson's disease.[3] It has also been studied for its potential in treating cocaine addiction.[3] In a research context, it is a valuable tool for selectively probing the function of the dopamine D1 receptor in various physiological and pathological processes.
Q4: Is this compound selective for the D1 receptor?
Yes, this compound is highly selective for the D1 receptor over the D2 receptor, particularly in functional assays where its selectivity is reported to be over 400-fold.[1][4] However, in binding assays, the selectivity is more modest, around 20-fold.[1] It generally shows weak affinity for other monoaminergic and peptidergic receptors.[1]
Troubleshooting Guide
Issue 1: Poor Solubility of this compound or its Prodrug ABT-431
-
Problem: You are observing precipitation of your compound in aqueous buffers, leading to inaccurate concentrations and unreliable experimental results. ABT-431, in particular, is known to be poorly water-soluble.
-
Possible Causes & Solutions:
-
Incorrect Solvent: For stock solutions, use an appropriate organic solvent such as DMSO.
-
Precipitation in Final Dilution: When diluting the stock solution into aqueous assay buffers, ensure the final concentration of the organic solvent is low (typically <0.5%) and compatible with your experimental system. It may be necessary to perform serial dilutions in a buffer containing a small amount of a solubilizing agent like BSA or a non-ionic detergent, if compatible with your assay.
-
pH of the Buffer: The solubility of this compound, which has a basic amine group, can be pH-dependent. Ensure the pH of your buffer is appropriate to maintain its solubility. Acidic conditions may improve the solubility of the free base.
-
Issue 2: Compound Instability and Oxidation
-
Problem: You observe a change in the color of your this compound solution (e.g., turning pink or brown) or a loss of potency over time.
-
Possible Causes & Solutions:
-
Oxidation of Catechol Moiety: this compound contains a catechol group, which is susceptible to oxidation, especially in neutral or alkaline solutions and in the presence of oxygen and metal ions.
-
Use Freshly Prepared Solutions: Prepare this compound solutions fresh for each experiment.
-
Include Antioxidants: Add an antioxidant such as ascorbic acid (e.g., 0.1%) or sodium metabisulfite (B1197395) to your buffers to prevent oxidation.
-
Degas Buffers: De-gas your buffers by bubbling with an inert gas like nitrogen or argon to remove dissolved oxygen.
-
Use Metal Chelators: Include a chelating agent like EDTA in your buffers to sequester trace metal ions that can catalyze oxidation.
-
-
Light Sensitivity: Store stock solutions and experimental plates protected from light.
-
Issue 3: High Non-Specific Binding in Radioligand Binding Assays
-
Problem: In your radioligand binding assay, the signal in the presence of a saturating concentration of a competing ligand (non-specific binding) is a high percentage of the total binding.
-
Possible Causes & Solutions:
-
Radioligand Sticking to Vials/Plates: The radioligand may be adsorbing to the plasticware.
-
Include a Detergent: Add a small amount of a non-ionic detergent (e.g., 0.05% Tween-20) to your assay buffer.
-
Use Low-Binding Plates: Utilize polypropylene (B1209903) or other low-protein-binding microplates.
-
-
Radioligand Binding to Filters: The radioligand may be binding to the filter material.
-
Pre-soak Filters: Pre-soak the filters in a solution of a blocking agent like 0.3% polyethyleneimine (PEI).
-
-
Insufficient Washing: Inadequate washing can leave unbound radioligand on the filters.
-
Optimize Wash Steps: Increase the number of washes and/or the volume of wash buffer. Ensure the wash buffer is ice-cold to slow dissociation of the bound radioligand.
-
-
Issue 4: Unexpected or Inconsistent Results in Functional Assays (e.g., cAMP or Calcium Imaging)
-
Problem: You observe no response, a weak response, or highly variable responses to this compound in your functional assays.
-
Possible Causes & Solutions:
-
Compound Degradation: As mentioned in Issue 2, this compound can degrade. Ensure you are using fresh, properly prepared solutions with antioxidants.
-
Cell Health and Receptor Expression:
-
Passage Number: Use cells at a low passage number, as receptor expression levels can change with extensive passaging.
-
Cell Density: Ensure consistent cell plating density, as this can affect the overall response.
-
-
Assay Conditions:
-
Incubation Time: Optimize the incubation time with this compound to ensure the response has reached its maximum.
-
Phosphodiesterase (PDE) Activity: In cAMP assays, endogenous PDEs can rapidly degrade cAMP. Include a PDE inhibitor (e.g., IBMX) in your assay buffer to obtain a robust signal.
-
-
Off-Target Effects: Although this compound is selective, at high concentrations, it may interact with other receptors.
-
Dose-Response Curve: Perform a full dose-response curve to ensure you are working within a concentration range that is selective for the D1 receptor.
-
Use of Antagonists: Confirm that the observed effect is D1 receptor-mediated by demonstrating that it can be blocked by a selective D1 antagonist (e.g., SCH23390).
-
-
Data Presentation
Table 1: Pharmacological Profile of this compound and its Prodrug ABT-431
| Compound | Parameter | Receptor | Value | Species/System | Reference |
| This compound | Ki | Dopamine D1 | ~50 nM (pKi = 7.3) | Rat Caudate | [2] |
| This compound | Ki | Dopamine D1 | ~20-fold selective vs D2 | Not specified | [1] |
| This compound | EC50 (Functional Assay) | Dopamine D1 | >400-fold selective vs D2 | In vitro functional assays | [1][4] |
| This compound | ED50 (in vivo) | Dopamine D1 | 0.24 µmol/kg s.c. | 6-OHDA lesioned rats | [1] |
| ABT-431 | ED50 (in vivo) | Dopamine D1 | 0.54 µmol/kg s.c. | 6-OHDA lesioned rats | [1] |
| ABT-431 | Potency (Gαs pathway) | Dopamine D1 | Nanomolar | In vitro | [5] |
| ABT-431 | Potency (β-arrestin pathway) | Dopamine D1 | Low micromolar | In vitro | [5] |
Note: Ki and EC50 values can vary between different studies and experimental conditions. This table provides a summary of reported values.
Experimental Protocols
Detailed Methodology: Radioligand Binding Assay for this compound
This protocol describes a competitive binding assay to determine the binding affinity (Ki) of this compound for the dopamine D1 receptor using a radiolabeled antagonist (e.g., [³H]-SCH23390).
Materials:
-
Cell membranes expressing the human dopamine D1 receptor.
-
Radioligand: [³H]-SCH23390.
-
This compound hydrochloride.
-
Non-specific competitor: Unlabeled SCH23390 or Butaclamol.
-
Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates (low-binding).
-
Glass fiber filters (pre-soaked in 0.3% PEI).
-
Cell harvester.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare this compound Dilutions: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in binding buffer to achieve a range of final assay concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: 25 µL of binding buffer, 25 µL of [³H]-SCH23390 (at a final concentration near its Kd), and 50 µL of cell membranes.
-
Non-specific Binding: 25 µL of unlabeled SCH23390 (at a final concentration of ~1 µM), 25 µL of [³H]-SCH23390, and 50 µL of cell membranes.
-
Competitive Binding: 25 µL of each this compound dilution, 25 µL of [³H]-SCH23390, and 50 µL of cell membranes.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester.
-
Washing: Wash the filters 3-4 times with ice-cold wash buffer.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity in a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Detailed Methodology: Calcium Imaging Assay for this compound
This protocol describes a method to measure changes in intracellular calcium ([Ca²⁺]i) in response to this compound in cells expressing the dopamine D1 receptor, which can couple to Gq/11 proteins, leading to calcium mobilization.[6]
Materials:
-
Cells expressing the human dopamine D1 receptor (e.g., HEK293 or CHO cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
This compound hydrochloride.
-
Pluronic F-127.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
96-well black-walled, clear-bottom microplates.
-
Fluorescence plate reader with an injection system.
Procedure:
-
Cell Plating: Plate the cells in the 96-well plates at an appropriate density and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a loading solution of the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in assay buffer.
-
Remove the culture medium from the cells and add the loading solution.
-
Incubate for 30-60 minutes at 37°C in the dark.
-
-
Washing: Gently wash the cells 2-3 times with assay buffer to remove excess dye. Leave a final volume of buffer in each well.
-
Baseline Measurement: Place the plate in the fluorescence plate reader and measure the baseline fluorescence for a few cycles.
-
Compound Addition: Inject a solution of this compound at various concentrations into the wells.
-
Signal Detection: Immediately after injection, continuously measure the fluorescence signal over time to capture the transient increase in intracellular calcium.
-
Data Analysis: The change in fluorescence (F - F₀) or the ratio of fluorescence at different wavelengths (for ratiometric dyes like Fura-2) is used to quantify the calcium response. Plot the peak response against the log concentration of this compound to determine the EC50.
Mandatory Visualizations
Caption: Dopamine D1 Receptor Signaling Pathway Activated by this compound.
References
- 1. ABT-431: the diacetyl prodrug of this compound, a potent and selective dopamine D1 receptor agonist: in vitro characterization and effects in animal models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Discovery of Novel Selective D1 Dopaminergic Agonists: A-68930, A-77636, this compound, and ABT-413 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. pnas.org [pnas.org]
Validation & Comparative
A Comparative Analysis of A-86929 and SKF-82958 in Primate Models of Parkinson's Disease
A-86929 demonstrates greater efficacy and a potentially better side-effect profile compared to SKF-82958 in preclinical primate models of Parkinson's Disease (PD). This guide provides a detailed comparison of these two dopamine (B1211576) D1 receptor full agonists, presenting key experimental data, methodologies, and an examination of their underlying signaling pathways. This information is intended for researchers, scientists, and professionals in drug development engaged in the pursuit of novel therapeutic strategies for Parkinson's disease.
Performance Comparison
Data from studies in 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-lesioned primates, a well-established model that mimics the dopamine depletion and motor symptoms of human PD, form the basis of this comparison.[1][2][3]
Efficacy in Alleviating Parkinsonian Symptoms
This compound has been shown to be as effective as levodopa (B1675098) in alleviating the motor deficits associated with parkinsonism in cynomolgus monkeys.[4] In contrast, SKF-82958 exhibited only weak stimulation of locomotor activity when administered alone in parkinsonian squirrel monkeys.[5]
| Compound | Primate Model | Dosage | Antiparkinsonian Efficacy | Duration of Action | Reference |
| This compound | MPTP-lesioned cynomolgus monkeys | 0.03 to 1.0 mg/kg | As efficacious as levodopa | Approximately 4 hours at higher doses | [4] |
| SKF-82958 | MPTP-lesioned squirrel monkeys | 0.1-0.4 mg/kg s.c. | Weak stimulation of locomotor activity | < 1 hour | [4][5] |
| SKF-82958 (with D2 agonist) | MPTP-lesioned cynomolgus monkeys | Not specified | Augmented antiparkinsonian effects | Not specified | [6][7] |
Induction of Dyskinesia
A critical factor in the development of new antiparkinsonian drugs is the potential to induce dyskinesia, a common and debilitating side effect of long-term levodopa therapy.[2][8] In levodopa-primed MPTP-lesioned cynomolgus monkeys, this compound was found to be less likely to induce dyskinesias compared to both the D2-like receptor agonist LY-171555 and levodopa itself.[4] Conversely, while SKF-82958 alone showed a slight induction of hyperactivity and dyskinesias, this was markedly increased when combined with the full D2 agonist quinpirole (B1680403).[6][7]
| Compound | Primate Model | Dyskinesia Induction | Reference |
| This compound | Levodopa-primed MPTP-lesioned cynomolgus monkeys | Less likely to reproduce levodopa-induced dyskinesias | [4] |
| SKF-82958 | MPTP-lesioned cynomolgus monkeys | Slight induction of hyperactivity and dyskinesias | [6][7] |
| SKF-82958 (with quinpirole) | MPTP-lesioned cynomolgus monkeys | Marked induction of hyperactivity and dyskinesias | [6][7] |
Experimental Protocols
The following methodologies were employed in the key comparative studies.
MPTP-Induced Parkinsonism in Primates
The primate model of Parkinson's disease is induced by the administration of the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), which selectively destroys dopaminergic neurons in the substantia nigra, closely replicating the pathology of human PD.[1]
Experimental Workflow for Evaluating Antiparkinsonian and Dyskinesia Effects
Caption: Workflow for assessing drug efficacy in MPTP-lesioned primates.
Behavioral Assessments
In a study involving four MPTP-exposed cynomolgus monkeys primed to exhibit levodopa-induced dyskinesias, the locomotor and dyskinetic effects of this compound were evaluated.[4] The study employed a dose-response design, with doses of this compound ranging from 0.03 to 1.0 mg/kg.[4] For comparison, levodopa and the D2-like receptor agonist LY-171555 were also administered.[4]
In a separate study, parkinsonian squirrel monkeys were administered SKF-82958 at doses of 0.1-0.4 mg/kg s.c. to assess its effect on locomotor activity.[5] Another investigation in MPTP-lesioned cynomolgus monkeys evaluated the behavioral effects of SKF-82958 alone and in combination with the full D2 agonist quinpirole or the partial D2 agonist terguride (B126555), with a focus on hyperactivity and dyskinesias.[6][7]
Signaling Pathways
Both this compound and SKF-82958 are full agonists of the dopamine D1 receptor. The D1 receptor is a G protein-coupled receptor that, upon activation, stimulates adenylyl cyclase to increase intracellular levels of cyclic AMP (cAMP). This signaling cascade is believed to mediate the therapeutic effects of D1 agonists on motor control.
Dopamine D1 Receptor Signaling Pathway
Caption: Simplified D1 receptor signaling cascade activated by agonists.
Recent research also highlights the role of β-arrestin-dependent signaling pathways for dopamine receptors.[9] While most this compound analogs studied appear to be G protein biased, the investigation into β-arrestin biased D1 agonists is an active area of research, with the potential to develop therapies with improved side-effect profiles.[9]
References
- 1. Modeling Parkinson’s Disease in Primates: The MPTP Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Animal models of Parkinson's disease: a source of novel treatments and clues to the cause of the disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. atuka.com [atuka.com]
- 4. Potential therapeutic use of the selective dopamine D1 receptor agonist, this compound: an acute study in parkinsonian levodopa-primed monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Weak antiparkinsonian activity of the D1 agonist C-APB (SKF 82958) and lack of synergism with a D2 agonist in primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Combination treatment of the partial D2 agonist terguride with the D1 agonist SKF 82958 in 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-lesioned parkinsonian cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stork: Combination treatment of the partial D2 agonist terguride with the D1 agonist SKF 82958 in 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-lesioned parkinsonian cynomolgus monkeys [storkapp.me]
- 8. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 9. biorxiv.org [biorxiv.org]
A Comparative Analysis of the Duration of Action for Dopamine D1 Receptor Agon'ts: A-86929 and A-77636
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the duration of action for two potent and selective dopamine (B1211576) D1 receptor agonists, A-86929 and A-77636. The information presented is based on preclinical in vivo and in vitro studies and is intended to assist researchers in selecting the appropriate compound for their specific experimental needs.
Summary of Key Differences
A-77636 is characterized by a prolonged duration of action, with behavioral effects observed for over 20 hours in animal models.[1][2] In contrast, this compound exhibits a shorter, intermediate duration of action, typically lasting for approximately 4 hours at higher doses.[2][3] This fundamental difference in their pharmacokinetic profiles makes them suitable for different research applications. The long-lasting effect of A-77636 is attributed to its slow dissociation from the D1 receptor.[4]
Quantitative Data on Duration of Action
The following table summarizes the key quantitative data regarding the duration of action for this compound and A-77636 from various preclinical models.
| Parameter | This compound | A-77636 | Animal Model | Reference |
| Duration of Rotational Behavior | Maintained efficacy upon repeated administration | > 20 hours | 6-OHDA-lesioned rats | [1] |
| Antiparkinsonian Efficacy | ~4 hours (at higher doses) | > 20 hours | MPTP-treated monkeys | [2][3] |
| Effect on Locomotor Activity | Effective, but with some behavioral tolerance | Initially dramatic enhancement, followed by tolerance | L-dopa-primed MPTP-treated marmosets | [5] |
| Acetylcholine Release | Not explicitly stated | > 3 hours (cortical and hippocampal) | Rats (in vivo microdialysis) | [6] |
Experimental Protocols
Rotational Behavior in 6-OHDA-Lesioned Rats
This model is a standard for assessing the in vivo efficacy and duration of action of dopaminergic agonists.
-
Animal Model: Male Sprague-Dawley rats are unilaterally lesioned by injecting 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle. This selectively destroys dopaminergic neurons in the nigrostriatal pathway on one side of the brain.
-
Procedure:
-
Following a recovery period after surgery, the rats are challenged with a dopamine agonist.
-
The animals are placed in a circular arena, and their rotational behavior (full 360° turns) is recorded.
-
The number of contralateral (away from the lesioned side) rotations is counted over a specified period. The duration of this rotational behavior is a key indicator of the compound's duration of action.
-
-
Data Analysis: The total number of rotations and the duration of the rotational behavior are quantified and compared between treatment groups.
Locomotor Activity in MPTP-Treated Primates
This model mimics the motor deficits of Parkinson's disease in a species more closely related to humans.
-
Animal Model: Marmosets or cynomolgus monkeys are treated with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra.
-
Procedure:
-
After the induction of a stable parkinsonian state, the animals are administered the test compound.
-
Locomotor activity is assessed using automated activity monitors or by trained observers scoring a variety of motor behaviors (e.g., movement, posture, tremor).
-
Observations are made at multiple time points after drug administration to determine the onset, peak effect, and duration of action.
-
-
Data Analysis: Changes in locomotor activity scores from baseline are calculated and compared over time for different treatment groups.
Signaling Pathways and Experimental Workflow
The differential duration of action between this compound and A-77636 can be attributed to their distinct interactions with the dopamine D1 receptor and the subsequent downstream signaling events.
Caption: Dopamine D1 Receptor Signaling Pathway for this compound and A-77636.
The diagram above illustrates the canonical dopamine D1 receptor signaling pathway. Both this compound and A-77636 bind to and activate the D1 receptor, leading to the stimulation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP). The key difference lies in their receptor binding kinetics. A-77636 exhibits a significantly slower dissociation rate from the D1 receptor compared to this compound.[4] This prolonged receptor occupancy by A-77636 is the primary reason for its extended duration of action.
Caption: General Experimental Workflow for In Vivo Duration of Action Studies.
This workflow outlines the key steps in a typical preclinical study designed to evaluate the duration of action of a compound. The process begins with the creation of an animal model that exhibits a measurable behavioral deficit. Following drug administration, the reversal of this deficit is monitored over an extended period to determine the compound's duration of effect.
Conclusion
The choice between this compound and A-77636 for preclinical research should be guided by the specific requirements of the study. A-77636, with its long duration of action, is well-suited for studies investigating the effects of sustained D1 receptor stimulation. In contrast, the shorter duration of action of this compound makes it a more appropriate tool for studies requiring more precise temporal control of D1 receptor activation and for protocols involving repeated dosing where tachyphylaxis might be a concern.
References
- 1. The Discovery of Novel Selective D1 Dopaminergic Agonists: A-68930, A-77636, this compound, and ABT-413 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potential therapeutic use of the selective dopamine D1 receptor agonist, this compound: an acute study in parkinsonian levodopa-primed monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modeling Parkinson's disease in the common marmoset (Callithrix jacchus): overview of models, methods, and animal care - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Persistent activation of the dopamine D1 receptor contributes to prolonged receptor desensitization: studies with A-77636 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Actions of the D1 agonists A-77636 and this compound on locomotion and dyskinesia in MPTP-treated L-dopa-primed common marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ABT-431: the diacetyl prodrug of this compound, a potent and selective dopamine D1 receptor agonist: in vitro characterization and effects in animal models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of A-86929 and L-DOPA Efficacy in a Parkinsonian Monkey Model
In the quest for more effective treatments for Parkinson's disease (PD), the selective dopamine (B1211576) D1 receptor agonist A-86929 has been evaluated as a potential therapeutic agent. This guide provides a detailed comparison of the efficacy of this compound and the gold-standard treatment, L-DOPA, in 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-induced parkinsonian monkeys. The data presented is derived from preclinical studies aimed at assessing the anti-parkinsonian effects and potential side effects of these compounds.
Quantitative Data Summary
An acute, dose-response study in four MPTP-exposed, L-DOPA-primed cynomolgus monkeys revealed that this compound is as effective as L-DOPA in mitigating parkinsonian symptoms. However, this compound demonstrated a lower propensity for inducing dyskinesias, a common and debilitating side effect of long-term L-DOPA therapy.[1]
| Parameter | This compound | L-DOPA | Reference |
| Anti-Parkinsonian Efficacy | As efficacious as L-DOPA | Standard efficacy | [1] |
| Dyskinesia Induction | Less likely to reproduce L-DOPA-induced dyskinesias | Induces dyskinesias | [1] |
| Duration of Action | Approximately 4 hours at higher doses | Variable, subject to "wearing-off" effects | [1] |
Experimental Protocols
The comparative efficacy of this compound and L-DOPA was assessed using a well-established preclinical model of Parkinson's disease.
Animal Model: The study utilized four cynomolgus monkeys with parkinsonism induced by exposure to MPTP. These monkeys were also "primed" to exhibit L-DOPA-induced dyskinesias, making them a suitable model for evaluating both the therapeutic effects and potential motor complications of dopaminergic drugs.[1]
Drug Administration: this compound was administered acutely in a dose-response manner, with doses ranging from 0.03 to 1.0 mg/kg. L-DOPA was also administered for comparison.[1]
Behavioral Assessment: The primary outcomes measured were the alleviation of parkinsonian symptoms and the incidence and severity of dyskinesias. Locomotor activity and dyskinetic movements were evaluated following the administration of each compound.[1]
Signaling Pathways and Experimental Workflow
The therapeutic effects of this compound are mediated through the selective stimulation of dopamine D1 receptors, which are pivotal in the direct pathway of the basal ganglia, a critical circuit for motor control.
Caption: Dopamine D1 Receptor Signaling Pathway for this compound.
The experimental workflow for evaluating these compounds in the parkinsonian monkey model is a multi-step process.
Caption: Experimental Workflow for Drug Efficacy Testing.
References
A Comparative Guide: A-86929 Versus D2 Receptor Agonists for Motor Improvement in Parkinson's Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the selective dopamine (B1211576) D1 receptor agonist A-86929 and traditional D2 receptor agonists, focusing on their efficacy in preclinical models of Parkinson's disease for motor improvement. The information is compiled from various experimental studies to aid in research and development decisions.
Introduction
Parkinson's disease (PD) is characterized by the progressive loss of dopaminergic neurons in the substantia nigra, leading to motor deficits. The primary treatment strategy involves replenishing dopamine levels or stimulating dopamine receptors. Levodopa (L-DOPA), the precursor to dopamine, remains the gold standard for symptomatic relief. However, long-term L-DOPA treatment is often associated with motor complications, including dyskinesias. Dopamine agonists, which directly stimulate dopamine receptors, are a key therapeutic alternative. Traditionally, these agonists, such as pramipexole (B1678040) and ropinirole (B1195838), primarily target the D2 subfamily of dopamine receptors. More recently, selective D1 receptor agonists like this compound have emerged as a potential therapeutic avenue, with the hypothesis that they may offer comparable motor improvement with a different side-effect profile. This guide presents a comparative overview of this compound and D2 receptor agonists based on available preclinical data.
Mechanism of Action: D1 vs. D2 Receptor Signaling
Dopamine receptors are classified into two main families: D1-like (D1 and D5) and D2-like (D2, D3, and D4). This compound is a selective agonist for the D1 receptor, while traditional dopamine agonists like pramipexole and ropinirole are selective for the D2 receptor subfamily. Their distinct mechanisms of action at the cellular level are rooted in their differential coupling to G-proteins and subsequent downstream signaling cascades.
D1 receptor activation, targeted by this compound, typically leads to the stimulation of adenylyl cyclase through Gαs/olf coupling, resulting in an increase in cyclic AMP (cAMP) levels and activation of Protein Kinase A (PKA). This pathway is generally considered to be excitatory. In contrast, D2 receptor agonists stimulate receptors that couple to Gαi/o, which inhibits adenylyl cyclase, leading to a decrease in cAMP levels. This pathway is generally considered to be inhibitory. These opposing intracellular signals ultimately modulate neuronal excitability and gene expression, contributing to their effects on motor control.
A-86929: A Potent and Selective Dopamine D1 Receptor Agonist in Profile
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Selectivity of A-86929
This compound is a potent and selective full agonist for the dopamine (B1211576) D1 receptor, a key target in the central nervous system implicated in various physiological processes, including motor control, cognition, and reward.[1][2] This guide provides a comparative analysis of this compound's selectivity against other dopamine agonists, supported by experimental data and detailed methodologies to assist researchers in their evaluation of this compound for therapeutic and investigational purposes.
Unveiling the Selectivity of this compound
This compound exhibits a strong preference for the D1 dopamine receptor subtype. Based on binding affinities, it is approximately 20-fold more selective for D1 over D2 receptors.[1] Functional in vitro assays reveal an even greater selectivity, with this compound demonstrating over 400-fold preference for the D1 receptor.[1] This high degree of selectivity minimizes off-target effects that can arise from the stimulation of other dopamine receptor subtypes, a common challenge with less selective dopamine agonists.
Comparative Analysis of Dopamine Agonist Selectivity
To provide a clear perspective on this compound's selectivity, the following table summarizes the binding affinities (Ki values) of this compound and other commonly used dopamine agonists across the five dopamine receptor subtypes. Lower Ki values indicate higher binding affinity.
| Agonist | D1 (Ki, nM) | D2 (Ki, nM) | D3 (Ki, nM) | D4 (Ki, nM) | D5 (Ki, nM) |
| This compound | ~50 (pKi 7.3)[2] | >1000[1] | - | - | - |
| Dopamine | 1800 | 26 | 17 | 45 | 1800 |
| Apomorphine | 390 | 34 | 3.6 | 4.4 | - |
| Bromocriptine | 1659[3] | 12.2[3] | 12.2[3] | 59.7[3] | 1691[3] |
| Cabergoline | - | 0.61[4] | 1.27[4] | - | - |
| Lisuride | 56.7[4] | 0.95[4] | 1.08[4] | - | - |
| Pergolide | 447[4] | 0.3 | 0.86[4] | 4.4 | - |
| Pramipexole | >10000[4] | 3.9 | 0.97[4] | 5.1 | >10000 |
| Ropinirole | >10000[4] | 29 | 3.5 | 500 | >10000 |
| SKF 38393 | 1.1 | 8500 | - | - | 0.8 |
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the selectivity of dopamine agonists.
Radioligand Binding Assay
This assay determines the binding affinity of a compound to a specific receptor by measuring its ability to displace a radiolabeled ligand.
1. Membrane Preparation:
-
Homogenize tissue or cells expressing the target dopamine receptor subtype in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the centrifugation step.
-
Resuspend the final pellet in an assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1.5 mM CaCl2, 4 mM MgCl2, pH 7.4) and determine the protein concentration.
2. Binding Reaction:
-
In a 96-well plate, combine the prepared membranes (typically 50-100 µg of protein), a fixed concentration of a subtype-selective radioligand (e.g., [³H]SCH23390 for D1 receptors), and varying concentrations of the unlabeled test compound (e.g., this compound).
-
To determine non-specific binding, a parallel set of wells should contain the membranes, radioligand, and a high concentration of a known non-selective dopamine antagonist (e.g., (+)-butaclamol).
-
Incubate the plate at room temperature (or 37°C) for 60-90 minutes to allow the binding to reach equilibrium.
3. Filtration and Detection:
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
4. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value (the inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
This assay measures the ability of an agonist to stimulate or inhibit the production of cyclic AMP (cAMP), a second messenger, following receptor activation. D1-like receptors (D1 and D5) are Gs-coupled and their activation leads to an increase in cAMP levels.
1. Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293 or CHO) that endogenously or recombinantly expresses the dopamine D1 receptor.
-
For reporter gene assays, transiently or stably transfect the cells with a reporter plasmid containing a cAMP response element (CRE) linked to a reporter gene such as luciferase.[5]
2. Agonist Stimulation:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Replace the culture medium with a serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add varying concentrations of the test agonist (e.g., this compound) to the wells.
-
Incubate the plate for a specified period (e.g., 15-30 minutes) at 37°C.
3. cAMP Measurement:
-
Lyse the cells to release the intracellular cAMP.
-
Measure the cAMP levels using a commercially available kit, such as a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
For luciferase reporter assays, add the luciferase substrate and measure the luminescence using a luminometer.[6]
4. Data Analysis:
-
Generate a dose-response curve by plotting the cAMP concentration or luciferase activity against the log concentration of the agonist.
-
Determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.
-
The potency and efficacy of the agonist can be compared to a reference full agonist, such as dopamine.
Visualizing the Pathways and Processes
To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: D1 Receptor Signaling Pathway
Caption: Radioligand Binding Assay Workflow
References
- 1. ABT-431: the diacetyl prodrug of this compound, a potent and selective dopamine D1 receptor agonist: in vitro characterization and effects in animal models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Dopamine receptor agonists in current clinical use: comparative dopamine receptor binding profiles defined in the human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Functional testing of human dopamine D1 and D5 receptors expressed in stable cAMP-responsive luciferase reporter cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Luciferase Reporter Assay for Deciphering GPCR Pathways [worldwide.promega.com]
A Cross-Study Validation of A-86929's Anti-Parkinsonian Effects: A Comparative Guide
An objective analysis of the selective dopamine (B1211576) D1 receptor agonist A-86929 in preclinical models of Parkinson's disease, with a comparative look at alternative dopaminergic agents.
This guide provides a comprehensive comparison of the anti-parkinsonian efficacy and side-effect profile of this compound, a selective dopamine D1 receptor full agonist, against other therapeutic alternatives for Parkinson's disease (PD). The data presented is collated from multiple preclinical studies, offering researchers, scientists, and drug development professionals a clear overview of its potential.
Comparative Efficacy and Side-Effect Profile
This compound has demonstrated significant promise in alleviating motor symptoms in preclinical models of Parkinson's disease. Its efficacy has been shown to be comparable to that of levodopa (B1675098), the gold standard in PD treatment, and the dopamine D2-like receptor agonist LY-171555 in primate models.[1] A key finding across multiple studies is that while this compound effectively reduces parkinsonian disability, it may induce dyskinesias, a common side effect of long-term levodopa therapy.[1][2] However, some research suggests it is less likely to produce dyskinesias compared to D2 receptor agonists like LY-171555.[1]
The following tables summarize the quantitative data from various studies, comparing this compound and its prodrug, ABT-431, with other dopamine agonists.
Table 1: Efficacy of this compound and ABT-431 in the 6-Hydroxydopamine (6-OHDA) Lesioned Rat Model of Parkinson's Disease
| Compound | Efficacy Endpoint | ED50 Value (µmol/kg, s.c.) |
| This compound | Contralateral Rotation | 0.24[3] |
| ABT-431 | Contralateral Rotation | 0.54[3] |
Table 2: Efficacy of this compound and ABT-431 in the MPTP-Lesioned Primate Model of Parkinson's Disease
| Compound | Efficacy Endpoint | Minimum Effective Dose (µmol/kg, s.c.) | Duration of Action |
| This compound | Improvement in Behavioral Disability Scores & Increased Locomotor Activity | 0.10[3] | Approximately 4 hours at higher doses[1] |
| ABT-431 | Improvement in Behavioral Disability Scores & Increased Locomotor Activity | 0.10[3] | Not explicitly stated |
Experimental Protocols
The anti-parkinsonian effects of this compound have been predominantly evaluated in two key animal models: the 6-hydroxydopamine (6-OHDA) lesioned rat and the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) lesioned primate.
6-Hydroxydopamine (6-OHDA) Rat Model
This model induces a unilateral lesion of the nigrostriatal dopamine pathway, leading to motor deficits that can be assessed by observing rotational behavior after administration of a dopamine agonist.
-
Animal Preparation: Adult male Sprague-Dawley rats are anesthetized and placed in a stereotactic frame.[4] A solution of 6-OHDA (typically 2 mg/mL in saline) is prepared.[4]
-
Surgical Procedure: A midline incision is made on the scalp to expose the skull. The stereotactic coordinates for the medial forebrain bundle (MFB) are identified relative to the bregma (Anteroposterior: -2.2 mm; Mediolateral: 1.5 mm).[4] A small hole is drilled in the skull at these coordinates.
-
6-OHDA Administration: A Hamilton syringe is used to slowly inject the 6-OHDA solution into the MFB at a rate of 1 µL/minute.[4] The needle is left in place for a few minutes post-injection to allow for diffusion before being slowly withdrawn.[4]
-
Behavioral Assessment: After a recovery period (typically 10-14 days), the rats are challenged with a dopamine receptor agonist, such as apomorphine. The number of contralateral rotations (turning away from the lesioned side) is counted over a set period to quantify the anti-parkinsonian effect of the test compound.[4]
MPTP-Lesioned Primate Model
This model is considered highly translatable to human Parkinson's disease as it replicates many of the motor symptoms.
-
Animal Preparation and Toxin Administration: Cynomolgus macaques are typically used.[5] MPTP is administered systemically (e.g., 0.2 mg/kg, i.v.) over several weeks, with the dose titrated to achieve a stable and desired level of parkinsonian symptoms.[5]
-
Behavioral Assessment: The severity of parkinsonism is evaluated using a standardized monkey parkinsonian disability rating scale.[5][6] This scale assesses various motor parameters, including bradykinesia and postural impairment.[5]
-
Dyskinesia Scoring: Levodopa-induced dyskinesias are assessed using a specific rating scale, such as the Quantitative Dyskinesia Scale (QDS), which involves systematic counting of abnormal involuntary movements from video recordings.[7] The body is divided into segments (extremities, trunk, neck, and face) for detailed scoring.[7]
Visualizing the Mechanisms and Processes
To better understand the context of this compound's action and evaluation, the following diagrams illustrate the dopamine D1 receptor signaling pathway and a typical preclinical experimental workflow.
Caption: Dopamine D1 Receptor Signaling Pathway activated by this compound.
Caption: Preclinical evaluation workflow for anti-parkinsonian drugs.
References
- 1. Potential therapeutic use of the selective dopamine D1 receptor agonist, this compound: an acute study in parkinsonian levodopa-primed monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. ABT-431: the diacetyl prodrug of this compound, a potent and selective dopamine D1 receptor agonist: in vitro characterization and effects in animal models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. atuka.com [atuka.com]
- 6. Modeling Parkinson’s Disease in Monkeys for Translational Studies, a Critical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A new quantitative rating scale for dyskinesia in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of A-86929 and Quinpirole on Locomotor Activity
For researchers and professionals in drug development and neuroscience, understanding the nuanced effects of dopaminergic agents on behavior is critical. This guide provides an objective comparison of two key dopamine (B1211576) receptor agonists, A-86929 and quinpirole (B1680403), and their distinct impacts on locomotor activity, supported by experimental data.
Introduction to the Compounds
This compound is a potent and selective full agonist for the D1-like dopamine receptors.[1] Its selectivity for the D1 receptor subtype suggests it may offer a different therapeutic profile and side-effect liability compared to D2-acting agents.[1]
Quinpirole is a well-established agonist that acts on the D2-like family of dopamine receptors, with a preference for D2 and D3 subtypes.[2][3][4] It is widely used in research to probe the function of these receptors and to model certain aspects of neuropsychiatric disorders.[4]
Dopamine Receptor Signaling Pathways
The differential effects of this compound and quinpirole on locomotion are rooted in their activation of distinct dopamine receptor subfamilies, which trigger opposing intracellular signaling cascades. D1-like receptors (D1 and D5) typically couple to Gαs/olf proteins to stimulate adenylyl cyclase and increase cyclic AMP (cAMP) levels. Conversely, D2-like receptors (D2, D3, D4) couple to Gαi/o proteins to inhibit adenylyl cyclase, thereby decreasing cAMP production.
References
- 1. ABT-431: the diacetyl prodrug of this compound, a potent and selective dopamine D1 receptor agonist: in vitro characterization and effects in animal models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Changes of Locomotor Activity by Dopamine D2, D3 Agonist Quinpirole in Mice Using Home-cage Monitoring System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. moodandemotion.org [moodandemotion.org]
Unveiling Strain-Dependent Responses to the Dopamine D1 Agorist A-86929: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticipated findings when studying the selective dopamine (B1211576) D1 receptor agonist, A-86929, across different rodent strains. While direct comparative studies on this compound are limited, this document synthesizes data from studies on other D1 agonists to predict and understand potential strain-specific variations in behavioral and physiological responses. The information presented here is intended to aid in experimental design and interpretation of results when investigating the effects of this compound.
Data Presentation: Anticipated Comparative Effects of this compound
The following tables summarize expected qualitative and quantitative differences in the effects of this compound across commonly used rat and mouse strains. These projections are based on documented strain variations in response to other dopamine D1 receptor agonists.
Table 1: Predicted Effects of this compound on Locomotor Activity in Different Rat Strains
| Animal Strain | Predicted Response to this compound | Expected Potency (ED50) | Key Considerations |
| Sprague-Dawley | Robust increase in locomotor activity. | Moderate | Generally show pronounced responses to dopaminergic stimulants.[1] |
| Wistar | Significant increase in locomotor activity, potentially with a higher propensity for stereotyped behaviors at higher doses. | Moderate to High | May exhibit greater variability in behavioral responses compared to Sprague-Dawley rats. |
| Lewis | Pronounced hyperlocomotion. | High | Known to be more sensitive to the rewarding and locomotor-activating effects of psychostimulants. |
| Fischer 344 | Attenuated locomotor response compared to Sprague-Dawley or Wistar rats. | Low to Moderate | Often display lower baseline locomotor activity and reduced sensitivity to dopaminergic drugs. |
Table 2: Predicted Effects of this compound on Self-Administration Behavior in Different Rat Strains
| Animal Strain | Predicted Self-Administration Behavior | Expected Breaking Point (Progressive Ratio) | Key Considerations |
| Sprague-Dawley | Will likely self-administer this compound. | Moderate | Commonly used in self-administration studies and show reliable acquisition. |
| Wistar | Expected to self-administer this compound, possibly with higher intake than Sprague-Dawley. | Moderate to High | Outbred strain that can show significant individual differences. |
| Lewis | High propensity to acquire and maintain self-administration. | High | Genetically predisposed to higher drug-seeking and drug-taking behaviors. |
| Fischer 344 | Lower likelihood of acquiring self-administration compared to other strains. | Low | Generally less motivated to self-administer drugs of abuse. |
Table 3: Predicted Effects of this compound on Cognitive Performance (Novel Object Recognition) in Different Mouse Strains
| Animal Strain | Predicted Effect of this compound on Cognition | Optimal Dose Range | Key Considerations |
| C57BL/6J | Potential for cognitive enhancement at low to moderate doses; cognitive impairment at high doses (inverted U-shaped dose-response). | Low to Moderate | Commonly used in cognitive tasks and generally show good baseline performance.[2] |
| BALB/c | May show enhanced cognitive performance, but anxiogenic effects of the compound could confound results. | Low | Known for higher baseline anxiety, which can impact performance in behavioral tasks. |
| DBA/2J | Less predictable cognitive effects; may show a blunted response compared to C57BL/6J mice. | Moderate | Exhibit differences in dopamine system function compared to C57BL/6J mice, which could alter the response to D1 agonists. |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and comparison of findings.
Locomotor Activity Assessment
Objective: To measure the effect of this compound on spontaneous locomotor activity.
Materials:
-
Open field arenas (e.g., 40 x 40 x 40 cm) equipped with automated photobeam detection systems or video tracking software.[3][4]
-
This compound hydrochloride, dissolved in sterile saline or vehicle.
-
Syringes and needles for administration (subcutaneous or intraperitoneal).
-
Experimental animals (e.g., Sprague-Dawley and Wistar rats).
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 60 minutes before the experiment. On the day prior to testing, handle each animal and allow it to explore the open field arena for 15-30 minutes to reduce novelty-induced hyperactivity on the test day.
-
Drug Administration: Administer this compound or vehicle via the chosen route (e.g., subcutaneous injection). A typical dose range for locomotor activation in rats is 0.1 to 1.0 mg/kg.
-
Testing: Immediately after injection, place the animal in the center of the open field arena.
-
Data Collection: Record locomotor activity for a period of 60 to 120 minutes. Key parameters to measure include total distance traveled, horizontal activity, vertical activity (rearing), and time spent in the center versus the periphery of the arena.
-
Data Analysis: Analyze the data in time bins (e.g., 5-minute intervals) to observe the time course of the drug's effect. Compare the dose-response curves between the different animal strains using appropriate statistical methods (e.g., two-way ANOVA with strain and dose as factors).
Intravenous Self-Administration
Objective: To assess the reinforcing properties of this compound.
Materials:
-
Standard operant conditioning chambers equipped with two levers, a syringe pump, and visual/auditory cues.[5][6][7]
-
Intravenous catheters and surgical supplies.
-
This compound hydrochloride, dissolved in sterile saline for intravenous infusion.
-
Experimental animals (e.g., Wistar and Lewis rats).
Procedure:
-
Surgery: Surgically implant a chronic indwelling catheter into the jugular vein of each rat under anesthesia. Allow for a recovery period of at least 5-7 days.
-
Acquisition Training: Train the rats to press a lever for food reinforcement on a fixed-ratio (FR) schedule (e.g., FR1, FR5) until a stable response rate is achieved.
-
Substitution: Replace the food reward with intravenous infusions of this compound (e.g., 0.01-0.1 mg/kg/infusion). Sessions are typically 2 hours daily. The active lever press results in a drug infusion and the presentation of a conditioned stimulus (e.g., light and tone), followed by a timeout period (e.g., 20 seconds). The inactive lever has no programmed consequences.
-
Dose-Response Determination: Once stable self-administration is acquired, determine a dose-response curve by varying the dose of this compound across sessions.
-
Progressive Ratio Schedule: To assess the motivation to obtain the drug, switch to a progressive ratio schedule where the number of lever presses required for each subsequent infusion increases. The breaking point is the last completed ratio.
-
Data Analysis: Compare the acquisition rate, the number of infusions per session, and the breaking points between the different rat strains.
Novel Object Recognition (NOR) Test
Objective: To evaluate the effects of this compound on recognition memory.
Materials:
-
Two sets of identical objects (e.g., plastic toys, metal objects) that are of similar size but different in shape and texture.
-
This compound hydrochloride, dissolved in sterile saline or vehicle.
-
Video recording and analysis software.
-
Experimental animals (e.g., C57BL/6J and BALB/c mice).
Procedure:
-
Habituation: On day 1, allow each mouse to freely explore the empty open field arena for 10 minutes.
-
Familiarization/Training Phase: On day 2, administer this compound or vehicle (e.g., 30 minutes before the session). Place two identical objects in the arena and allow the mouse to explore them for 10 minutes.
-
Test Phase: After a retention interval (e.g., 1 to 24 hours), administer the same treatment as in the training phase. Return the mouse to the arena where one of the familiar objects has been replaced with a novel object. Allow the mouse to explore for 5-10 minutes.
-
Data Collection: Record the time spent exploring each object during both the training and test phases. Exploration is defined as sniffing or touching the object with the nose or paws.
-
Data Analysis: Calculate a discrimination index (DI) for the test phase: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A positive DI indicates that the mouse remembers the familiar object and prefers to explore the novel one. Compare the DI between strains and across different doses of this compound.
Mandatory Visualizations
Dopamine D1 Receptor Signaling Pathway
Caption: Canonical signaling pathway of the D1 dopamine receptor activated by this compound.
Experimental Workflow for Comparing this compound Effects on Locomotor Activity
Caption: Workflow for comparing locomotor responses to this compound in different rat strains.
Logical Relationship of Replicating Findings Across Strains
Caption: Logical framework for investigating strain-dependent effects of this compound.
References
- 1. Rats classified as low or high cocaine locomotor responders: A unique model involving striatal dopamine transporters that predicts cocaine addiction-like behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. C57BL/6 mice as a preclinical model to study age-related cognitive deficits: Executive functions impairment and inter-individual differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. anilocus.com [anilocus.com]
- 4. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 5. Video: Self-administration Studies: Principle and Protocol [jove.com]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. Operant Self-Administration Models for Testing the Neuropharmacological Basis of Ethanol Consumption in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Object Recognition [protocols.io]
- 9. mmpc.org [mmpc.org]
- 10. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. maze.conductscience.com [maze.conductscience.com]
- 12. BehaviorCloud Protocols - Novel Object Recognition | BehaviorCloud [behaviorcloud.com]
A Comparative Analysis of the Dyskinetic Potential of A-86929 and Other Dopamine Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dopamine (B1211576) replacement therapy remains the cornerstone for managing the motor symptoms of Parkinson's disease. However, long-term treatment, particularly with levodopa (B1675098) (L-DOPA), is often complicated by the emergence of debilitating motor fluctuations and dyskinesias. The development of dopamine agonists with a reduced propensity to induce these involuntary movements is a key objective in Parkinson's disease research. This guide provides a comparative analysis of the dyskinetic potential of A-86929, a selective dopamine D1 receptor agonist, against established dopamine therapies, supported by preclinical and clinical data.
This compound is a potent and selective full agonist of the dopamine D1 receptor.[1][2][3] Preclinical studies in primate models of Parkinson's disease have suggested that this compound possesses significant antiparkinsonian efficacy, comparable to that of L-DOPA, but with a potentially lower risk of inducing dyskinesia.[2] Clinical investigations have been conducted with adrogolide (B1665560) (ABT-431), a prodrug of this compound.[4][5]
Comparative Analysis of Dyskinetic Potential
Preclinical Data in Non-Human Primates
Preclinical studies in 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-lesioned primates, a well-established model of Parkinson's disease, have consistently demonstrated a favorable dyskinesia profile for this compound compared to L-DOPA.
One key study in MPTP-exposed cynomolgus monkeys, already primed to exhibit L-DOPA-induced dyskinesias, found that acute administration of this compound was as effective as L-DOPA and the D2-like receptor agonist LY-171555 in alleviating parkinsonism. Crucially, this compound was less likely to induce dyskinesias in these animals compared to either LY-171555 or a subsequent L-DOPA challenge.
Another study utilizing L-DOPA-primed MPTP-treated common marmosets reported that this compound effectively reversed akinesia and produced dose-dependent dyskinesias.[2] However, the intensity of these dyskinesias was significantly lower than those induced by L-DOPA administration.[2]
| Treatment Group | Animal Model | Key Findings on Dyskinesia | Reference |
| This compound | MPTP-lesioned cynomolgus monkeys (L-DOPA primed) | Less likely to reproduce L-DOPA-induced dyskinesias compared to L-DOPA and the D2 agonist LY-171555. | |
| This compound | MPTP-lesioned common marmosets (L-DOPA primed) | Produced dose-dependent dyskinesias that were significantly less intense than those induced by L-DOPA. | [2] |
| L-DOPA | MPTP-lesioned cynomolgus monkeys | Induced significant dyskinesias in primed animals. | |
| L-DOPA | MPTP-lesioned common marmosets | Induced more intense dyskinesias compared to this compound. | [2] |
| Pramipexole (B1678040) | N/A | In clinical studies, associated with a higher rate of dyskinesia than placebo, but a lower risk compared to L-DOPA. | [6] |
| Ropinirole (B1195838) | N/A | A meta-analysis suggests it is the least likely dopamine agonist to cause dyskinesia. Initial treatment is linked to a lower incidence of dyskinesias compared to starting with L-DOPA. | [7] |
Clinical Data with Adrogolide (ABT-431)
Clinical trials with adrogolide (ABT-431), the prodrug of this compound, have yielded conflicting results regarding its dyskinetic potential in Parkinson's disease patients.
An initial study involving 14 patients with L-DOPA-responsive Parkinson's disease suggested that adrogolide had a "reduced tendency to provoke dyskinesia" compared to L-DOPA.[5]
Experimental Protocols
Preclinical Dyskinesia Assessment in MPTP-Lesioned Primates
Animal Model:
-
Species: Cynomolgus monkeys (Macaca fascicularis) or common marmosets (Callithrix jacchus).
-
Lesioning: Systemic or unilateral intracarotid administration of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) to induce a parkinsonian state characterized by the loss of dopaminergic neurons in the substantia nigra.
-
Priming: Animals are typically "primed" with chronic L-DOPA administration to induce stable and reproducible dyskinesias, making them a suitable model for testing the dyskinetic potential of new compounds.
Drug Administration:
-
This compound: Administered subcutaneously or intramuscularly at various doses.
-
L-DOPA: Administered orally, often in combination with a peripheral decarboxylase inhibitor like carbidopa.
-
Other Dopamine Agonists: Administered via appropriate routes (e.g., subcutaneous injection for LY-171555).
Dyskinesia Scoring:
-
Trained observers, blinded to the treatment, score the severity of dyskinesias at regular intervals after drug administration.
-
Dyskinesia rating scales typically assess the presence and severity of different types of involuntary movements, such as chorea (rapid, jerky movements) and dystonia (sustained muscle contractions). The location of the dyskinesias (e.g., limbs, trunk, face) is also noted.
-
A total dyskinesia score is often calculated for each time point and for the overall observation period.
Visualizations
Dopamine Signaling Pathway and Drug Targets
Caption: Dopamine synthesis, release, and receptor signaling with points of intervention for various dopamine therapies.
Experimental Workflow for Dyskinesia Assessment
Caption: A generalized experimental workflow for the preclinical assessment of drug-induced dyskinesia in the MPTP primate model of Parkinson's disease.
Conclusion
Preclinical evidence from primate models of Parkinson's disease strongly suggests that the selective D1 receptor agonist this compound has a lower propensity to induce dyskinesia compared to L-DOPA while maintaining comparable antiparkinsonian efficacy. However, clinical trial data for its prodrug, adrogolide (ABT-431), are conflicting. While an initial study hinted at a reduced dyskinetic potential, a subsequent, larger trial found its dyskinesia profile to be similar to that of L-DOPA. In comparison, other dopamine agonists like pramipexole and ropinirole are generally considered to have a lower risk of inducing dyskinesia than L-DOPA, particularly when used as an initial monotherapy. The discrepancy between the preclinical and clinical findings for this compound/adrogolide highlights the complexities of translating animal model data to human clinical outcomes and underscores the need for further research to fully elucidate the role of selective D1 receptor agonism in the development of dyskinesia.
References
- 1. Dyskinesias and Treatment with Pramipexole in Patients with Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ropinirole monotherapy induced severe reversible dyskinesias in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 4. Pramipexole side effects and how to avoid them [singlecare.com]
- 5. sterispharma.com [sterispharma.com]
- 6. Ropinirole therapy for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterisation of dyskinesias induced by L-dopa in MPTP-treated squirrel monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ropinirole | Side Effects, Dosage, Uses, and More [healthline.com]
- 9. Prevention of L-Dopa-Induced Dyskinesias by MPEP Blockade of Metabotropic Glutamate Receptor 5 Is Associated with Reduced Inflammation in the Brain of Parkinsonian Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal and Handling of A-86929: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling A-86929, a potent and selective dopamine (B1211576) D1 receptor agonist, adherence to proper disposal and safety protocols is paramount. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe management of this compound in a laboratory setting.
Chemical and Physical Properties
A summary of the known quantitative data for this compound is presented below. This information is crucial for understanding the compound's behavior and for conducting a thorough risk assessment.
| Property | Value | Reference |
| Chemical Formula | C₁₈H₂₁NO₂S | [2] |
| Molar Mass | 315.43 g/mol | [2] |
| CAS Number | 166591-11-3 | [2] |
Recommended Disposal Procedures
Based on the non-hazardous classification from the Adrogolide hydrochloride SDS, the disposal of this compound should follow standard laboratory procedures for non-hazardous chemical waste. It is essential to comply with all applicable federal, state, and local regulations.
Step-by-Step Disposal Protocol:
-
Waste Identification and Segregation:
-
Clearly label all waste containers with the full chemical name: "(5aR,11bS)-2-Propyl-4,5,5a,6,7,11b-hexahydrobenzo[f]thieno[2,3-c]quinoline-9,10-diol (this compound)".
-
Segregate this compound waste from hazardous waste streams to prevent cross-contamination and ensure proper disposal pathways.
-
-
Solid Waste Disposal:
-
Collect solid this compound waste, including contaminated personal protective equipment (PPE) such as gloves and weighing papers, in a designated, sealed container.
-
Dispose of the sealed container in the general laboratory solid waste stream, unless institutional policies require specific handling for pharmacologically active, non-hazardous compounds.
-
-
Liquid Waste Disposal:
-
For solutions of this compound, consult your institution's guidelines for the disposal of non-hazardous liquid waste.
-
In many cases, aqueous solutions of non-hazardous chemicals can be disposed of down the sanitary sewer, followed by flushing with ample water. However, this is subject to local wastewater regulations and institutional policies. Always verify with your Environmental Health and Safety (EHS) department before proceeding.
-
-
Empty Container Disposal:
-
Empty containers that previously held this compound should be triple-rinsed with a suitable solvent (e.g., water or ethanol).
-
The rinsate should be disposed of as non-hazardous liquid waste.
-
After rinsing, deface the original label on the container and dispose of it in the appropriate recycling or general waste stream as per institutional guidelines.
-
Experimental Protocols
Currently, there are no standardized, publicly available experimental protocols for the disposal of this compound. The procedures outlined above are based on the non-hazardous classification of its prodrug and general principles of laboratory safety. Researchers should always develop a material-specific risk assessment and standard operating procedure (SOP) for the handling and disposal of any research chemical.
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial waste generation to final disposal.
Safe Handling and Personal Protective Equipment (PPE)
Even in the absence of a formal hazardous classification, prudent laboratory practices should be followed when handling any pharmacologically active compound.
-
Engineering Controls: Handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is recommended.
-
Personal Protective Equipment:
-
Eye Protection: Wear safety glasses with side shields or goggles.
-
Hand Protection: Wear appropriate chemical-resistant gloves.
-
Skin and Body Protection: A lab coat should be worn. For larger quantities or when there is a risk of splashing, additional protective clothing may be necessary.
-
-
Hygiene Measures: Avoid inhalation, ingestion, and contact with skin and eyes. Wash hands thoroughly after handling.
By following these guidelines, researchers can ensure the safe handling and disposal of this compound, fostering a secure and compliant laboratory environment. Always prioritize consulting your institution's specific safety and disposal protocols.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
